4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
Description
Properties
IUPAC Name |
4-[2-(4-propylcyclohexyl)ethyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRTAGESHHXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560997 | |
| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117923-32-7 | |
| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is a disubstituted cyclohexanone derivative. Its molecular structure, featuring two cyclohexane rings linked by an ethyl bridge with one ring carrying a propyl group and the other a ketone functional group, suggests its potential utility in materials science, particularly in the field of liquid crystals. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its known characteristics, tailored for a scientific audience.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound, compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 117923-32-7 | [1][2][3] |
| Molecular Formula | C17H30O | [1][2][3] |
| Molecular Weight | 250.43 g/mol | [1][2][3] |
| Appearance | White to almost white powder or lump | [2] |
| Melting Point | 36 °C | [2] |
| Purity | >98.0% (GC) | [2] |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Experimental Protocols
Plausible Synthesis of this compound
This proposed synthesis involves a two-step process starting from 4-propylphenol.
Step 1: Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]phenol
-
Hydrogenation of 4-propylphenol: 4-propylphenol is subjected to catalytic hydrogenation to yield 4-propylcyclohexanol. A suitable catalyst, such as rhodium on carbon, would be employed under a hydrogen atmosphere in a solvent like methanol or ethanol. The reaction would be monitored by gas chromatography (GC) until the starting material is consumed.
-
Friedel-Crafts Acylation: The resulting 4-propylcyclohexanol is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane) to introduce an acetyl group onto the cyclohexane ring, forming 4-acetyl-1-propylcyclohexane.
-
Condensation with Phenol: The 4-acetyl-1-propylcyclohexane is then condensed with phenol under acidic conditions to yield 4-[2-(trans-4-Propylcyclohexyl)ethyl]phenol.
Step 2: Hydrogenation of 4-[2-(trans-4-Propylcyclohexyl)ethyl]phenol to this compound
-
Catalytic Hydrogenation: The 4-[2-(trans-4-Propylcyclohexyl)ethyl]phenol obtained from Step 1 is dissolved in a suitable solvent (e.g., ethanol).
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is placed in a high-pressure autoclave and subjected to a hydrogen atmosphere (e.g., 2-5 MPa).
-
The reaction is heated (e.g., to 100-150 °C) and stirred vigorously for several hours.
-
The progress of the reaction is monitored by GC or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Synthetic Workflow
The following diagram illustrates the plausible synthetic pathway described above.
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Data and Biological Activity
A comprehensive search of scientific databases did not yield publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. Researchers would need to perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Furthermore, there is no information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Its primary application appears to be in the field of materials science as a liquid crystal intermediate.
Conclusion
References
An In-depth Technical Guide to 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is a disubstituted cyclohexanone derivative. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and a generalized synthesis approach. Due to the limited availability of public experimental data, this document presents predicted spectroscopic data based on analogous compounds and established principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, particularly in the field of liquid crystals.
Chemical Structure and Properties
This compound is characterized by a central cyclohexanone ring linked via an ethyl bridge to a trans-substituted propylcyclohexyl group.
// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"];
// Define positions for the atoms to create the structure C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.299!"]; C4 [pos="1.5,2.598!"]; C5 [pos="0,2.598!"]; C6 [pos="-0.75,1.299!"]; O1 [pos="-1.5,1.299!"]; C7 [pos="3.75,1.299!"]; C8 [pos="4.5,0!"]; C9 [pos="6,0!"]; C10 [pos="7.5,0!"]; C11 [pos="8.25,1.299!"]; C12 [pos="7.5,2.598!"]; C13 [pos="6,2.598!"]; C14 [pos="9.75,1.299!"]; C15 [pos="10.5,0!"]; C16 [pos="12,0!"];
// Define the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1 [style=double]; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9; C11 -- C14; C14 -- C15; C15 -- C16;
// Add labels for clarity subgraph { rank=same; node [shape=plaintext, fontsize=10]; l1 [label="Cyclohexanone Ring", pos="0.75, -1!"]; l2 [label="Ethyl Bridge", pos="4.125, 2!"]; l3 [label="Propylcyclohexyl Group", pos="7.875, -1!"]; } } "Chemical structure of this compound"
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in Table 1. This compound is a white solid at room temperature with a melting point of 36°C.[1][2][3] It is primarily utilized as an intermediate in the synthesis of liquid crystals.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₀O | [1][2][3] |
| Molecular Weight | 250.43 g/mol | [1][2][3] |
| CAS Number | 117923-32-7 | [1][2][3] |
| Appearance | White to Almost white powder to lump | [2][4] |
| Melting Point | 36 °C | [1][2][3][4] |
| Purity | >98.0% (GC) | [1][2][3] |
| Boiling Point (Predicted) | 326.3 ± 10.0 °C | [4] |
| Density (Predicted) | 0.903 ± 0.06 g/cm³ | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-(4'-n-propyl cyclohexyl)cyclohexanol:
-
Preparation of the Precursor: The synthesis of the precursor alcohol, 4-(4'-n-propyl cyclohexyl)cyclohexanol, would likely involve standard organic chemistry techniques such as Grignard reactions or catalytic hydrogenation of a corresponding phenol derivative, though specific details are not available in the searched literature.
-
Oxidation to the Ketone: The final step is the oxidation of the secondary alcohol to the ketone.
General Experimental Protocol (Based on Analogy)
The following is a generalized experimental protocol adapted from the synthesis of similar compounds described in patent CN101337870B.[5] Note: This is not a validated protocol for the specific target molecule and should be adapted and optimized by a qualified chemist.
Materials:
-
4-(4'-n-propyl cyclohexyl)cyclohexanol (starting material)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic acid
-
Hydrogen peroxide (30% solution)
-
N-methyl-2-pyrrolidone (NMP)
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser, add sodium tungstate dihydrate and phosphotungstic acid.
-
Slowly add 30% hydrogen peroxide with stirring. The solution may change color.
-
Add 4-(4'-n-propyl cyclohexyl)cyclohexanol and N-methyl-2-pyrrolidone to the reaction mixture.
-
Heat the reaction mixture to approximately 80-90°C and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., GC or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the N-methyl-2-pyrrolidone by vacuum distillation.
-
Extract the residue with petroleum ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to yield the crude product.
-
The crude product may be further purified by recrystallization or column chromatography.
Spectroscopic Data (Predicted)
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. The following tables present predicted data based on the analysis of structurally similar compounds and standard spectroscopic correlation tables.
Predicted ¹H NMR Spectral Data
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₂ (next to C=O) | 2.2 - 2.5 | m |
| CH (benzylic to C=O) | 1.8 - 2.1 | m |
| CH₂ (cyclohexyl rings) | 0.8 - 1.8 | m |
| CH (propyl group) | 1.2 - 1.4 | m |
| CH₂ (propyl group) | 1.2 - 1.4 | m |
| CH₃ (propyl group) | 0.8 - 1.0 | t |
Predicted ¹³C NMR Spectral Data
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 208 - 212 |
| CH₂ (next to C=O) | 40 - 45 |
| CH (benzylic to C=O) | 35 - 40 |
| CH₂ (cyclohexyl rings) | 25 - 40 |
| CH (propylcyclohexyl ring) | 30 - 45 |
| CH₂ (propyl group) | 20 - 35 |
| CH₃ (propyl group) | ~14 |
Predicted IR Spectral Data
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch | 1705 - 1725 | Strong |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-H bend | 1440 - 1470 | Medium |
Predicted Mass Spectrometry Data
Table 5: Predicted Mass Spectrum Fragments
| m/z | Interpretation |
| 250 | [M]⁺ (Molecular ion) |
| 221 | [M - C₂H₅]⁺ |
| 207 | [M - C₃H₇]⁺ |
| 125 | [C₈H₁₃O]⁺ |
| 97 | [C₇H₁₃]⁺ |
Applications
The primary application of this compound is as a key intermediate in the synthesis of liquid crystals.[1] The rigid cyclohexyl rings and the flexible alkyl chain contribute to the mesogenic properties of the final liquid crystal molecules.
Biological Activity
There is no available information on the biological activity or signaling pathways associated with this compound. While some studies have explored the biological activities of other cyclohexanone derivatives, these findings cannot be directly extrapolated to the title compound.[6]
Conclusion
This compound is a valuable intermediate in the field of materials science, particularly for the synthesis of liquid crystals. While its basic physical properties are documented, a significant gap exists in the public domain regarding detailed experimental protocols for its synthesis and comprehensive spectroscopic characterization. The predicted data and generalized synthetic approach provided in this guide offer a starting point for researchers interested in this compound. Further experimental work is necessary to fully elucidate its properties and potential applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. labproinc.com [labproinc.com]
- 3. labproinc.com [labproinc.com]
- 4. 117923-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 6. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
CAS Number: 117923-32-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is a disubstituted cyclohexanone derivative. This document provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on related compounds, and a discussion of its potential applications. It is primarily known for its use as an intermediate in the synthesis of liquid crystals. While some commercial suppliers suggest its potential use in pharmaceutical intermediates, there is currently no publicly available scientific literature detailing its biological activity or specific applications in drug development.
Chemical and Physical Properties
The known physical and chemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₀O | [1][2][3] |
| Molecular Weight | 250.43 g/mol | [1][2][3] |
| Physical State | Solid, powder to lump | [1][2] |
| Color | White to almost white | [1][2] |
| Melting Point | 36 °C | [1][2] |
| Purity | ≥98.0% (by GC) | [1][2][3] |
| Predicted Boiling Point | 326.3 ± 10.0 °C at 760 mmHg | N/A |
| Predicted Density | 0.903 ± 0.06 g/cm³ | N/A |
Synthesis
A general experimental workflow for this type of transformation is outlined below. This protocol is based on similar syntheses of 4-alkylcyclohexanones.[4]
Experimental Protocol: Oxidation of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol
Materials:
-
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol
-
An oxidizing agent (e.g., pyridinium chlorochromate (PCC), or a system based on sodium tungstate and hydrogen peroxide)
-
An appropriate solvent (e.g., dichloromethane, N-methylpyrrolidinone)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve the starting alcohol, 4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexanol, in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Add the chosen oxidizing agent to the solution. If using a solid reagent like PCC, it can be added in portions. If a catalytic system is used (e.g., sodium tungstate/hydrogen peroxide), the catalyst is added first, followed by the slow addition of the oxidant. The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period determined by reaction monitoring.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is quenched appropriately. For PCC oxidation, the mixture is often filtered through a pad of silica gel or celite to remove the chromium salts. For other oxidation systems, an aqueous work-up may be necessary to remove the catalyst and byproducts. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel using an appropriate eluent system, such as a gradient of hexane and ethyl acetate.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Caption: A generalized workflow for the synthesis of this compound.
Applications
The primary documented application of this compound is as an intermediate in the synthesis of liquid crystals. The rigid bicyclohexyl core with a flexible propyl tail and a reactive ketone functionality makes it a suitable building block for creating molecules with specific mesomorphic properties.
While some commercial suppliers list it as a potential "pharmaceutical intermediate," there is a notable absence of peer-reviewed scientific literature to support this. No studies detailing its biological activity, mechanism of action, or involvement in any signaling pathways have been identified in the public domain.
Biological Activity and Signaling Pathways
A comprehensive search of scientific databases and literature has revealed no published studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic targets, or any associated signaling pathways.
The biological evaluation of various other cyclohexanone derivatives has been reported, showing activities such as acetylcholinesterase inhibition, anti-inflammatory, and antimicrobial effects.[5][6][7] However, these findings are related to compounds with different substitution patterns and cannot be extrapolated to this compound without specific experimental validation.
Caption: The relationship between the compound and available biological data.
Conclusion
This compound is a well-characterized compound in terms of its basic physical and chemical properties. Its primary established use is as an intermediate in the synthesis of liquid crystals. While its structure is of potential interest to medicinal chemists, the lack of any published biological data precludes its current consideration for drug development programs without extensive preliminary screening and research. For scientists in the field of materials science, particularly liquid crystals, this compound remains a relevant building block. For those in drug discovery, it represents an unexplored chemical entity.
References
- 1. labproinc.com [labproinc.com]
- 2. labproinc.com [labproinc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 5. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physical Properties of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, a compound of interest in the fields of liquid crystal materials and pharmaceutical synthesis.[1][2][3] This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a logical workflow for property determination.
Core Physical and Chemical Properties
This compound is a solid organic compound characterized by the following properties.[4][5] The data presented has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 117923-32-7 | [4][5] |
| Molecular Formula | C₁₇H₃₀O | [4][5] |
| Molecular Weight | 250.43 g/mol | [4][5] |
| Physical State | Solid, White to Almost white powder to lump | [4][5][6] |
| Melting Point | 36 °C | [4][5][6] |
| Boiling Point | 326.3 ± 10.0 °C (Predicted) | [6] |
| Density | 0.903 ± 0.06 g/cm³ (Predicted) | [6] |
| Purity | ≥98.0% (by GC) | [4][5][7] |
| Storage | Room temperature or 2-8°C recommended | [6] |
Experimental Protocols
Detailed experimental validation is crucial for the application of any chemical compound. Below are generalized protocols for determining key physical properties.
2.1. Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a substance's purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[9]
Methodology:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[9][10] The tube is sealed at one end.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, which contains a heat-transfer medium (e.g., silicone oil or a metal block).
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[8]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2).[10][11] The melting point is reported as the range T1-T2.[9] For high accuracy, the measurement should be repeated with fresh samples until consistent values are obtained.
2.2. Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a standard and powerful technique for assessing the purity of volatile and semi-volatile organic compounds.[12][13] It is the cited method for determining the purity of this compound to be a minimum of 98.0%.[4][5]
General Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared by dissolving an accurately weighed sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[12]
-
Instrumentation: A gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar DB-5ms or similar) and a detector, typically a Flame Ionization Detector (FID), is used.[12][14] Helium is commonly employed as the carrier gas.[12][15]
-
Injection and Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC, where it is vaporized.[12] The carrier gas transports the vaporized sample through the column. Separation occurs based on the differential partitioning of the compound and any impurities between the stationary phase of the column and the mobile gas phase.[12][13]
-
Detection and Quantification: As components elute from the column, they are detected by the FID. The resulting chromatogram shows peaks corresponding to each component. The area under the main peak relative to the total area of all peaks is used to calculate the purity of the sample.
Visualization of Experimental Workflow
The following diagram illustrates a standardized workflow for determining the melting point of a solid organic compound like this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. chembk.com [chembk.com]
- 2. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 4. labproinc.com [labproinc.com]
- 5. labproinc.com [labproinc.com]
- 6. 117923-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound - 合成试剂 - 西典实验 [seedior.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. agilent.com [agilent.com]
- 15. cup-contract-labs.com [cup-contract-labs.com]
An In-depth Technical Guide to 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, with a primary focus on its molecular weight and characterization. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.
Core Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₀O | [1] |
| Molecular Weight | 250.43 g/mol | [1] |
| CAS Number | 117923-32-7 | [1] |
| Appearance | White to Almost white powder to lump | |
| Purity (by GC) | min. 98.0 % | [1] |
| Melting Point | 36 °C | |
| Boiling Point | 326.3±10.0 °C (Predicted) | |
| Density | 0.903±0.06 g/cm³ (Predicted) |
Molecular Weight Determination
The molecular weight of a compound is a critical parameter in chemical synthesis, analysis, and formulation. For this compound, the molecular formula is C₁₇H₃₀O.[1] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u), the calculated molecular weight is 250.43 g/mol .[1] This value is essential for stoichiometric calculations in reaction chemistry and for the preparation of solutions with precise concentrations.
Experimental Protocols
Synthesis of 4-(4'-n-propylcyclohexyl)cyclohexanone (A Related Compound)
This procedure describes the oxidation of 4-(4'-n-propylcyclohexyl)cyclohexanol to the corresponding ketone.
Materials:
-
4-(4'-n-propylcyclohexyl)cyclohexanol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic acid
-
Hydrogen peroxide (30% solution)
-
N-methyl-2-pyrrolidone (NMP)
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser, add sodium tungstate dihydrate (0.007 mol) and phosphotungstic acid (0.0007 mol).
-
To this mixture, add 30% hydrogen peroxide (34g) and stir for 15 minutes until the solution turns from yellow to faint yellow.
-
Add 4-(4'-n-propylcyclohexyl)cyclohexanol (0.1 mol) and N-methyl-2-pyrrolidone (144g) to the reaction system.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 5 hours.
-
After the reaction is complete, cool the mixture and perform a gas chromatographic analysis to monitor the reaction progress.
-
Distill off the N-methyl-2-pyrrolidone under reduced pressure.
-
Extract the residue with petroleum ether.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate the filtrate to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.[2]
Characterization by Gas Chromatography (GC)
The purity of the synthesized compound and the monitoring of the reaction can be performed using gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for ketone analysis (e.g., a polar capillary column like DB-WAX).
GC Conditions (General):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
-
Carrier Gas: Hydrogen or Helium.[3]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of the synthesized molecule.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Expected Chemical Shifts:
-
The protons on the cyclohexyl rings would appear in the upfield region, typically between 1.0 and 2.5 ppm.
-
The protons adjacent to the carbonyl group would be deshielded and appear further downfield within this range.
-
The complex splitting patterns will be indicative of the stereochemistry and coupling between adjacent protons.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts:
-
The carbonyl carbon will show a characteristic signal in the downfield region, typically around 210 ppm for a cyclohexanone.
-
The carbons of the cyclohexyl rings will appear in the aliphatic region of the spectrum.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of the target compound.
References
Technical Guide: Physicochemical Characterization of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is a key intermediate in the synthesis of liquid crystals and other advanced organic materials. Its molecular structure and physical properties, particularly its melting point, are critical parameters that influence its application and performance in various technological fields. This technical guide provides a comprehensive overview of the melting point of this compound, including detailed experimental protocols for its determination and a summary of its key physicochemical data. While this compound is primarily utilized in materials science, understanding its properties is also valuable for professionals in drug development who may work with structurally related molecules.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Melting Point | 36 °C | [1][2][3] |
| Molecular Formula | C₁₇H₃₀O | [1][2][3] |
| Molecular Weight | 250.42 g/mol | [1][2][3] |
| CAS Number | 117923-32-7 | [1][2][3] |
| Appearance | White solid | [1][2] |
| Purity | >98.0% (GC) | [1] |
Experimental Protocol: Melting Point Determination
While a specific experimental protocol for the melting point determination of this compound is not available in public literature, a general and widely accepted method using a digital melting point apparatus is described below. This protocol is based on standard laboratory procedures for the characterization of organic compounds.
Objective: To determine the melting point range of a solid sample of this compound.
Apparatus and Materials:
-
Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Invert the capillary tube and gently tap it on a hard surface to cause the solid to fall to the bottom, sealed end.
-
The packed sample height should be approximately 2-3 mm.
-
-
Loading the Apparatus:
-
Carefully insert the capillary tube containing the sample into the heating block of the digital melting point apparatus.
-
-
Melting Point Determination:
-
Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point (in this case, start at ~20-25 °C).
-
Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.
-
Continue heating and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.
-
-
Reporting:
-
The melting point is reported as a range from the onset to the completion of melting. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
-
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a liquid crystal intermediate like this compound.
Conclusion
The melting point of this compound is a critical parameter for its use as a liquid crystal intermediate. The value of 36 °C is consistently reported. The experimental protocol provided outlines a standard method for the verification of this property. The logical workflow illustrates the broader context of synthesis and characterization for such specialized organic compounds. This guide serves as a valuable resource for professionals working with this and structurally related molecules in both materials science and drug development.
References
solubility of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
An In-depth Technical Guide to the Solubility of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for understanding and determining the . Given the compound's molecular structure, it is anticipated to have low aqueous solubility, a critical parameter influencing its applications in pharmaceuticals and materials science. This document moves beyond a simple data sheet to offer a detailed exploration of the theoretical underpinnings of its solubility, a robust experimental protocol for its determination, and a guide to interpreting the resulting data. We emphasize the distinction between thermodynamic and kinetic solubility and present the Shake-Flask method, the gold standard for establishing thermodynamic equilibrium solubility. The protocol is designed as a self-validating system, incorporating best practices for solvent selection, analytical quantification via High-Performance Liquid Chromatography (HPLC), and data reporting in line with industry standards.
Introduction and Strategic Importance
This compound is a C17 organic molecule (MW: 250.43 g/mol ) characterized by a large, non-polar framework composed of two cyclohexyl rings and a propyl group, with a single polar ketone functional group.[1][2][3] Its applications are found in specialized fields such as liquid crystals and as a pharmaceutical intermediate.[3][4] For any application, particularly in drug development, solubility is a pivotal physicochemical property. It governs dissolution rate, bioavailability, and the feasibility of formulation development.[5][6] A compound with poor solubility can face significant hurdles in preclinical and clinical development, making an early and accurate assessment of this parameter essential for risk mitigation and strategic planning.
Theoretical Considerations: Predicting Solubility Behavior
The solubility of an organic compound is dictated by the balance of intermolecular forces between the solute and the solvent.[7] The principle of "like dissolves like" provides a foundational framework for predicting the .[8]
-
Molecular Structure Analysis : The molecule's structure is dominated by its large, hydrophobic hydrocarbon backbone (C17H30). This extensive non-polar surface area suggests strong van der Waals interactions between solute molecules in the solid state and favorable interactions with non-polar solvents.[9]
-
Role of the Functional Group : The single ketone (-C=O) group is the only polar feature. The oxygen atom can act as a hydrogen bond acceptor with protic solvents like water or alcohols.[10] However, the molecule lacks hydrogen bond donor capabilities. The influence of this single polar group is significantly diminished by the large non-polar scaffold, predicting overall low solubility in polar solvents like water.[7]
-
Impact of Temperature : For most solid solutes, solubility in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and increased thermal energy helps overcome the lattice energy of the solid and disrupt solvent-solvent interactions to create a cavity for the solute.[9]
Strategic Approach: Thermodynamic vs. Kinetic Solubility
In pharmaceutical research, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a given solvent at a specific temperature and pressure.[11][12] It is the gold-standard measurement for pre-formulation and development, as it represents the most stable state.[13]
-
Kinetic Solubility : This is a measure of the concentration at which a compound, typically predissolved in an organic solvent like DMSO, precipitates when added to an aqueous medium.[14] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[11][15] While useful for high-throughput screening in early discovery, it is not a substitute for thermodynamic solubility in later-stage development.[12][14]
This guide focuses on the determination of thermodynamic solubility , providing a definitive and reliable measure for development purposes.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method, as recommended by regulatory bodies like the ICH, is the most reliable technique for determining equilibrium solubility.[13][16][17] The following protocol is a comprehensive, step-by-step guide.
Materials and Equipment
-
Selected solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
Recommended Solvent Systems
A range of solvents should be tested to build a comprehensive solubility profile.
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers (ICH) | pH 1.2 (Simulated Gastric Fluid, without enzymes) | To assess solubility in acidic conditions relevant to the stomach.[16][17] |
| pH 4.5 Acetate Buffer | Represents conditions in the upper small intestine.[16][17] | |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | Represents conditions in the lower small intestine.[16][17] | |
| Organic Solvents | Methanol, Ethanol | Polar protic solvents capable of hydrogen bonding. |
| Acetonitrile, Acetone | Polar aprotic solvents.[7] | |
| Cyclohexane | A non-polar solvent structurally related to parts of the solute.[18] | |
| Cosolvent Systems | Ethanol/Water mixtures (e.g., 20%, 40%, 60% v/v) | To investigate the potential for solubility enhancement via cosolvency.[19][20][21] |
| Polyethylene Glycol 400 (PEG 400)/Water mixtures | PEG 400 is a common, non-toxic excipient used to improve drug solubility.[21] |
Experimental Workflow Diagram
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Protocol
-
Preparation : Add an excess amount of this compound to a series of glass vials. An amount sufficient to ensure solid remains at the end of the experiment is required (e.g., 5-10 mg).
-
Solvent Addition : Accurately pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.
-
Equilibration : Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[22] Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.[23]
-
Sample Collection : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial. This step is critical to separate the dissolved solute from any undissolved solid particles.
-
Dilution : Based on the expected solubility, dilute the filtrate with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical calibration curve.
-
Quantification : Analyze the diluted samples using a validated HPLC-UV method.[5][24]
Analytical Method: HPLC-UV
-
Standard Preparation : Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol). From this stock, create a series of at least five calibration standards of known concentrations.[24]
-
Calibration Curve : Inject the standards into the HPLC system and record the peak area from the UV detector. Plot a graph of peak area versus concentration. The resulting calibration curve should be linear with a correlation coefficient (R²) > 0.99.
-
Sample Analysis : Inject the prepared (filtered and diluted) samples from the solubility experiment.
-
Calculation : Use the peak area of the sample and the equation of the line from the calibration curve to determine the concentration of the compound in the diluted sample.[25] Correct for the dilution factor to find the final solubility concentration in the original solvent.
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format. This allows for easy comparison of solubility across different conditions.
Table 1: Thermodynamic Solubility of this compound at 37°C
| Solvent System (v/v) | pH (for aqueous) | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (µM) |
| pH 1.2 Buffer | 1.2 | To be determined | To be determined |
| pH 4.5 Acetate Buffer | 4.5 | To be determined | To be determined |
| pH 6.8 Phosphate Buffer | 6.8 | To be determined | To be determined |
| Deionized Water | ~7.0 | To be determined | To be determined |
| Methanol | N/A | To be determined | To be determined |
| Ethanol | N/A | To be determined | To be determined |
| Cyclohexane | N/A | To be determined | To be determined |
| 20% Ethanol / 80% Water | ~7.0 | To be determined | To be determined |
| 40% Ethanol / 60% Water | ~7.0 | To be determined | To be determined |
| 20% PEG 400 / 80% Water | ~7.0 | To be determined | To be determined |
Interpreting the Results
-
Biopharmaceutics Classification System (BCS) : If this compound is a drug candidate, the aqueous solubility data can be used for BCS classification. According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[17] Given the molecule's structure, it is highly probable that it will be classified as a low solubility compound (BCS Class II or IV).
-
Formulation Strategy : Low aqueous solubility will necessitate enabling formulation strategies, such as micronization, amorphous solid dispersions, or lipid-based formulations, to achieve adequate bioavailability. The solubility data in organic solvents and cosolvent systems provide critical information for developing these advanced formulations.[6][19]
Conclusion
This guide provides the necessary theoretical background and a detailed, actionable protocol for the rigorous determination of the thermodynamic . By following this framework, researchers can generate high-quality, reliable data that is essential for making informed decisions in drug development, material science, and other research applications. The emphasis on the gold-standard Shake-Flask method coupled with robust HPLC-UV analysis ensures that the obtained solubility values are accurate, reproducible, and suitable for regulatory submissions and advanced formulation design.
References
- 1. labproinc.com [labproinc.com]
- 2. labproinc.com [labproinc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, CasNo.117923-32-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Cosolvent - Wikipedia [en.wikipedia.org]
- 21. scispace.com [scispace.com]
- 22. admescope.com [admescope.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. pharmaguru.co [pharmaguru.co]
- 25. researchgate.net [researchgate.net]
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone discovery and history
An In-depth Technical Guide to 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone: Discovery and Synthesis
Introduction
This compound is a chemical compound primarily utilized as an intermediate in the synthesis of liquid crystals.[1][2] Its discovery and history are intrinsically linked to the development of advanced materials, particularly for display technologies. This technical guide provides a comprehensive overview of its discovery through the patent literature, detailed synthesis protocols, and key quantitative data. The information is intended for researchers, scientists, and professionals in the fields of materials science and chemical synthesis.
Discovery and History
The formal discovery of this compound is not attributed to a singular event or a specific research group in academic literature. Instead, its emergence is documented through a series of patents focused on the preparation of liquid crystal intermediates. The development of this and structurally related compounds appears to have been driven by the industrial need for novel liquid crystal materials with specific physical properties.
A key patent in this area is CN101565363B, filed by Yantai Derun Liquid Crystal Materials Co., Ltd. in 2009.[1] This patent details a preparation method for 4-[2'-(trans-4"-alkylcyclohexyl) ethyl]cyclohexanone liquid crystal intermediate compounds, indicating that by this time, the utility of this class of molecules was well-established in the liquid crystal industry. Subsequent patents, such as CN103265417B, further refined the synthesis methods for these compounds.[1] The history of this compound is therefore a history of the evolution of its synthesis for commercial application in liquid crystals.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 117923-32-7 | [2][3][4][5][6][7][8] |
| Molecular Formula | C17H30O | [2][3][4][8] |
| Molecular Weight | 250.43 g/mol | [2][3][8] |
| Appearance | White to Almost white powder or lump | [4][7] |
| Purity | >98.0% (GC) | [2][3][7][8] |
| Melting Point | 36 °C | [3][8] |
| Physical State | Solid | [3][8] |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs is a multi-step process that has been optimized for yield and purity, as detailed in the patent literature. A common synthetic route involves the oxidation of the corresponding alcohol precursor.
General Synthesis Workflow
The logical flow for the synthesis of 4-[2-(trans-4-alkylcyclohexyl)ethyl]cyclohexanone can be visualized as follows:
Caption: General workflow for the synthesis of 4-[2-(trans-4-alkylcyclohexyl)ethyl]cyclohexanone.
Detailed Experimental Protocol (Exemplified from Patent CN101337870B)
The following protocol is a representative example for the synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanones, which is analogous to the synthesis of the target compound.
1. Preparation of the Oxidant:
-
In a reaction vessel, mix sodium tungstate dihydrate (Na2WO4·2H2O) and phosphotungstic acid in a molar ratio of 1:0.08 to 1:0.12.
-
To this mixture, add hydrogen peroxide (30% mass concentration) with stirring to form the oxidant solution. The molar ratio of the starting alcohol to hydrogen peroxide should be between 1:2 and 1:5.
2. Oxidation Reaction:
-
Add the reactant, 4-(4'-n-alkyl cyclohexyl)cyclohexanol, and a solvent, N-Methylpyrrolidinone (NMP), to the oxidant solution.
-
The molar ratio of the reactant to sodium tungstate dihydrate should be between 100:5 and 100:8.
-
The mass ratio of the reactant to NMP should be between 1:6 and 1:8.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours with continuous stirring.
3. Product Isolation and Purification:
-
After the reaction is complete, remove the solvent (NMP) by distillation under reduced pressure.
-
Extract the residue with petroleum ether.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate to obtain the final product, 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
Quantitative Data from Synthesis
The following table summarizes yield data for related compounds as described in patent CN101337870B.
| R-Group | Product | Yield |
| n-propyl | 4-(4'-n-propylcyclohexyl)cyclohexanone | 90.1% |
| n-butyl | 4-(4'-n-butylcyclohexyl)cyclohexanone | 93.6% |
| n-pentyl | 4-(4'-n-pentylcyclohexyl)cyclohexanone | 92.4% |
Biological Activity and Signaling Pathways
Based on a thorough review of the scientific and patent literature, there is no evidence to suggest that this compound has been investigated for any biological or pharmacological activity. Consequently, there are no known signaling pathways associated with this compound. Its application is currently confined to the field of materials science.
Conclusion
This compound is a specialized chemical intermediate whose history and development are rooted in the advancement of liquid crystal technologies. While information on its discovery as a singular event is not available, the patent literature provides a clear timeline of the refinement of its synthesis. The provided protocols and quantitative data offer a valuable resource for chemists and materials scientists working with this class of compounds. Future research may explore other applications for this molecule, but its current role remains firmly in the realm of materials science.
References
- 1. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound, CasNo.117923-32-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. This compound | 117923-32-7 [chemicalbook.com]
- 6. warshel.com [warshel.com]
- 7. This compound | 117923-32-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. labproinc.com [labproinc.com]
The Pivotal Role of the Propylcyclohexyl Group in Advanced Liquid Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The propylcyclohexyl moiety is a fundamental building block in the molecular architecture of numerous high-performance liquid crystals. Its incorporation significantly influences the mesomorphic behavior and key physical properties, including birefringence, dielectric anisotropy, and viscosity. This technical guide provides an in-depth analysis of the structure-property relationships imparted by the propylcyclohexyl group, details the experimental protocols for the synthesis and characterization of these materials, and presents quantitative data to facilitate comparative analysis. The strategic use of the propylcyclohexyl group enables the fine-tuning of liquid crystal properties to meet the stringent demands of advanced applications, particularly in display technologies.
Introduction
Liquid crystals are a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The constituent molecules of liquid crystals, known as mesogens, possess a degree of orientational order, which gives rise to their anisotropic nature. This anisotropy is the foundation for their application in a wide array of technologies, most notably liquid crystal displays (LCDs).[2]
The molecular structure of a mesogen is paramount in determining its liquid crystalline properties. A typical calamitic (rod-shaped) mesogen consists of a rigid core, flexible terminal chains, and often a polar group. The propylcyclohexyl group is a common component of the rigid core, valued for its ability to modulate the physical characteristics of the resulting liquid crystal.[3] This guide delves into the specific contributions of the propylcyclohexyl group to the performance of liquid crystals.
The Influence of the Propylcyclohexyl Group on Liquid Crystal Properties
The inclusion of a propylcyclohexyl ring in the mesogenic core has profound effects on the material's physical properties. The saturated nature of the cyclohexane ring, compared to an aromatic phenyl ring, introduces greater conformational flexibility, which in turn influences intermolecular interactions and macroscopic properties.
Mesophase Behavior and Transition Temperatures
The propylcyclohexyl group generally leads to a reduction in the melting point and a broadening of the nematic phase range compared to purely aromatic analogues. This is attributed to the non-planar, puckered structure of the cyclohexane ring, which disrupts crystalline packing and lowers the energy required to transition into the liquid crystalline state. The trans-conformation of the 1,4-disubstituted cyclohexane ring is crucial for maintaining the elongated molecular shape necessary for liquid crystallinity.
Table 1: Phase Transition Temperatures of Selected Propylcyclohexyl-Containing Liquid Crystals
| Compound Name | Structure | Cr-N/SmA (°C) | N-I (°C) | Reference |
| 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH3) | C₃H₇-(C₆H₁₀)-C₆H₄-CN | 43 | - | [4] |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | C₅H₁₁-(C₆H₁₀)-C₆H₄-CN | 30 | 54.9 | [3] |
Cr: Crystalline, N: Nematic, SmA: Smectic A, I: Isotropic. Data is illustrative and compiled from various sources.
Birefringence (Δn)
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for display applications. Replacing a phenyl ring with a cyclohexyl ring typically leads to a decrease in birefringence. This is because the π-electron system of aromatic rings contributes significantly to a higher molecular polarizability and thus a larger refractive index. The saturated cyclohexyl ring has a lower polarizability, resulting in a lower overall birefringence. However, this reduction can be advantageous in applications where a specific, lower Δn is required.
Dielectric Anisotropy (Δε)
The dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, determines the response of the liquid crystal to an electric field. The propylcyclohexyl group itself is non-polar. Therefore, the dielectric anisotropy of a mesogen containing this group is primarily determined by the polar groups attached to the core, such as a cyano (-CN) or fluoro (-F) group. The presence of the propylcyclohexyl group can influence the effective dipole moment and its orientation relative to the molecular long axis, thereby modulating the dielectric anisotropy.[5]
Table 2: Physical Properties of a Propylcyclohexyl-Containing Liquid Crystal Mixture (Illustrative)
| Property | Value | Units |
| Birefringence (Δn) at 589 nm, 20°C | 0.12 | - |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | +5.0 | - |
| Rotational Viscosity (γ₁) at 20°C | 150 | mPa·s |
| Nematic-Isotropic Transition (Tₙᵢ) | 75 | °C |
Data is representative for a typical nematic mixture containing propylcyclohexyl derivatives.
Viscosity
The viscosity of a liquid crystal is a crucial factor for the switching speed of display devices. The incorporation of a cyclohexyl ring in place of a phenyl ring generally leads to a lower viscosity.[6] This is attributed to the increased flexibility and reduced intermolecular interactions of the cyclohexyl-containing mesogens, which facilitates molecular reorientation under an applied electric field.
Experimental Protocols
Synthesis of Propylcyclohexyl-Containing Liquid Crystals
A common synthetic route to prepare liquid crystals containing the propylcyclohexyl moiety involves the synthesis of key intermediates such as 4-(trans-4-propylcyclohexyl)phenol.
Synthesis of 4-(trans-4-propylcyclohexyl)phenol
This synthesis can be achieved through a multi-step process starting from commercially available materials. A general workflow is outlined below.
Caption: A generalized synthetic workflow for a key propylcyclohexyl intermediate.
Detailed Protocol (Illustrative):
-
Hydrogenation of Biphenyl: Biphenyl is hydrogenated using a suitable catalyst (e.g., Rh/C) under high pressure and temperature to yield bicyclohexyl.
-
Friedel-Crafts Acylation: The bicyclohexyl is acylated using an appropriate acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a carbonyl group.
-
Willgerodt-Kindler Reaction: The resulting ketone is then subjected to a Willgerodt-Kindler reaction followed by hydrolysis to yield the corresponding carboxylic acid.
-
Hunsdiecker Reaction: The silver salt of the carboxylic acid is treated with bromine to yield the bromo-derivative.
-
Grignard Reaction and Oxidation: The bromo-derivative is converted to a Grignard reagent, which is then oxidized to the phenol.
-
Purification: The final product is purified by column chromatography and/or recrystallization.
Characterization of Liquid Crystalline Properties
A combination of techniques is employed to characterize the mesomorphic and physical properties of the synthesized liquid crystals.
Caption: Workflow for the characterization of propylcyclohexyl liquid crystals.
3.2.1. Polarized Optical Microscopy (POM)
-
Objective: To identify the type of liquid crystal phase (e.g., nematic, smectic) and observe the characteristic textures.
-
Procedure: A small amount of the sample is placed between a clean glass slide and a coverslip. The sample is heated on a hot stage and observed through a polarizing microscope. As the temperature is varied, changes in the texture are observed, indicating phase transitions. The textures are compared with known textures of different liquid crystal phases for identification.[7]
3.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperatures and the associated enthalpy changes (ΔH).[8]
-
Procedure: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen). The DSC instrument measures the heat flow to or from the sample relative to the reference. Phase transitions appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[9]
3.2.3. Birefringence Measurement
-
Objective: To determine the ordinary (nₒ) and extraordinary (nₑ) refractive indices, and thus the birefringence (Δn = nₑ - nₒ).
-
Procedure: An Abbe refractometer is commonly used for this measurement. A thin, homogeneously aligned liquid crystal sample is required. This is typically achieved by treating the surfaces of the refractometer prisms with an alignment layer (e.g., rubbed polyimide) or by using a specially prepared wedge-shaped cell. For a homeotropically aligned sample, nₒ can be measured directly. For a planar aligned sample, both nₑ and nₒ can be determined by rotating the sample or the polarizer. The measurements are performed at a specific wavelength (e.g., 589 nm) and controlled temperature.[10]
3.2.4. Dielectric Anisotropy Measurement
-
Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director to determine the dielectric anisotropy (Δε = ε∥ - ε⊥).
-
Procedure: The liquid crystal sample is introduced into a cell with parallel plate electrodes. For measuring ε∥, a homeotropically aligned cell is used, and for ε⊥, a planar aligned cell is used. The alignment is often achieved by surface treatment of the electrodes. The capacitance of the filled cell is measured using an LCR meter at a specific frequency (typically 1 kHz). The dielectric permittivity is calculated from the capacitance, the electrode area, and the cell gap. The measurements are performed at a controlled temperature.[11]
Structure-Property Relationships
The systematic variation of the molecular structure allows for the fine-tuning of liquid crystal properties. The propylcyclohexyl group plays a crucial role in this molecular engineering approach.
References
- 1. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cskscientificpress.com [cskscientificpress.com]
- 9. Calorimetry of phase transitions in liquid crystal 8CB under shear flow - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]
introduction to cyclohexanone derivatives in materials science
An In-depth Technical Guide to Cyclohexanone Derivatives in Materials Science
Introduction to Cyclohexanone
Cyclohexanone, an organic compound with the formula (CH₂)₅CO, is a six-carbon cyclic molecule featuring a ketone functional group.[1] It presents as a colorless to pale yellow oily liquid with an odor reminiscent of peppermint and acetone.[2] While slightly soluble in water, it is miscible with most common organic solvents.[1] Industrially, millions of tonnes of cyclohexanone are produced annually, primarily serving as a critical intermediate in the synthesis of polymers, resins, and other specialty chemicals.[1] Its versatile reactivity and solvent properties have established it as a cornerstone in various sectors of materials science.
The main industrial production routes for cyclohexanone are the oxidation of cyclohexane in the air using cobalt catalysts and the partial hydrogenation of phenol.[1][3][4] The oxidation of cyclohexane yields a mixture of cyclohexanol and cyclohexanone, known as "KA oil" (ketone-alcohol oil), which is a primary feedstock for the production of nylon precursors.[1][4]
Synthesis of Cyclohexanone Derivatives
The reactivity of the ketone group and the adjacent α-carbons allows for a wide range of chemical transformations, leading to a diverse family of derivatives. These derivatives are foundational in creating materials with tailored properties.
Key Synthetic Methodologies
Robinson Annulation: A powerful and widely used method for forming six-membered rings, the Robinson annulation is particularly relevant for synthesizing 4-arylcyclohexanone derivatives.[5] The process involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[5]
Caption: General workflow for the synthesis of 4-arylcyclohexanone derivatives via Robinson annulation.
Diels-Alder Reaction: This cycloaddition reaction can be employed to create highly functionalized cyclohexanone structures. For instance, the reaction of ethyl α-nitrocinnamates with a diene can efficiently produce complex cyclohexanone derivatives.[6]
Self-Condensation and Polymerization: Cyclohexanone can undergo self-condensation reactions, particularly under alkaline conditions, to form synthetic resins.[7] This polymerization is a key route to producing ketonic resins used in coatings and paints.
Experimental Protocols
Protocol 2.2.1: Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone[5]
-
Reaction Setup: Dissolve trans-chalcone and ethyl acetoacetate in 95% ethanol in a suitable flask.
-
Base Addition: Add a solution of sodium hydroxide in water to the flask.
-
Reflux: Reflux the resulting mixture for 1 hour.
-
Isolation: After cooling the reaction mixture to room temperature, isolate the crude product by filtration.
-
Purification: Recrystallize the crude solid from acetone to obtain the purified 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.
Protocol 2.2.2: Self-Polymerization of Cyclohexanone for Resin Production[7]
-
Reactor Charging: Charge a high-pressure reactor with cyclohexanone and an alkali catalyst (e.g., KOH).
-
Reaction Conditions: Heat the reactor to a temperature between 130-150 °C for a duration of 10-17 hours. The catalyst concentration is typically varied from 20-40%.
-
Polymerization: Allow the self-polymerization reaction to proceed under these conditions. The degree of polymerization is dependent on the alkali concentration, temperature, and reaction time.
-
Product Work-up: After the reaction, cool the reactor and process the resin product to remove the catalyst.
-
Characterization: Analyze the resulting polycyclohexanone resin for properties such as hydroxyl value, softening point, solubility, and average molecular weight using techniques like FTIR, GPC, and TGA.
Applications in Polymer Science
The vast majority of industrially produced cyclohexanone is consumed in the manufacturing of precursors for polyamides, specifically Nylon 6 and Nylon 6,6.[8][9]
Nylon Precursors: Adipic Acid and Caprolactam
Cyclohexanone is a direct intermediate in the production of both adipic acid and caprolactam.
-
Adipic Acid: The "KA oil" is oxidized with nitric acid to produce adipic acid, one of the two monomers required for Nylon 6,6 synthesis.[4][9]
-
Caprolactam: The other portion of the cyclohexanone supply is converted to cyclohexanone oxime. In the presence of a sulfuric acid catalyst, the oxime undergoes a Beckmann rearrangement to form caprolactam, the monomer for Nylon 6.[4][9][10]
Caption: Production pathways of Nylon 6 and Nylon 6,6 precursors from cyclohexanone.
Ketonic Resins
Cyclohexanone and its derivatives can be polymerized to form ketonic resins, also known as polycyclohexanones. These are low molecular weight, neutral, and light-colored solid resins.[11] Cyclohexanone-formaldehyde resins, in particular, are valued for their high hardness, excellent gloss, and good weather resistance.[12] They are highly compatible with various other resin systems and are used extensively in the coatings industry.[12]
The properties of these resins can be tuned by controlling the reaction parameters during synthesis.
Table 1: Effect of Reaction Parameters on Polycyclohexanone Resin Properties [7]
| Parameter Change | Effect on Degree of Polymerization | Effect on Hydroxyl Value | Effect on Softening Point | Effect on Solubility |
| Increase in Reaction Time | Increase | Increase | Increase | Decrease |
| Increase in Temperature | Increase | Increase | Increase | Decrease |
| Increase in Catalyst Loading | Increase | Increase | Increase | Decrease |
Applications in Coatings, Adhesives, and Advanced Materials
Coatings and Inks
Cyclohexanone-formaldehyde resins are crucial components in the formulation of paints, varnishes, and printing inks.[12] They act as co-binders to improve the final properties of the coating, such as adhesion, hardness, and gloss.[7][12] Polycyclohexanone has also been used historically as a picture varnish.[11] Furthermore, cyclohexanone itself is a high-boiling, slow-evaporating solvent, making it ideal for use in lacquers, paints, and wood stains to ensure smooth film formation.[3][8]
Adhesives and Sealants
Due to its excellent solvent properties, cyclohexanone is used in the formulation of adhesives and sealants.[13][14] It helps to dissolve the various polymeric components, ensuring proper application and adhesion to substrates.[14]
Fuel Additives
Recent research has explored the use of cyclohexanone derivatives, such as certain chalcones, as potential fuel additives. These molecules are investigated for their ability to improve fuel efficiency and combustion properties.[15]
Role in Drug Development and Medicinal Chemistry
While the primary applications are in materials science, the cyclohexanone scaffold is also significant for professionals in drug development. The 4-arylcyclohexanone structure, in particular, is considered a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities.[5]
Biological Activities
Derivatives have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties.[5] For example, some 4-arylcyclohexanone derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is implicated in inflammatory responses.[5]
References
- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 2. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. atamankimya.com [atamankimya.com]
- 9. scribd.com [scribd.com]
- 10. nbinno.com [nbinno.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. Page loading... [wap.guidechem.com]
- 13. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 14. alphachem.biz [alphachem.biz]
- 15. pubs.acs.org [pubs.acs.org]
The Multifaceted Therapeutic Potential of Substituted Cyclohexanones: A Technical Guide for Drug Discovery Professionals
Introduction: The cyclohexanone scaffold, a six-membered cyclic ketone, has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1][2] Its inherent chemical reactivity and conformational flexibility allow for the introduction of a wide array of substituents, leading to a diverse library of derivatives with a broad spectrum of biological activities.[1] These activities span multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[3][4][5][6] This technical guide provides an in-depth overview of the current research on substituted cyclohexanones, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways, to support researchers, scientists, and drug development professionals in their quest for new and effective therapies.
Quantitative Biological Activity Data
The biological evaluation of substituted cyclohexanones has yielded a significant amount of quantitative data, highlighting their potential as potent therapeutic agents. The following tables summarize the key findings across various biological activities.
Table 1: Anticancer and Antitumor Activity of Substituted Cyclohexanones
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Diarylidenecyclohexanone | Compound IIc (thienyl ring) | HeLa | Not specified (non-toxic) | [7] |
| Spiro(lactone-cyclohexanone) | Compound 4 (spiro(coumarin-cyclohexanone)) | K562, U937 | 74.02±4.1 µM, 51.6±4.2 µM | [8] |
| Spiro(lactone-cyclohexanone) | Compound 9 (spiro(6-methyllactone-cyclohexanone)) | K562, U937 | 58.6±4.2 µM, 43.7±1.5 µM | [8] |
| (+)-Zeylenone Analog | CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) | GBM cells | Lowest among analogs | [9] |
| Aminoethyl Substituted Cyclohexanes | (1R,3S)-11 and (1S,3R)-11 | DU145 (prostate) | Growth inhibition | [6] |
Table 2: Anti-inflammatory Activity of Substituted Cyclohexanones
| Compound Class | Specific Derivative(s) | Target/Assay | IC50 Value(s) | Reference(s) |
| Diarylidenecyclohexanone | Compound Ic | PGE2 production | 6.7 ± 0.19 µM | [7] |
| Diarylidenecyclohexanone | Compound Ie | 5-LOX | 1.4 ± 0.1 µM | [7] |
| Diarylidenecyclohexanone | Compound Ig | 5-LOX | 1.5 ± 0.13 µM | [7] |
| Diarylidenecyclohexanone | Compound IIc | 5-LOX, COX-2/mPGES1 | 1.8 ± 0.12 µM, 7.5 ± 0.4 µM | [7] |
| Aryl-cyclohexanone | Not specified | LPS-induced inflammation in mice | Reduction in inflammatory markers | [10][11] |
Table 3: Antimicrobial Activity of Substituted Cyclohexanones
| Compound Class | Specific Derivative(s) | Microorganism(s) | MIC/Zone of Inhibition | Reference(s) |
| Piperazine derivatives | 4b, 4c, 4e, 4g, 4h, 4l | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Comparable to standard drugs | [4] |
| Oxygenated cyclohexanone derivative | (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Ralstonia solanacearum and other phytopathogenic bacteria and fungi | Inhibition of growth | [12] |
| Naphthyl cyclohexanone derivatives | Various | Gram-positive and Gram-negative bacteria, fungi | MICs determined (specific values not in abstract) | |
| 4-tert-Butylcyclohexanone derivatives | Ethyl (4-tert-butylcyclohexylidene)acetate (2) and 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one (5) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Bacteriostatic effect | [13] |
Table 4: Neuroprotective Activity of Substituted Cyclohexanones
| Compound Class | Specific Derivative(s) | Target/Assay | IC50 Value(s) | Reference(s) |
| α,β-Unsaturated carbonyl-based cyclohexanone | Compound 3o | Acetylcholinesterase (AChE) | 0.037 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted cyclohexanones.
Synthesis of 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride (4a-4l)
This protocol is based on a Mannich reaction.[4][14]
Materials:
-
4-(3'-chlorophenyl) piperazine hydrochloride
-
Cyclohexanone
-
Various aromatic aldehydes
-
Hydrochloric acid
-
Isopropyl alcohol
Procedure:
-
A mixture of 4-(3'-chlorophenyl) piperazine hydrochloride, cyclohexanone, and an appropriate aromatic aldehyde is prepared in isopropyl alcohol.
-
A few drops of hydrochloric acid are added as a catalyst.
-
The reaction mixture is refluxed for a specified period.
-
The solvent is removed by distillation.
-
The resulting product is washed, dried, and recrystallized from a suitable solvent to yield the final compounds (4a-4l).
-
The structure and purity of the synthesized compounds are confirmed using IR, NMR, mass spectrometry, and elemental analysis.[14]
Antimicrobial Activity Assessment: Cup-Plate Method
This method is used to evaluate the antibacterial and antifungal activities of the synthesized compounds.[4][14]
Materials:
-
Synthesized cyclohexanone derivatives (e.g., 50µg/ml in DMF)
-
Standard antimicrobial agents (e.g., Ampicillin, Chloramphenicol, Norfloxacin, Fluconazole)
-
Test microorganisms (e.g., Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori)
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare sterile agar plates seeded with the test microorganisms.
-
Using a sterile cork borer, create uniform cups or wells in the agar.
-
Add a defined volume of the test compound solution (e.g., 50µg/ml) into the wells.
-
Add solutions of standard antimicrobial agents and the solvent (DMF) as positive and negative controls, respectively.
-
Incubate the plates under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Anti-inflammatory Assay: Inhibition of PGE2 Production
This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[7]
Materials:
-
Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cells
-
Test compounds (diarylidenecyclohexanone derivatives)
-
Cell culture medium and reagents
-
PGE2 immunoassay kit
Procedure:
-
Culture RAW 264.7 macrophage cells in appropriate cell culture plates.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with LPS to induce an inflammatory response and PGE2 production.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 immunoassay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[2]
Materials:
-
Cancer cell lines (e.g., K562, U937)
-
Test compounds (e.g., spiro(lactone-cyclohexanone) derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the compounds.
Signaling Pathways and Experimental Workflows
The biological effects of substituted cyclohexanones are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Caption: Inhibition of pro-inflammatory pathways by diarylidenecyclohexanones.
Caption: Workflow for identifying anticancer cyclohexanone derivatives.
Caption: Inhibition of acetylcholinesterase by a cyclohexanone derivative.
Conclusion
Substituted cyclohexanones represent a promising and versatile class of compounds with significant potential for the development of new drugs across a range of therapeutic areas.[1][15][16] The extensive research into their synthesis and biological activities has provided a solid foundation for further investigation.[2][5][17] The data and protocols presented in this guide offer valuable insights for researchers and drug development professionals, facilitating the design and evaluation of novel cyclohexanone-based therapeutic agents. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action to accelerate their translation into clinical candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel σ1 antagonists designed for tumor therapy: Structure - activity relationships of aminoethyl substituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia | Anticancer Research [ar.iiarjournals.org]
- 9. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 10. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]
- 15. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
An In-depth Technical Guide to 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone and its Chemical Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, a member of the cyclohexanone chemical family. This document collates available data on its chemical and physical properties, outlines a probable synthesis methodology based on related compounds, and explores the potential biological activities of the broader cyclohexanone class of molecules. Due to its structural characteristics, this compound is primarily recognized as an intermediate in the synthesis of liquid crystals.[1] However, the cyclohexanone core is a recurring motif in medicinally active compounds, suggesting potential, yet unexplored, applications in drug discovery and development. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.
Chemical and Physical Properties
This compound is a solid, white, powder-like substance at room temperature.[2][3] Its key quantitative properties are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C17H30O | [2][3] |
| Molecular Weight | 250.43 g/mol | [1][2][3] |
| CAS Number | 117923-32-7 | [1][2][3] |
| Melting Point | 36 °C | [2][3] |
| Purity (by GC) | ≥ 98.0% | [1][2][3] |
| Physical State | Solid | [2][3] |
| Color | White | [2][3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Oxidation of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol
A likely precursor for the target molecule is 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol. The synthesis of the target ketone would then proceed via an oxidation reaction. Several methods are applicable for this transformation, with a "green chemistry" approach utilizing hydrogen peroxide as a clean oxidant being a viable option.
A general method for the synthesis of 4-(4'-n-alkylcyclohexyl)cyclohexanones has been described, which can be adapted for this specific compound.[4] This involves the oxidation of the corresponding alcohol.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation of known procedures for the synthesis of related cyclohexanones.
Materials:
-
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic acid
-
Hydrogen peroxide (30% aqueous solution)
-
N-Methylpyrrolidinone (NMP)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (three-necked flask, reflux condenser, etc.)
Procedure:
-
Catalyst and Oxidant Preparation: In a 250 mL three-necked flask equipped with a reflux condenser, add sodium tungstate dihydrate (e.g., 0.007 mol) and phosphotungstic acid (e.g., 0.0007 mol). To this mixture, add 30% hydrogen peroxide (e.g., 34g) and stir for 15 minutes. The solution should change color from yellow to faint yellow.[4]
-
Reaction Setup: To the prepared oxidant mixture, add 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol (e.g., 0.1 mol) and N-Methylpyrrolidinone (e.g., 144g).[4]
-
Reaction Execution: Heat the reaction mixture to 90°C and maintain this temperature for approximately 5 hours, monitoring the reaction progress by gas chromatography.[4]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the N-Methylpyrrolidinone by vacuum distillation. Extract the residue with petroleum ether.[4]
-
Purification: Dry the petroleum ether extract over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield the crude product.[4] Further purification can be achieved by recrystallization or column chromatography to obtain this compound of high purity. A general method for purifying crude cyclohexanone involves treatment with an acid or ion exchanger to degrade impurities, followed by distillation.[5]
Safety Precautions:
-
Handle hydrogen peroxide with care as it is a strong oxidizing agent.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Potential Biological Activities and Chemical Family Context
Currently, there is no specific biological activity data available for this compound in the scientific literature. However, the broader chemical family of cyclohexanone derivatives has been investigated for various therapeutic applications.
The 4-arylcyclohexanone scaffold, a related structure, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Derivatives of this scaffold have demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties.[6]
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of cyclohexanone derivatives.[7][8][9] For instance, certain synthesized cyclohexanone derivatives have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7][8] The antimicrobial efficacy of some of these derivatives has been found to be comparable to standard antibiotics.[8] An oxygenated cyclohexanone derivative isolated from a fungus has also demonstrated activity against various plant pathogenic bacteria and fungi.[9]
Anticancer and Anti-inflammatory Activity
The 4-arylcyclohexanone framework has been a source of compounds with cytotoxic effects against various cancer cell lines.[6] Additionally, some cyclohexanone derivatives have been shown to inhibit key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[10]
Given these findings for related compounds, it is plausible that this compound and its derivatives could be explored for similar biological activities. Further research, including in vitro and in vivo screening, would be necessary to determine its therapeutic potential.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Logical Relationship of the Chemical Family
The following diagram shows the relationship of the target compound to its chemical family and potential applications.
Caption: Relationship of the target compound to the cyclohexanone family and its applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. labproinc.com [labproinc.com]
- 3. labproinc.com [labproinc.com]
- 4. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 5. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 8. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 9. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
theoretical properties of bicyclohexyl ketone derivatives
An In-depth Technical Guide on the Theoretical Properties of Bicyclohexyl Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a class of compounds with significant potential in medicinal chemistry and materials science. By leveraging computational chemistry, we can elucidate the structural, electronic, and spectroscopic characteristics that govern their behavior. This document is intended to serve as a core resource for researchers engaged in the design and development of novel molecules based on this scaffold.
Core Molecular Structure and Conformational Analysis
The bicyclohexyl ketone scaffold consists of two cyclohexane rings joined by a single carbon-carbon bond, with a ketone group on one of the rings. The parent structure, dicyclohexyl ketone, serves as a fundamental model for understanding the properties of its derivatives.
The conformational landscape of these molecules is complex, arising from the chair-boat-twist possibilities of each cyclohexane ring and the rotational freedom around the central C-C bond. The linkage between the two rings in the parent bicyclohexyl has a bond length of approximately 1.55 Å.[1] Theoretical studies, primarily using Density Functional Theory (DFT), are essential for identifying the lowest energy conformers and understanding the steric and electronic interactions that dictate their relative stabilities.[2][3]
Caption: General chemical structure of a substituted bicyclohexyl ketone.
Physicochemical and Computed Properties
Quantitative data provides a foundation for understanding the behavior of these molecules. Dicyclohexyl ketone (CAS: 119-60-8) is the most fundamental derivative.[4]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O | PubChem[4] |
| Molar Mass | 194.31 g/mol | PubChem[4] |
| Appearance | Colorless Liquid | PubChem[5] |
| Boiling Point | 227 °C (441 °F) | Wikipedia[1] |
| Refractive Index (nD) | 1.4796 | Wikipedia[1] |
| Kovats Retention Index (Standard non-polar) | 1535, 1550, 1565, 1576 | PubChem[4] |
| Kovats Retention Index (Standard polar) | 1883, 1920, 1957 | PubChem[4] |
Theoretical Spectroscopic Analysis
Computational methods can predict spectroscopic properties, which are invaluable for structure verification and interpretation of experimental data.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. For β-diketones, characteristic wavenumbers for the diketo-form are typically in the range of 1687–1790 cm⁻¹.[6] For dicyclohexyl ketone, experimental Fourier-transform infrared (FTIR) spectra are available and can be used to benchmark theoretical calculations.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a key application of theoretical chemistry. The chemical shifts are highly sensitive to the molecule's conformation. For instance, in substituted cyclohexanones, the orientation (axial vs. equatorial) of a substituent significantly alters the chemical shifts of nearby nuclei.[7] Computational analysis of the various stable conformers of a bicyclohexyl ketone derivative can help assign complex experimental spectra.
Electronic Properties and Reactivity
The electronic properties of bicyclohexyl ketone derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding their reactivity and potential as pharmacophores.
Molecular docking analyses can be used to probe the binding affinities and interaction modes of these derivatives with biological targets, such as receptors or enzymes.[8] For example, studies on related bicyclic cores have shown that analogues can exhibit superior binding affinity to receptors compared to existing drugs, highlighting their potential as bioisosteres for phenyl rings.[8]
Caption: A typical workflow for the computational analysis of a new derivative.
Methodologies
The theoretical properties discussed in this guide are determined through a combination of computational and experimental techniques.
Computational Protocols
Density Functional Theory (DFT): This is the most common quantum mechanical method for studying molecules of this size.
-
Objective: To calculate the electronic structure, optimized geometry, and vibrational frequencies.
-
Typical Protocol:
-
An initial 3D structure of the bicyclohexyl ketone derivative is generated.
-
A conformational search is performed to identify potential low-energy structures.
-
Each conformer is subjected to geometry optimization. A widely used functional and basis set combination is B3LYP/6-31G(d).[6]
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
From the final optimized geometry, electronic properties like HOMO/LUMO energies, electrostatic potential maps, and theoretical NMR and IR spectra are calculated.[6]
-
Molecular Docking:
-
Objective: To predict the binding mode and affinity of a ligand (the bicyclohexyl ketone derivative) to a biological target.
-
Typical Protocol:
-
A high-resolution crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[8]
-
The ligand's 3D structure is generated and optimized using computational methods.
-
Docking software (e.g., AutoDock) is used to systematically sample different orientations and conformations of the ligand within the protein's active site.[8]
-
A scoring function is used to estimate the binding affinity for each pose, and the lowest energy conformations are selected for detailed analysis of intermolecular interactions.[8]
-
Experimental Validation Protocols
X-Ray Crystallography:
-
Objective: To determine the precise three-dimensional atomic and molecular structure of a compound in its solid state.[9]
-
Methodology: A suitable single crystal of the derivative is grown. This crystal is then exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy.[3][9] This experimental structure serves as the ultimate benchmark for validating computational geometry optimizations.
Spectroscopic Analysis:
-
Objective: To obtain experimental spectra for comparison with theoretical predictions.
-
Methodology:
-
FTIR Spectroscopy: The sample is placed in the path of an infrared beam, and the absorption of radiation at different wavenumbers is measured to identify the molecule's vibrational modes.[4]
-
NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei (typically ¹H and ¹³C) to radiofrequency pulses provides detailed information about the chemical environment and connectivity of atoms.[10]
-
Caption: How structural features influence key theoretical properties.
References
- 1. Bicyclohexyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicyclohexyl ketone | C13H22O | CID 8403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclohexyl | C12H22 | CID 7094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, a key intermediate in the manufacturing of liquid crystals and a compound of interest for further research and development. The protocol is based on established chemical transformations and provides a reproducible method for obtaining the target compound with high purity.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117923-32-7 | [1] |
| Molecular Formula | C₁₇H₃₀O | [1] |
| Molecular Weight | 250.43 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 36 °C | [2] |
| Purity (GC) | >98.0% | [1][2] |
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient synthetic route is outlined below, based on analogous chemical transformations. This protocol involves the oxidation of a precursor alcohol.
Step 1: Synthesis of 4-(4-Propylcyclohexyl)cyclohexanol
This precursor can be synthesized via methods analogous to those for similar bicyclohexyl compounds, often involving Grignard reactions followed by hydrogenation. For the purpose of this protocol, we will assume the availability of 4-(4-Propylcyclohexyl)cyclohexanol.
Step 2: Oxidation of 4-(4-Propylcyclohexyl)cyclohexanol to 4-(4-Propylcyclohexyl)cyclohexanone
This key oxidation step converts the secondary alcohol to the desired ketone.
Experimental Protocol:
-
To a stirred solution of 4-(4-propylcyclohexyl)cyclohexanol (22.4 g, 0.1 mol) in 200 mL of dichloroethane, add 1.4 g (8 mmol) of a suitable catalyst (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl, as indicated in a similar synthesis).[3]
-
Cool the mixture to 5 °C with stirring for 15 minutes.[3]
-
Slowly add 18.6 g (0.08 mol) of trichloroisocyanuric acid (TCCA) in batches, maintaining the temperature at 5 °C.[3]
-
Continue the reaction for 8 hours after the complete addition of TCCA.[3]
-
After the reaction is complete, filter the mixture.
-
Quench the filtrate with a sodium thiosulfate solution.[3]
-
Wash the organic phase with a saturated sodium carbonate solution.[3]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(4-propylcyclohexyl)cyclohexanone as a white solid.
Quantitative Data:
Table 2: Reaction Parameters and Yield for the Oxidation Step
| Parameter | Value | Reference |
| Starting Material | 4-(4-Propylcyclohexyl)cyclohexanol | [3] |
| Oxidizing Agent | Trichloroisocyanuric acid (TCCA) | [3] |
| Catalyst | 4-hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl anion | [3] |
| Solvent | Dichloroethane | [3] |
| Reaction Temperature | 5 °C | [3] |
| Reaction Time | 8.25 hours | [3] |
| Yield | 89.0% | [3] |
Note: The above protocol is for the synthesis of a closely related analog, 4-(4-propylcyclohexyl)cyclohexanone. The synthesis of the target molecule, this compound, would require the corresponding precursor alcohol, 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol. The general oxidation procedure is expected to be applicable.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 4-(4-Propylcyclohexyl)cyclohexanone, which is a representative workflow for the final oxidation step in the synthesis of the target compound.
Caption: Workflow for the oxidation of the precursor alcohol.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Gas Chromatography (GC): To determine the purity of the final compound. A purity of >98% is expected.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the cyclohexanone ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
These application notes provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and available starting materials. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for the Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, a valuable intermediate in pharmaceutical and materials science research. The synthesis strategy involves the formation of the key carbon skeleton via a Wittig reaction, followed by hydrogenation and subsequent oxidation to yield the target compound. This protocol includes comprehensive methodologies for each synthetic step, a summary of quantitative data, and a visual representation of the overall workflow.
Introduction
This compound is a bifunctional molecule containing two cyclohexane rings linked by an ethyl bridge, with one ring bearing a propyl group and the other a ketone functionality. This structural motif is of interest in the development of novel liquid crystals and as a building block in the synthesis of complex organic molecules for drug discovery. The trans-configuration of the propylcyclohexyl group is often crucial for achieving desired material properties or biological activity. The synthetic route outlined herein is designed to be robust and scalable, providing a clear pathway to this important chemical entity.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a four-step process, beginning with the preparation of a key aldehyde intermediate, followed by a Wittig reaction to form the carbon skeleton, catalytic hydrogenation to saturate the newly formed double bond, and finally, oxidation of the resulting secondary alcohol to the target ketone.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of trans-4-Propylcyclohexanecarboxaldehyde
The synthesis of the aldehyde intermediate begins with the readily available 4-propylphenol.
-
Hydrogenation of 4-Propylphenol to 4-Propylcyclohexanol:
-
In a high-pressure reactor, combine 4-propylphenol (1.0 eq), a suitable hydrogenation catalyst (e.g., 5% Ru/C, 10 mol%), and a solvent such as isopropanol.
-
Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 80-100 °C.
-
Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.
-
After cooling and venting the reactor, filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude 4-propylcyclohexanol. The product can be purified by distillation.
-
-
Oxidation of 4-Propylcyclohexanol to 4-Propylcyclohexanone:
-
Dissolve 4-propylcyclohexanol (1.0 eq) in a suitable solvent like dichloromethane or acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or a solution of sodium hypochlorite (bleach) in the presence of a catalytic amount of TEMPO.
-
Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction, extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 4-propylcyclohexanone.
-
-
Formylation of 4-Propylcyclohexanone to trans-4-Propylcyclohexanecarboxaldehyde:
-
This transformation can be achieved via a one-carbon homologation, for example, through the Darzens glycidic ester condensation followed by decarboxylation, or by conversion to the corresponding enamine followed by Vilsmeier-Haack formylation and subsequent hydrolysis. A more direct approach involves the reaction with methoxymethylenetriphenylphosphine followed by hydrolysis of the resulting enol ether.
-
Step 2: Wittig Reaction to form 1-(2-(trans-4-Propylcyclohexyl)vinyl)cyclohexene
This key step establishes the carbon-carbon bond between the two cyclohexane rings.
-
Preparation of the Wittig Reagent ((Cyclohexylmethyl)triphenylphosphonium bromide):
-
React cyclohexylmethanol with phosphorus tribromide to yield cyclohexylmethyl bromide.
-
Dissolve cyclohexylmethyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in a high-boiling solvent like toluene or acetonitrile.
-
Heat the mixture at reflux for 24-48 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with a cold solvent and dry it under a vacuum.
-
-
Wittig Reaction:
-
Suspend (cyclohexylmethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise to form the deep red ylide.
-
Stir the ylide solution at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Cool the reaction mixture back to -78 °C and slowly add a solution of trans-4-propylcyclohexanecarboxaldehyde (1.0 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-(2-(trans-4-propylcyclohexyl)vinyl)cyclohexene.
-
Step 3: Hydrogenation to 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol
This step saturates the double bond to form the desired ethyl linker.
-
Dissolve the alkene from the previous step (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) using a balloon or a Parr hydrogenator.
-
Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired alcohol.
Step 4: Oxidation to this compound
The final step is the oxidation of the secondary alcohol to the target ketone.
-
Dissolve the alcohol (1.0 eq) in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and expected yields for the synthesis. These values are provided as a general guideline and may be scaled as needed.
| Step | Reactant 1 | Amount (1 eq) | Reactant 2 | Amount | Solvent | Product | Typical Yield (%) |
| 1a | 4-Propylphenol | 13.6 g | H₂ (5% Ru/C) | excess | Isopropanol | 4-Propylcyclohexanol | 85-95 |
| 1b | 4-Propylcyclohexanol | 14.2 g | PCC | 32.3 g | Dichloromethane | 4-Propylcyclohexanone | 80-90 |
| 2 | Phosphonium Salt | 49.5 g | Aldehyde (from 1c) | 15.4 g | Anhydrous THF | Diene Product | 60-70 |
| 3 | Diene Product | 24.8 g | H₂ (10% Pd/C) | excess | Ethanol | Saturated Alcohol | 90-98 |
| 4 | Saturated Alcohol | 25.2 g | PCC | 32.3 g | Dichloromethane | Target Ketone | 80-90 |
Logical Relationships in the Wittig Reaction
The core of this synthesis lies in the Wittig reaction, where a phosphorus ylide, generated in situ, reacts with an aldehyde to form an alkene. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.
Caption: Key steps in the Wittig reaction mechanism.
Conclusion
The synthetic protocol detailed in these application notes provides a reliable and well-documented method for obtaining this compound. By following these procedures, researchers can efficiently synthesize this valuable compound for a variety of applications in materials science and medicinal chemistry. Careful execution of each step, particularly the anhydrous conditions required for the Wittig reaction, is critical for achieving high yields and purity.
Application Notes and Protocols for the Use of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone in Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone (CAS No. 117923-32-7) is a liquid crystalline compound that serves as a valuable component in the formulation of nematic liquid crystal mixtures.[1][2] Its molecular structure, characterized by two saturated cyclohexane rings, is pivotal in tuning the physical properties of a host mixture. The incorporation of aliphatic rings like cyclohexane into a liquid crystal's rigid core is a known strategy for reducing viscosity, a critical parameter for display applications and other electro-optical devices.[3][4] The propyl tail and the ethyl linkage contribute to the overall molecular shape and influence intermolecular interactions, which in turn affect the mesophase stability and other physical characteristics.[3]
These application notes provide an overview of the utility of this compound in liquid crystal mixtures, present illustrative physical property data, and detail the experimental protocols for the characterization of such mixtures.
Application Notes
The primary application of this compound is as a component in nematic liquid crystal mixtures to modify their physical properties. Its key structural features—the two cyclohexane rings—impart specific characteristics to the mixture.
-
Viscosity Reduction: The presence of saturated aliphatic rings, such as cyclohexane, generally leads to a lower viscosity in the liquid crystalline phase compared to their aromatic counterparts.[3] This is advantageous for applications requiring fast switching times, such as in active-matrix liquid crystal displays (LCDs).
-
Mesophase Stability: The overall shape and polarity of the molecule influence the temperature range of the nematic phase. By carefully selecting the concentration of this compound in a mixture, the clearing point (the transition temperature from the nematic to the isotropic liquid phase) can be adjusted.
-
Dielectric and Optical Properties: While the cyclohexyl groups themselves have low polarizability, the terminal ketone group introduces a dipole moment that will affect the overall dielectric anisotropy (Δε) of the mixture. The aliphatic nature of the compound generally results in a low birefringence (Δn).
Data Presentation
The following tables present illustrative data for a hypothetical nematic liquid crystal mixture ("Mixture A") containing this compound. This data is provided for exemplary purposes to demonstrate the typical properties of such a mixture.
Table 1: Physical Properties of Illustrative Mixture A
| Property | Value | Units |
| Clearing Point (TN-I) | 75 | °C |
| Rotational Viscosity (γ₁) at 20°C | 120 | mPa·s |
| Melting Point (TC-N) | -20 | °C |
Table 2: Electro-Optical Properties of Illustrative Mixture A (at 20°C, 1 kHz)
| Property | Value | Units |
| Dielectric Anisotropy (Δε) | +5.0 | - |
| Birefringence (Δn) at 589 nm | 0.10 | - |
| Threshold Voltage (Vth) | 1.8 | V |
Experimental Protocols
Accurate characterization of liquid crystal mixtures is essential for their application. The following are standard protocols for measuring the key physical properties.
Determination of Phase Transition Temperatures
Phase transition temperatures are fundamental properties of liquid crystal mixtures and can be determined using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[5][6][7]
Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal mixture between a clean glass slide and a coverslip.
-
POM Analysis:
-
Place the prepared slide on a hot stage attached to a polarized optical microscope.
-
Heat the sample at a controlled rate (e.g., 5°C/min) while observing the texture through crossed polarizers.
-
Record the temperatures at which changes in the optical texture occur, corresponding to phase transitions (e.g., crystal to nematic, nematic to isotropic).
-
Cool the sample at the same controlled rate to observe the transitions upon cooling.
-
-
DSC Analysis:
-
Place a small, accurately weighed amount of the liquid crystal mixture (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over the temperature range of interest.
-
Record the heat flow as a function of temperature. The peaks in the DSC thermogram correspond to the phase transitions.
-
Perform a cooling scan at the same rate to observe transitions upon cooling.
-
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter for electro-optical applications.[8]
Protocol:
-
Cell Preparation: Use two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass): one that promotes planar alignment (director parallel to the surface) and one that promotes homeotropic alignment (director perpendicular to the surface). The cell gap should be known precisely (e.g., 5-10 µm).
-
Cell Filling: Fill the planar and homeotropic cells with the liquid crystal mixture in its isotropic phase via capillary action and then slowly cool to the nematic phase.
-
Capacitance Measurement:
-
Measure the capacitance of the filled planar cell (C⊥) using an LCR meter at a specific frequency (typically 1 kHz). This corresponds to ε⊥.
-
Measure the capacitance of the filled homeotropic cell (C||) under the same conditions. This corresponds to ε||.
-
Also, measure the capacitance of the empty cells (Cempty).
-
-
Calculation:
-
Calculate ε|| and ε⊥ using the formula: ε = Cfilled / Cempty.
-
The dielectric anisotropy is then calculated as: Δε = ε|| - ε⊥.
-
Measurement of Birefringence (Δn)
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.
Protocol:
-
Instrument: Use an Abbé refractometer equipped with a polarizer and a circulating water bath for temperature control.
-
Sample Application: Place a drop of the liquid crystal mixture on the prism of the refractometer.
-
Measurement of nₒ:
-
Use a planar-aligned liquid crystal cell or orient the liquid crystal on the prism surface to be planar.
-
Orient the polarizer so that the light is polarized perpendicular to the liquid crystal director.
-
Measure the refractive index, which corresponds to nₒ.
-
-
Measurement of nₑ:
-
Rotate the polarizer by 90 degrees so that the light is polarized parallel to the liquid crystal director.
-
Measure the refractive index, which corresponds to nₑ.
-
-
Calculation: The birefringence is calculated as: Δn = nₑ - nₒ.
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal director reorienting and is critical for determining the switching speed.[4][9]
Protocol:
-
Cell Preparation: Use a planar-aligned cell with a known cell gap.
-
Electro-Optical Setup: Place the cell between crossed polarizers in a setup where a voltage can be applied across the cell and the transmitted light intensity can be measured with a photodiode.
-
Measurement:
-
Apply a square-wave voltage that is significantly higher than the threshold voltage to induce reorientation of the liquid crystal molecules.
-
Measure the time it takes for the transmitted light intensity to change from 10% to 90% (rise time, τon) after the voltage is applied.
-
Turn off the voltage and measure the time it takes for the intensity to decay from 90% to 10% (decay time, τoff).
-
-
Calculation: The rotational viscosity (γ₁) can be calculated from the decay time using the following equation: γ₁ = (K₁₁ * π²) / (d² * τoff) where K₁₁ is the splay elastic constant and d is the cell gap. K₁₁ needs to be determined from a separate measurement of the Fréedericksz transition threshold voltage.
Visualizations
Caption: Workflow for formulating and characterizing a liquid crystal mixture.
Caption: Influence of molecular structure on physical properties.
References
- 1. calpaclab.com [calpaclab.com]
- 2. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. iosrjournals.org [iosrjournals.org]
- 6. ijmr.net.in [ijmr.net.in]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Dielectric and elastic properties of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone in Display Technology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone (CAS No. 117923-32-7) is a liquid crystal intermediate that plays a significant role in the formulation of nematic liquid crystal mixtures for display applications.[1] Its molecular structure, featuring two saturated cyclohexane rings linked by an ethyl bridge and terminated by a propyl group and a ketone, provides a unique combination of properties essential for modern liquid crystal displays (LCDs). The bicyclohexyl core contributes to a rigid molecular structure, which is fundamental for achieving the mesophase (liquid crystal phase) over a broad temperature range. The terminal propyl chain and the polar ketone group are crucial in determining the material's dielectric anisotropy, birefringence, and viscosity.
Role in Liquid Crystal Mixtures
In display technology, liquid crystal mixtures are carefully formulated with multiple components to achieve specific performance characteristics required for different display modes, such as Twisted Nematic (TN), In-Plane Switching (IPS), and Vertical Alignment (VA). This compound is a valuable component in these mixtures for several reasons:
-
Modification of Electro-Optical Properties: The ketone group provides a significant dipole moment perpendicular to the long molecular axis. This structural feature is expected to induce a negative dielectric anisotropy (Δε < 0). Liquid crystals with negative Δε are essential for VA mode displays, which are known for their high contrast ratios and wide viewing angles.[2]
-
Low Birefringence (Δn): Bicyclohexane-based liquid crystals typically exhibit low optical anisotropy (birefringence).[2] This property is advantageous in displays for mobile applications as it reduces color shift with varying viewing angles.
-
Broad Nematic Range: The non-planar and flexible nature of the cyclohexane rings can help to lower the melting point and suppress smectic phases, thus broadening the operational temperature range of the nematic phase in a mixture.
-
Good Solubility and Compatibility: Its structure allows for good solubility and compatibility with other common liquid crystal components, such as cyanobiphenyls or terphenyls, enabling the fine-tuning of the final mixture's properties.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 117923-32-7 | [3] |
| Molecular Formula | C₁₇H₃₀O | [3] |
| Molecular Weight | 250.43 g/mol | [3] |
| Appearance | White to Almost white powder to lump | |
| Purity | >98.0% (GC) | [3] |
| Melting Point | 36 °C | [3] |
Table 2: Representative Physical Properties of Analogous Bicyclohexane Liquid Crystals (CCN-mn Series)
Data presented for CCN-mn series is for illustrative purposes to indicate expected properties of bicyclohexane-based liquid crystals.
| Compound | Birefringence (Δn) at T-Tni = -10°C | Dielectric Anisotropy (Δε) at T-Tni = -10°C | Reference(s) |
| CCN-41 | 0.038 | -3.9 | [2] |
| CCN-51 | 0.041 | -4.4 | [2] |
| CCN-42 | 0.040 | -3.8 | [2] |
| CCN-52 | 0.042 | -4.2 | [2] |
| CCN-43 | 0.041 | -3.7 | [2] |
| CCN-53 | 0.043 | -4.1 | [2] |
(Tni = Nematic to Isotropic transition temperature)
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general method described in patent CN103265417B for the synthesis of 4-[2-(trans-4-alkyl cyclohexyl)ethyl]cyclohexanone.
Step 1: Friedel-Crafts Acylation to form 4-Acetyl-1-propylcyclohexane
-
To a stirred solution of propylcyclohexane (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) to the mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Gas Chromatography (GC).
-
Upon completion, pour the reaction mixture slowly into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-acetyl-1-propylcyclohexane.
Step 2: Wittig Reaction to form 4-(1-propen-2-yl)-1-propylcyclohexane
-
Prepare the Wittig reagent by adding n-butyllithium (1.1 eq) to a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the resulting ylide solution for 30 minutes.
-
Add a solution of 4-acetyl-1-propylcyclohexane (1.0 eq) in dry THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Step 3: Hydroboration-Oxidation to form 2-(trans-4-Propylcyclohexyl)ethanol
-
Dissolve the product from Step 2 (1.0 eq) in dry THF under an inert atmosphere.
-
Add borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq) at 0 °C and stir the mixture at room temperature for 2 hours.
-
Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide (3M, 3.0 eq) followed by dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield the alcohol, which can be purified by column chromatography.
Step 4: Oxidation to form 2-(trans-4-Propylcyclohexyl)acetaldehyde
-
Dissolve the alcohol from Step 3 (1.0 eq) in dichloromethane.
-
Add pyridinium chlorochromate (PCC, 1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to obtain the crude aldehyde, which is used in the next step without further purification.
Step 5: Grignard Reaction with 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide
-
Prepare the Grignard reagent from 8-bromo-1,4-dioxaspiro[4.5]decane and magnesium turnings in dry THF.
-
Add the aldehyde from Step 4 (1.0 eq) dropwise to the Grignard reagent at 0 °C.
-
Stir at room temperature for 2 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to obtain the secondary alcohol.
Step 6: Oxidation and Deprotection
-
Oxidize the secondary alcohol from Step 5 using PCC as described in Step 4 to obtain the ketone.
-
Deprotect the ketal by stirring the product in a mixture of acetone and aqueous HCl (e.g., 2M) at room temperature for 4-6 hours.
-
Neutralize the reaction mixture with sodium bicarbonate solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by recrystallization (e.g., from ethanol or hexane).
Protocol 2: Characterization of Physical Properties
2.1 Determination of Phase Transition Temperatures (Clearing Point)
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C) to erase thermal history.
-
Cool the sample at the same rate to a low temperature (e.g., 0 °C).
-
Perform a second heating scan at the same rate. The peak of the endothermic transition on the second heating scan corresponds to the nematic-to-isotropic phase transition (clearing point).
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarized microscope as it is heated and cooled.
-
The temperature at which the birefringent liquid crystal texture disappears upon heating to become a dark isotropic liquid is the clearing point.
-
2.2 Measurement of Birefringence (Δn)
-
Prepare a thin, planar-aligned liquid crystal cell (e.g., 5-10 µm thickness) by filling the cell with the compound in its isotropic phase via capillary action.
-
Cool the cell slowly into the nematic phase.
-
Place the cell in a spectrophotometer equipped with polarizers or on the rotating stage of a polarized microscope.
-
Measure the wavelength-dependent transmission spectrum or use an Abbe refractometer with polarizing filters to measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices.
-
The birefringence is calculated as Δn = nₑ - nₒ.
2.3 Measurement of Dielectric Anisotropy (Δε)
-
Inject the liquid crystal sample into two types of measurement cells: one with homeotropic alignment (for measuring ε∥) and one with planar alignment (for measuring ε⊥).
-
Place the cell in a temperature-controlled holder.
-
Measure the capacitance of each cell using an LCR meter at a standard frequency (e.g., 1 kHz).
-
Calculate the dielectric permittivities (ε∥ and ε⊥) from the capacitance of the filled cells, the capacitance of the empty cells, and the cell geometry.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[4]
Workflow Diagram
The following diagram illustrates the general workflow for the development and characterization of a new liquid crystal material for display applications.
Caption: Workflow for Liquid Crystal Development.
References
Application Notes and Protocols: 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone as a Mesogenic Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone as a mesogenic core in the synthesis of liquid crystals. This compound serves as a crucial building block for developing advanced materials with applications in liquid crystal displays (LCDs) and potentially in drug delivery systems.[1]
Physicochemical Properties
This compound is a key intermediate in the synthesis of more complex liquid crystal molecules.[1] Its chemical structure, featuring two cyclohexane rings, provides a rigid core that is essential for the formation of mesophases in the final liquid crystal materials. The trans configuration of the propylcyclohexyl group contributes to a linear molecular shape, which is favorable for achieving liquid crystallinity.
Table 1: Physicochemical and Thermal Properties of this compound
| Property | Value | Reference |
| CAS Number | 117923-32-7 | [1] |
| Molecular Formula | C₁₇H₃₀O | [1] |
| Molecular Weight | 250.43 g/mol | [1] |
| Appearance | White to off-white solid | [2][3] |
| Purity | ≥ 98.0% (GC) | [2][3] |
| Melting Point (°C) | 36 | [2][3] |
| Boiling Point (°C) | 326.3 ± 10.0 (Predicted) | [4] |
| Density (g/cm³) | 0.903 ± 0.06 (Predicted) | [4] |
| Clearing Point (°C) | Not available in literature* |
*The absence of a reported clearing point in publicly available literature suggests that this compound may not exhibit a liquid crystalline phase itself but acts as a non-mesogenic intermediate or a component in liquid crystal mixtures. Its primary role is to form the rigid core of larger, mesogenic molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of liquid crystals derived from the this compound core.
This protocol describes a plausible synthetic route to a liquid crystal molecule incorporating the this compound core, based on common organic synthesis techniques for liquid crystal materials.
Objective: To synthesize a 4-alkoxyphenyl derivative from the mesogenic core via a Wittig reaction followed by hydrogenation.
Materials:
-
This compound
-
(4-Alkoxybenzyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Toluene, anhydrous
-
Methanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Wittig Reaction:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (4-alkoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension under a nitrogen atmosphere. The mixture will turn a characteristic color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add a solution of this compound (1 equivalent) in anhydrous toluene dropwise to the ylide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the alkene intermediate.
-
-
Hydrogenation:
-
Dissolve the alkene intermediate in methanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Connect the flask to a hydrogen gas supply and purge the system with hydrogen.
-
Stir the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure liquid crystal.
-
The following protocols are standard methods for determining the liquid crystalline properties of the synthesized materials.
2.2.1. Polarized Optical Microscopy (POM)
Objective: To visually identify liquid crystalline phases and their transition temperatures by observing the texture of the material as a function of temperature.
Materials:
-
Synthesized liquid crystal compound
-
Microscope slides and cover slips
-
Hot stage with a temperature controller
-
Polarizing optical microscope
Procedure:
-
Place a small amount of the sample (a few milligrams) on a clean microscope slide.
-
Cover the sample with a cover slip and place it on the hot stage.
-
Heat the sample to a temperature above its expected clearing point to ensure it is in the isotropic liquid state. This also helps in obtaining a uniform thin film.
-
Cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the crossed polarizers of the microscope as it cools.
-
Note the temperatures at which changes in the optical texture occur. The appearance of birefringence (light transmission) indicates a transition from the isotropic liquid to a liquid crystalline phase.
-
Record the characteristic textures of the observed mesophases (e.g., nematic, smectic).
-
Reheat the sample at the same controlled rate and record the transition temperatures again to check for thermal reversibility.
2.2.2. Differential Scanning Calorimetry (DSC)
Objective: To quantitatively determine the phase transition temperatures and the associated enthalpy changes (ΔH) of the liquid crystal.
Materials:
-
Synthesized liquid crystal compound
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan with a lid. Prepare an empty sealed pan as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample to a temperature well above its clearing point at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible results.
-
Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.
-
Determine the onset temperature of the peaks to identify the transition temperatures (e.g., melting point, clearing point).
-
Integrate the peak areas to calculate the enthalpy of each transition.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of liquid crystals based on the this compound core.
References
Synthetic Pathways for 4-Alkyl-Bicyclohexyl Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-alkyl-bicyclohexyl derivatives, a class of compounds with significant applications in materials science, particularly in the development of liquid crystals, and as scaffolds in medicinal chemistry. The primary synthetic strategy outlined involves a two-step process: the formation of a 4-alkylbiphenyl intermediate via a Suzuki-Miyaura cross-coupling reaction, followed by catalytic hydrogenation to yield the desired saturated bicyclohexyl product.
Introduction
4-Alkyl-bicyclohexyl derivatives are valued for their rigid, non-planar structures which can impart desirable properties in various molecular designs. In liquid crystal displays, the bicyclohexyl core provides a stable, low-viscosity mesogen. In drug discovery, this saturated bicyclic system can serve as a bioisostere for aromatic rings, improving pharmacokinetic properties such as solubility and metabolic stability. The synthetic pathway detailed herein offers a versatile and efficient route to these valuable compounds.
Synthetic Strategy Overview
The principal synthetic route is a two-stage process. The first stage involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an organoboron compound to construct the 4-alkylbiphenyl core. The second stage is the complete saturation of this aromatic core through catalytic hydrogenation to afford the target 4-alkyl-bicyclohexyl derivative.
Caption: General two-stage synthetic pathway.
Stage 1: Suzuki-Miyaura Cross-Coupling for 4-Alkylbiphenyl Synthesis
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms. In this context, it is employed to couple a 4-alkylphenylboronic acid with a suitable aryl halide, typically a bromo- or iodo-substituted benzene ring, to generate the 4-alkylbiphenyl scaffold. The choice of base is critical for the reaction's success, with inorganic bases like potassium phosphate, potassium carbonate, and cesium carbonate being commonly used.[1]
Experimental Protocol: Synthesis of 4-Pentylbiphenyl
This protocol describes the synthesis of 4-pentylbiphenyl as a representative intermediate.
Materials:
-
4-Pentylphenylboronic acid
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 4-pentylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford pure 4-pentylbiphenyl.
Quantitative Data for Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | 4-Pentylphenylboronic acid | K₃PO₄ | 3 | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92 |
| 2 | Iodobenzene | 4-Propylphenylboronic acid | Cs₂CO₃ | 3 | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~88 |
| 3 | 4-Bromoanisole | 4-Ethylphenylboronic acid | K₂CO₃ | 5 | Toluene/Ethanol/H₂O (3:1:1) | 100 | 8 | ~85 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Caption: Catalytic cycle of the Suzuki reaction.
Stage 2: Catalytic Hydrogenation of 4-Alkylbiphenyls
The second stage involves the saturation of the aromatic rings of the 4-alkylbiphenyl intermediate. This is typically achieved through heterogeneous catalytic hydrogenation using noble metal catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). These catalysts are effective for the complete hydrogenation of aromatic systems under relatively mild conditions.
Experimental Protocol: Synthesis of 4-Pentyl-bicyclohexyl
This protocol describes the hydrogenation of 4-pentylbiphenyl.
Materials:
-
4-Pentylbiphenyl
-
5% Rhodium on Carbon (Rh/C)
-
Ethanol or Ethyl Acetate
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Celite®
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-pentylbiphenyl (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).
-
Carefully add 5% Rhodium on Carbon (5-10 mol% of Rh).
-
Seal the reaction vessel according to the manufacturer's instructions.
-
Purge the vessel with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Agitate the reaction mixture (e.g., by shaking or stirring) at the desired temperature (e.g., 50-100 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
After cooling to room temperature and carefully venting the hydrogen, open the vessel.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-pentyl-bicyclohexyl.
-
The product can be further purified by distillation or recrystallization if necessary.
Quantitative Data for Catalytic Hydrogenation
| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Pentylbiphenyl | 5% Rh/C | Ethanol | 20 | 80 | 18 | >95 |
| 2 | 4-Propylbiphenyl | 5% Ru/C | Ethyl Acetate | 30 | 100 | 24 | >95 |
| 3 | 4-Heptylbiphenyl | PtO₂ | Acetic Acid | 15 | 60 | 20 | ~90 |
Note: Yields are approximate and can vary based on catalyst activity, substrate purity, and reaction conditions. Complete hydrogenation should be confirmed by analytical techniques such as NMR spectroscopy.
Caption: Experimental workflow for hydrogenation.
Alternative Synthetic Approaches
While the Suzuki coupling followed by hydrogenation is a highly effective and general route, other methods can be employed for the synthesis of 4-alkyl-bicyclohexyl derivatives. One such alternative involves the use of Grignard reagents.
Grignard Reaction with a Bicyclohexanone Intermediate
This approach involves the synthesis of a bicyclohexanone precursor, followed by the addition of an alkyl Grignard reagent to the ketone. The resulting tertiary alcohol can then be deoxygenated to yield the final 4-alkyl-bicyclohexyl product. This method offers a different strategy for introducing the alkyl group at a late stage of the synthesis.
General Scheme:
-
Oxidation: Oxidation of a commercially available bicyclohexanol to bicyclohexanone.
-
Grignard Addition: Reaction of the bicyclohexanone with an alkylmagnesium bromide (R-MgBr) to form a tertiary alcohol.[2][3][4][5][6]
-
Deoxygenation: Removal of the hydroxyl group, for instance, via a Barton-McCombie deoxygenation or by conversion to a halide followed by reductive cleavage.
Conclusion
The synthetic pathways described provide robust and adaptable methods for the preparation of 4-alkyl-bicyclohexyl derivatives. The choice of route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific substitution pattern of the target molecule. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the fields of materials science and drug discovery, facilitating the synthesis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
Application Notes and Protocols: Catalytic Hydrogenation of Substituted Phenols to Cyclohexanones
An In-Depth Technical Guide
Introduction: The Strategic Importance of Cyclohexanones
Substituted cyclohexanones are pivotal chemical intermediates, serving as essential building blocks in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. Their industrial significance is most notably highlighted by the role of cyclohexanone as a precursor to caprolactam and adipic acid, the monomers for Nylon 6 and Nylon 66, respectively.[1][2] The selective catalytic hydrogenation of readily available substituted phenols presents a highly atom-economical and greener route to these valuable cyclic ketones compared to traditional oxidation methods of cyclohexanes, which often require harsh conditions and produce significant byproducts.[1][3]
This guide provides a comprehensive overview of the principles and practices for the selective catalytic hydrogenation of substituted phenols to their corresponding cyclohexanones. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their work. We will delve into the mechanistic underpinnings of this reaction, explore the selection of optimal catalysts and reaction conditions, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.
Mechanistic Insights: The Pathway to Selectivity
The hydrogenation of a phenol to a cyclohexanone is not a simple, single-step transformation. Understanding the reaction pathway is critical to controlling the product distribution and maximizing the yield of the desired ketone. The generally accepted mechanism involves a series of steps that occur on the surface of a heterogeneous catalyst.[4]
The process begins with the partial hydrogenation of the aromatic ring of the phenol to form a cyclohexenol intermediate. This enol is highly unstable and rapidly tautomerizes to the more stable keto form, which is the desired cyclohexanone.[4] However, the cyclohexanone itself can be further hydrogenated to form the corresponding cyclohexanol.[5]
The key to achieving high selectivity for the cyclohexanone is to facilitate the initial hydrogenation and subsequent tautomerization while suppressing the further hydrogenation of the ketone. This is primarily achieved through the judicious selection of the catalyst and reaction conditions.
Catalyst Selection: The Heart of the Transformation
The choice of catalyst is the most critical factor in determining the success of the selective hydrogenation of phenols to cyclohexanones. While various transition metals can catalyze arene hydrogenation, palladium (Pd) has emerged as the metal of choice for this specific transformation due to its exceptional activity and, most importantly, its high selectivity for the ketone product.[6][7]
Other noble metals like rhodium (Rh) and ruthenium (Ru) are also active for phenol hydrogenation, but they tend to favor the formation of the fully hydrogenated cyclohexanol.[7][8][9] Non-precious metal catalysts, such as those based on nickel (Ni), are also typically used for the production of cyclohexanols.[7][10]
The catalyst support can also play a significant role in the overall performance. Supports can influence the dispersion of the metal nanoparticles, their electronic properties, and the adsorption/desorption of reactants and products.[6] For instance, basic supports like MgO have been shown to enhance cyclohexanone selectivity.[11] The use of supports with Lewis acidic sites, in conjunction with a palladium catalyst, has also been reported to improve both conversion and selectivity by activating the benzene ring.[1][6]
| Catalyst System | Support | Temperature (°C) | H₂ Pressure (bar) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) | Reference |
| Pd/CeO₂ | Ceria | Room Temp. | 1 | 85.5 | 96.1 | [12] |
| Pd@Al-mSiO₂ | Mesoporous Silica | 100 | 10 | 100 | 98.5 | [6] |
| Pd/C + Heteropoly Acid | Carbon | 80 | 10 | 100 | 93.6 | [1] |
| Pd@mpg-C₃N₄ | Carbon Nitride | 65 | 1 | 99 | >99 | [13] |
| PL-Pd@ACAr | Activated Carbon | 70 | - | 99.9 | 97 | [3] |
Table 1: Performance of Various Palladium-Based Catalysts in the Selective Hydrogenation of Phenol.
Influence of Reaction Parameters on Selectivity and Conversion
Beyond the catalyst itself, several other reaction parameters can be tuned to optimize the yield of the desired substituted cyclohexanone.
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the over-hydrogenation to cyclohexanol and may lead to catalyst deactivation through coking.[1] A typical temperature range for liquid-phase hydrogenation is 65-150°C.[1][6][13]
-
Hydrogen Pressure: The effect of hydrogen pressure can be complex. While a sufficient pressure is necessary to drive the reaction, very high pressures can favor the complete saturation of the ring and the ketone, leading to higher yields of the cyclohexanol byproduct.[8] Pressures in the range of 1 to 50 bar are commonly employed.[6][8][12]
-
Solvent: The choice of solvent can influence the reaction by affecting the solubility of the reactants and the interaction of the substrate with the catalyst surface.[14][15] Both polar and non-polar solvents have been used successfully. Water is an attractive "green" solvent choice for this reaction and has been shown to be effective in several catalytic systems.[13][16]
-
Substituent Effects: The electronic nature and steric bulk of the substituents on the phenol ring can impact the rate of hydrogenation. Electron-donating groups can increase the electron density of the aromatic ring, potentially affecting its adsorption on the catalyst surface, while electron-withdrawing groups can make the phenol more acidic.[17][18] Steric hindrance from bulky substituents, particularly in the ortho position, can slow down the reaction rate.
Detailed Experimental Protocol: A General Procedure
The following protocol provides a step-by-step guide for the laboratory-scale catalytic hydrogenation of a substituted phenol to the corresponding cyclohexanone in a batch reactor.
Materials and Equipment:
-
Reactor: A high-pressure batch reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.[16]
-
Catalyst: A suitable palladium-based catalyst (e.g., 5 wt% Pd on activated carbon, Pd/C).
-
Substrate: The substituted phenol of interest.
-
Solvent: A suitable solvent (e.g., deionized water, isopropanol, or dichloromethane).[6][10][16]
-
Hydrogen Source: A cylinder of high-purity hydrogen gas with a regulator.
-
Analytical Equipment: Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis.
Procedure:
-
Catalyst Charging: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), weigh the desired amount of the palladium catalyst (typically 1-5 mol% Pd relative to the phenol) and add it to the reactor vessel.[12]
-
Reactant Charging: Add the substituted phenol and the solvent to the reactor vessel. For example, a solution of 0.1 g of phenol in 5 mL of dichloromethane can be used.[6]
-
Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with low-pressure nitrogen (or argon) to remove air, followed by several purges with hydrogen gas.[6][16]
-
Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).[6] Begin stirring and heat the reactor to the target temperature (e.g., 100°C).[6]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction can also be monitored by taking small aliquots (if the reactor setup allows) at different time intervals and analyzing them by GC.
-
Reaction Quenching: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by GC analysis), stop the heating and allow the reactor to cool to room temperature. An ice bath can be used for rapid cooling.[6][16]
-
Depressurization and Catalyst Removal: Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recovered and reused after appropriate washing and drying.
-
Product Analysis: Analyze the filtrate to determine the conversion of the starting material and the selectivity for the desired cyclohexanone. This is typically done using GC with an internal standard or by ¹H NMR spectroscopy.
Troubleshooting and Optimization
-
Low Conversion: If the conversion of the starting phenol is low, consider increasing the reaction time, temperature, or catalyst loading. Ensure the catalyst is active and has not been poisoned.
-
Low Selectivity (High Cyclohexanol Formation): To improve selectivity for the cyclohexanone, try decreasing the hydrogen pressure or the reaction temperature. The choice of catalyst and support is also crucial; a highly selective palladium catalyst should be used.
-
Catalyst Deactivation: The catalyst may deactivate over time due to coking or poisoning. If catalyst recycling is desired, washing the recovered catalyst with a suitable solvent before reuse may be necessary. Plasma treatment of carbon supports has been shown to enhance catalyst stability.[3]
Conclusion
The catalytic hydrogenation of substituted phenols is a powerful and versatile method for the synthesis of valuable cyclohexanones. By understanding the underlying reaction mechanism and carefully controlling the choice of catalyst and reaction parameters, it is possible to achieve high conversions and excellent selectivities for the desired ketone products. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to implement this important transformation in their own work, paving the way for new discoveries in drug development and materials science.
References
- 1. osti.gov [osti.gov]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journal.bcrec.id [journal.bcrec.id]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. "Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catal . . ." by Daniel McKeon [digitalcommons.library.umaine.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. vanderbilt.edu [vanderbilt.edu]
Application Notes and Protocols for the Oxidation of Cyclohexanol to Cyclohexanone
Introduction
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, critical for the production of intermediates in the pharmaceutical, agrochemical, and fragrance industries. Cyclohexanone, a key precursor to materials like nylon, is commercially produced on a massive scale, often through the oxidation of cyclohexanol.[1][2] For laboratory and research applications, a variety of methods have been developed, each with distinct advantages concerning yield, selectivity, reaction conditions, and environmental impact.
This document provides detailed application notes and experimental protocols for three common methods for the oxidation of cyclohexanol to cyclohexanone: Chromic Acid Oxidation, Sodium Hypochlorite Oxidation (a "green" alternative), and Dess-Martin Periodinane (DMP) Oxidation.
Comparative Summary of Oxidation Methods
The following table summarizes quantitative and qualitative data for the described protocols, allowing for a direct comparison of their key features.
| Feature | Method 1: Chromic Acid | Method 2: Sodium Hypochlorite | Method 3: Dess-Martin Periodinane |
| Primary Oxidant | Chromic Acid (H₂CrO₄) | Sodium Hypochlorite (NaOCl) | Dess-Martin Periodinane (DMP) |
| Typical Yield | ~33-75% (Varies significantly)[3] | 84-89%[4] | >90% (Generally high yielding)[5] |
| Reaction Temperature | 55-60°C[6] | 30-45°C[4][7] | Room Temperature[8] |
| Reaction Time | ~1 hour[6] | 15-30 minutes[4][9] | 1-16 hours[10] |
| Key Advantages | Inexpensive and readily available reagents.[11] | Environmentally friendly byproducts (NaCl, H₂O), low cost.[12][13] | Very mild, neutral conditions, high selectivity, easy work-up.[8][10] |
| Key Disadvantages | Highly toxic and carcinogenic chromium waste, corrosive.[4][11] | Variable concentration in commercial bleach, potential for side reactions if not controlled.[14] | High reagent cost, potentially explosive under certain conditions.[10] |
Method 1: Chromic Acid (Jones) Oxidation
Application Note:
Chromic acid oxidation is a classic and potent method for converting secondary alcohols to ketones.[3] The active oxidizing agent, chromic acid (H₂CrO₄), is typically prepared in situ by dissolving sodium or potassium dichromate in a mixture of sulfuric acid and water.[3][5] During the reaction, the chromium(VI) species is reduced to chromium(III), indicated by a color change from orange to green.[11] While effective and low-cost, this method suffers from significant drawbacks, primarily the high toxicity and environmental hazards associated with chromium compounds, which require special handling and waste disposal procedures.[11]
Experimental Protocol:
-
Reagent Preparation (Jones Reagent):
-
Oxidation Procedure:
-
Place 6 g of cyclohexanol into a 100 mL conical flask.
-
Add the prepared chromic acid solution to the cyclohexanol in a single portion, swirling to ensure thorough mixing.[6]
-
The reaction is exothermic. Monitor the temperature and, once it reaches 55°C, begin cooling the flask in a cold water bath to maintain the temperature between 55°C and 60°C.[6]
-
Once the initial exothermic reaction subsides, allow the mixture to stand for 1 hour with occasional swirling.[6]
-
-
Work-up and Purification:
-
Pour the green reaction mixture into a 250 mL round-bottom flask and add 60 mL of water.[6]
-
Set up a simple distillation apparatus and distill the mixture until approximately 30 mL of distillate, which will contain two layers (water and cyclohexanone), is collected.[6]
-
Transfer the distillate to a separatory funnel and saturate the aqueous layer by adding approximately 7 g of sodium chloride (salting out).[6][15]
-
Separate the organic layer (cyclohexanone).
-
Extract the aqueous layer twice with 10 mL portions of ethyl acetate.[6]
-
Combine the ethyl acetate extracts with the initial cyclohexanone layer.
-
Dry the combined organic solution with anhydrous magnesium sulfate for 5 minutes.[6]
-
Filter the solution into a pre-weighed 50 mL round-bottom flask.
-
Remove the ethyl acetate solvent via distillation (b.p. 77°C) on a steam bath to yield the final cyclohexanone product (b.p. 153-156°C).[6]
-
Determine the final weight and calculate the percent yield.
-
Method 2: Sodium Hypochlorite ("Green") Oxidation
Application Note:
The use of sodium hypochlorite (NaOCl), the active ingredient in household bleach, offers a more environmentally benign alternative to heavy metal oxidants.[12][13] In the presence of a catalyst like acetic acid, NaOCl is converted to hypochlorous acid (HOCl), which is the active oxidizing species.[1][9] The reaction is effective, inexpensive, and produces non-hazardous byproducts such as sodium chloride and water, which can often be disposed of down the drain.[12] Careful temperature control is crucial to prevent decomposition of the oxidant and minimize side reactions.[7][14]
Experimental Protocol:
-
Reaction Setup:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 10.0 g (10.4 mL) of cyclohexanol and 25 mL of glacial acetic acid.[4]
-
Cool the flask in an ice-salt bath.
-
Place 75 mL of aqueous sodium hypochlorite solution (minimum 11% by weight) in an addition funnel suspended above the flask.[4]
-
-
Oxidation Procedure:
-
While stirring magnetically, add the sodium hypochlorite solution dropwise to the cyclohexanol mixture.[4]
-
Control the rate of addition to maintain the internal reaction temperature between 30-35°C. Do not over-cool.[14]
-
After the addition is complete (approx. 15-20 minutes), the solution should appear greenish-yellow. Test for the presence of excess oxidant by touching a drop of the mixture to a potassium iodide-starch test strip; a positive test will result in a black or dark blue color.[4][7]
-
If the test is negative, add small additional portions (1-3 mL) of sodium hypochlorite solution until a positive test is maintained.[4]
-
Remove the ice bath and continue stirring the mixture for an additional 15 minutes at room temperature.[4][9]
-
-
Work-up and Purification:
-
Quench the excess oxidant by adding a saturated sodium bisulfite solution dropwise until the mixture becomes colorless and a KI-starch test is negative.[7][14]
-
Carefully neutralize the remaining acetic acid by slowly adding 6 M sodium hydroxide (NaOH) until the solution is basic (test with pH paper).[7]
-
Transfer the mixture to a separatory funnel. Add ~5 g of solid NaCl to saturate the aqueous layer.[14]
-
Separate the layers and wash the organic (top) layer with two 10 mL portions of saturated sodium bicarbonate (NaHCO₃) solution.[14]
-
Transfer the crude cyclohexanone product to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Decant or filter the dried liquid into a pre-weighed flask to obtain the final product. Calculate the percent yield. For higher purity, simple distillation can be performed.
-
Method 3: Dess-Martin Periodinane (DMP) Oxidation
Application Note:
The Dess-Martin Periodinane (DMP) oxidation is a highly reliable and mild method for converting alcohols to aldehydes or ketones.[8] DMP is a hypervalent iodine reagent that operates under neutral, non-acidic conditions at room temperature.[5][8] Its key advantages include high selectivity, broad functional group tolerance, short reaction times, and a simplified work-up, as the byproducts are typically soluble in aqueous bicarbonate solution.[8][10] These features make it particularly suitable for complex and sensitive substrates. However, the reagent is relatively expensive, and caution is advised as it can be potentially explosive upon impact or heating.[10]
Experimental Protocol:
-
Reaction Setup:
-
To a solution of cyclohexanol (1.0 equivalent) in dichloromethane (DCM) (to make a 0.1 M solution) in a round-bottom flask, add a magnetic stir bar.[10]
-
Place the flask in a water bath at room temperature to dissipate any minor heat generated.
-
-
Oxidation Procedure:
-
To the stirring solution, add Dess-Martin Periodinane (1.5 to 1.8 equivalents) in one portion.[10]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.[8]
-
For acid-sensitive substrates, 1 equivalent of pyridine or sodium bicarbonate can be added to buffer the two equivalents of acetic acid produced during the reaction.[8]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and 1.0 M sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces any unreacted DMP.
-
Shake the funnel and allow the layers to separate.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash with saturated NaHCO₃, followed by saturated NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude cyclohexanone.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
-
General Experimental Workflow
The following diagram illustrates the generalized workflow for the synthesis, isolation, and purification of cyclohexanone from cyclohexanol.
Caption: General workflow for cyclohexanol oxidation.
References
- 1. scribd.com [scribd.com]
- 2. owlcation.com [owlcation.com]
- 3. The Oxidation of Cyclohexanol - Edubirdie [edubirdie.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 11. How to Oxidize Cyclohexanol to Cyclohexanone Using Chromic Acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 12. scribd.com [scribd.com]
- 13. studylib.net [studylib.net]
- 14. OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE [chemistry.gravitywaves.com]
- 15. docsity.com [docsity.com]
Application Notes and Protocols for 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and potential applications of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone. The information is intended for use by trained professionals in a laboratory setting.
Chemical and Physical Properties
This compound is a solid organic compound. Its key properties are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 117923-32-7 | [1][2][3] |
| Molecular Formula | C₁₇H₃₀O | [1][2][3] |
| Molecular Weight | 250.43 g/mol | [1][2][3] |
| Appearance | White to almost white solid (powder to lump) | [2] |
| Melting Point | 36 °C | [2][3] |
| Purity | Typically ≥98.0% (by GC) | [1][2][3] |
| Primary Application | Liquid Crystal Intermediate, Pharmaceutical Synthesis | [1][4] |
Safety and Handling
2.1. Personal Protective Equipment (PPE)
A comprehensive guide to handling hazardous chemicals in a laboratory setting emphasizes the importance of appropriate PPE.[7]
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for pinholes before use and do not reuse disposable gloves.[8]
-
Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[8]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation.[7]
2.2. General Handling Precautions
-
Avoid inhalation of dust.[9]
-
Avoid contact with skin and eyes.[9]
-
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
-
Assume any chemical mixture to be as toxic as its most toxic component.[9]
-
Keep work areas clean and uncluttered.[8]
Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Temperature: Store in a cool, dry place.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Incompatibilities: Store away from strong oxidizing agents.
Experimental Protocols
Given its primary application as a liquid crystal and pharmaceutical intermediate, the following are generalized protocols for its use in a research setting.
4.1. Protocol for Preparation of a Stock Solution
This protocol outlines the steps for dissolving the solid compound for use in experiments.
Methodology:
-
Calculate Mass: Determine the mass of this compound required to achieve the desired concentration in the final volume of the stock solution.
-
Weigh Compound: In a chemical fume hood, accurately weigh the calculated mass of the compound into a suitable container (e.g., a glass vial or flask).
-
Solvent Selection: Choose a suitable organic solvent. Common choices for similar compounds include acetone, ethanol, or dichloromethane. The choice of solvent will depend on the specific downstream application.
-
Dissolution: Add the calculated volume of the chosen solvent to the container with the compound.
-
Mixing: Gently swirl the container to dissolve the compound. If necessary, use a vortex mixer or a sonicator to aid dissolution.
-
Storage: Once fully dissolved, cap the container tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution under appropriate conditions (e.g., at 4°C, protected from light).
4.2. Hypothetical Protocol for Screening Biological Activity
While no specific biological activity has been reported for this compound, its structural similarity to other cyclohexanone derivatives that exhibit biological effects suggests it could be screened for various activities, such as antibacterial or insecticidal properties.[10] The following is a generalized protocol for an initial screening.
Methodology:
-
Prepare Test Concentrations: Prepare a series of dilutions of the this compound stock solution in a suitable buffer or culture medium.
-
Prepare Test System: Culture the target cells (e.g., bacteria, fungi, or insect cell lines) according to standard protocols.
-
Exposure: Add the different concentrations of the compound to the cultured cells. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the cells with the compound for a predetermined period.
-
Assay for Viability/Activity: Use a suitable assay to measure the effect of the compound on the cells. This could be a cell viability assay (e.g., MTT assay), a measure of bacterial growth (e.g., optical density), or a specific functional assay.
-
Data Analysis: Analyze the results to determine if the compound exhibits any biological activity and to calculate parameters such as the IC₅₀ (half-maximal inhibitory concentration).
Potential Signaling Pathway for Investigation (Hypothetical)
Given the lack of specific biological data for this compound, the following diagram illustrates a hypothetical signaling pathway that could be investigated as part of a broader screening for drug discovery. This is a generic representation of a G-protein coupled receptor (GPCR) pathway, a common target for many drugs.
This diagram illustrates a potential mechanism where the compound could act as a ligand for a GPCR, initiating a downstream signaling cascade that leads to a cellular response. This is a common starting point for investigating the mechanism of action of novel compounds in drug discovery.
References
- 1. calpaclab.com [calpaclab.com]
- 2. labproinc.com [labproinc.com]
- 3. labproinc.com [labproinc.com]
- 4. en.xhtechgroup.com [en.xhtechgroup.com]
- 5. epa.gov [epa.gov]
- 6. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 10. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone in a research and development setting. The information is compiled from available Safety Data Sheets (SDS) and chemical property databases.
Chemical and Physical Properties
This compound is a solid organic compound.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 117923-32-7 | [1][2][3][4] |
| Molecular Formula | C17H30O | [1][2][3][4] |
| Molecular Weight | 250.42 g/mol | [3][4] |
| Appearance | White to almost white solid, powder to lump | [1][2][3][4] |
| Purity | Min. 98.0% (GC) | [1][2] |
| Melting Point | 36 °C | [1][2][3][4] |
| Boiling Point (Predicted) | 326.3 ± 10.0 °C | [3][4] |
| Density (Predicted) | 0.903 ± 0.06 g/cm³ | [3][4] |
| Storage Temperature | 2-8°C | [3][4] |
Safety and Handling Protocols
While specific toxicological data for this compound is largely unavailable, precautions for handling a potentially hazardous chemical should be strictly followed.[5] The toxicological properties have not been fully investigated.[5]
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential to minimize exposure.
Figure 1: Personal Protective Equipment (PPE) protocol for handling this compound.
Protocol Steps:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[6] A local exhaust or fume hood should be used, especially if dust or aerosols are generated.[6]
-
Eye Protection : Wear chemical safety glasses with side shields or goggles.[5]
-
Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile gloves.[6]
-
Skin and Body Protection : Wear a lab coat. For larger quantities or where there is a risk of significant exposure, additional protective clothing may be necessary.[5]
-
Respiratory Protection : If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator for dusts should be worn.[5]
-
Hygiene Measures : Avoid contact with skin, eyes, and clothing.[5][6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
2.2. Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Storage Condition : Store in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is 2-8°C.[3][4]
-
Incompatibilities : Store away from strong oxidizing agents.[6]
2.3. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Figure 2: Emergency spill response protocol for this compound.
First Aid Measures:
-
Inhalation : If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact : In case of skin contact, wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact : For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion : If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
Spill Cleanup:
-
Personal Precautions : Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Containment and Cleaning Up : Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] The following table summarizes the available data, which is limited.
| Toxicological Endpoint | Data | Reference |
| Acute Toxicity | No data available | [5] |
| Skin Corrosion/Irritation | No data available | [5] |
| Serious Eye Damage/Irritation | No data available | [5] |
| Respiratory or Skin Sensitization | No data available | [5] |
| Germ Cell Mutagenicity | No data available | [5] |
| Carcinogenicity | No data available | [5] |
| Reproductive Toxicity | No data available | [5] |
| STOT-Single Exposure | No data available | [5] |
| STOT-Repeated Exposure | No data available | [5] |
| Aspiration Hazard | No data available | [5] |
Given the lack of specific data, this compound should be handled as a potentially hazardous substance.
Disposal Considerations
Dispose of this chemical in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocols
Due to the nature of the available data, specific experimental protocols for the use of this compound in assays or as a reagent are not provided in safety data sheets. Researchers should develop their own specific protocols based on the intended application, taking into account the information provided in this document.
General Protocol for Preparing a Stock Solution (Example):
-
Calculate the required mass of this compound needed to achieve the desired concentration and volume.
-
In a fume hood, weigh the solid compound into a suitable container (e.g., a glass vial or flask).
-
Add the desired solvent (solubility information should be determined experimentally in small quantities first) to the container.
-
Mix the solution by vortexing or sonicating until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed container at the appropriate temperature, protected from light if necessary.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. labproinc.com [labproinc.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound CAS#: 117923-32-7 [amp.chemicalbook.com]
- 4. 117923-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. louisville.edu [louisville.edu]
Application Note & Protocols: Derivatization of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone for the Development of Novel Mesogenic and Polymeric Materials
Abstract
The 4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexanone core structure is a valuable synthon in materials science, primarily due to its rigid, pro-mesogenic bicyclohexyl framework. This application note provides a detailed guide for the chemical modification of this ketone, targeting the synthesis of novel liquid crystals and polymer precursors. We present the scientific rationale and detailed, step-by-step protocols for four distinct derivatization strategies: Knoevenagel condensation, Horner-Wadsworth-Emmons olefination, Claisen-Schmidt (Chalcone) condensation, and Baeyer-Villiger oxidation. Each protocol is designed to impart specific functionalities, thereby tuning the electronic, thermal, and self-assembly properties of the resulting materials. This guide is intended for researchers in materials science, organic synthesis, and drug development seeking to expand their library of advanced functional materials.
Introduction: The Bicyclohexyl Core and the Imperative for Derivatization
The molecular architecture of this compound is intrinsically suited for the creation of ordered materials. The trans-fused bicyclohexyl unit provides a rigid, linear core, a fundamental prerequisite for the formation of liquid crystalline (LC) phases.[1] Molecules with this core structure are known to exhibit low birefringence and, depending on the terminal groups, can possess high negative dielectric anisotropy, making them valuable components in modern liquid crystal displays (LCDs).[2][3]
However, the utility of the core molecule is significantly amplified through targeted chemical modification of its ketone functional group. Derivatization serves several key purposes:
-
Extension of the Mesogenic Core: Elongating the rigid part of the molecule, often by adding conjugated π-systems, can increase the thermal stability and broaden the temperature range of the liquid crystal phase.[4]
-
Introduction of Polar Moieties: Adding groups like nitriles or esters can profoundly alter the dielectric anisotropy and refractive index, critical parameters for electro-optical applications.[5][6]
-
Creation of Reactive Sites: Installing polymerizable groups, such as vinyl or cyclic ester functionalities, transforms the molecule into a monomer for the synthesis of advanced polymers, including liquid crystal elastomers (LCEs) and high-performance plastics.[7][8]
This document provides experimentally grounded protocols to achieve these transformations, explaining the causality behind each procedural step to ensure reproducibility and facilitate adaptation.
Core Moiety: Physicochemical Profile
Before derivatization, it is crucial to understand the properties of the starting material.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 117923-32-7 | N/A |
| Molecular Formula | C₁₇H₃₀O | N/A |
| Molecular Weight | 250.43 g/mol | N/A |
| Appearance | White to off-white solid or colorless liquid | [9] |
| Purity (GC) | ≥ 98.0% | N/A |
| Melting Point | 36 °C | N/A |
Derivatization Strategies & Protocols
The ketone functionality of the parent molecule is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The following protocols detail four high-impact derivatization pathways.
Protocol 3.1: Knoevenagel Condensation for Cyanoacrylate Derivatives
Principle: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile) to a ketone, followed by dehydration. This reaction is exceptionally useful for introducing a cyano-substituted double bond, which extends conjugation and significantly increases the molecular dipole moment, a key factor for tuning dielectric properties in liquid crystals.[10]
Materials & Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (0.1 eq) or Ammonium Acetate/Acetic Acid
-
Toluene or Benzene (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for reflux under inert atmosphere
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add the starting ketone (1.0 eq), malononitrile (1.2 eq), and anhydrous toluene.
-
Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a basic catalyst to deprotonate the active methylene compound, initiating the condensation.[10]
-
Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. Wash the organic phase with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Characterization:
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol.
-
Characterization: Confirm the structure using ¹H NMR (alkene proton signal), ¹³C NMR, FT-IR (disappearance of C=O stretch of ketone, appearance of C≡N stretch), and Mass Spectrometry.
-
Mesophase Analysis: Characterize the liquid crystalline properties using Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and Polarized Optical Microscopy (POM) to identify the textures of nematic or smectic phases.[4][11]
Protocol 3.2: Horner-Wadsworth-Emmons (HWE) Olefination
Principle: The HWE reaction uses a phosphonate-stabilized carbanion to react with a ketone, forming an alkene with high (E)-stereoselectivity.[12][13] This is a powerful method for creating α,β-unsaturated esters, which are common structural motifs in liquid crystals and can also serve as monomers for polymerization.[14][15]
Materials & Reagents:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for reactions under inert atmosphere
Step-by-Step Procedure:
-
Carefully wash the NaH dispersion (1.2 eq) with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, then suspend it in anhydrous THF.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Causality: The strong base (NaH) deprotonates the phosphonate to generate the nucleophilic phosphonate carbanion required for the reaction.[16][17] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the resulting ylide solution back to 0 °C and add a solution of the starting ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification & Characterization:
-
Purification: The water-soluble phosphate byproduct is easily removed by aqueous workup.[13] Further purification of the target alkene is achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, FT-IR, and MS. The high (E)-selectivity can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum.
-
Mesophase Analysis: Analyze thermal transitions and LC phases using DSC and POM.
Protocol 3.3: Claisen-Schmidt Condensation for Chalcone Derivatives
Principle: The base-catalyzed Claisen-Schmidt condensation between a ketone and an aromatic aldehyde produces a chalcone (an α,β-unsaturated ketone).[18] This reaction is a straightforward method to attach an aromatic ring system directly to the cyclohexanone core, significantly extending the rigid molecular axis and creating derivatives with high potential for exhibiting liquid crystalline properties.[19][20][21]
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol or Methanol
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolve the starting ketone (1.0 eq) and the chosen benzaldehyde derivative (1.1 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of NaOH (2.0 eq) in a small amount of water and add it to the ethanolic solution.
-
Stir the mixture vigorously at room temperature. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Pour the reaction mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
Purification & Characterization:
-
Purification: The crude chalcone is typically purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the product structure by ¹H NMR (presence of aromatic and vinylic protons), ¹³C NMR, FT-IR (characteristic C=C and C=O stretches of the enone system), and MS.
-
Mesophase Analysis: Investigate the thermal behavior and optical textures of the resulting material using DSC and POM. Chalcones derived from cyclohexanone are known to form smectic and nematic phases.[18][19]
Protocol 3.4: Baeyer-Villiger Oxidation for Lactone Monomers
Principle: The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl carbon.[22][23] This reaction transforms the core molecule into a monomer suitable for ring-opening polymerization (ROP), leading to polyesters with the bicyclohexyl unit in the side chain. Such polymers can exhibit interesting thermal and mechanical properties.[7]
Materials & Reagents:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.5 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolve the starting ketone (1.0 eq) in DCM in a flask and cool to 0 °C.
-
Add solid m-CPBA (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions. The reaction proceeds via the Criegee intermediate, with the more substituted carbon preferentially migrating.[22][24]
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and wash it sequentially with NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification & Characterization:
-
Purification: Purify the crude lactone by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Characterization: Confirm the structure by FT-IR (shift of C=O stretch to a higher wavenumber characteristic of a lactone), ¹H NMR (shift of protons alpha to the new ester oxygen), ¹³C NMR, and MS.
-
Polymerization Potential: The resulting lactone can be used in ring-opening polymerization reactions, typically initiated by organometallic catalysts like tin(II) octoate, to produce polyesters.
Visualization of Workflows
General Derivatization Workflow
The following diagram illustrates the general experimental sequence for any of the described protocols.
Caption: General experimental workflow for derivatization.
Strategy Selection Logic
This diagram outlines the decision-making process for choosing a derivatization path based on the desired material properties.
Caption: Decision tree for selecting a derivatization strategy.
Summary of Potential Derivatives and Applications
The protocols described enable the synthesis of a diverse range of new materials with tailored properties.
| Protocol | Derivative Class | Key Structural Change | Potential Application |
| Knoevenagel | Cyanoacrylate | Adds a C=C(CN)₂ group | High polarity liquid crystals for display applications.[25] |
| HWE | α,β-Unsaturated Ester | Adds a C=CH-COOR group | Thermally stable nematic liquid crystals; polymerizable monomers.[14][15] |
| Claisen-Schmidt | Chalcone | Adds a C=CH-Ar group | Photoluminescent liquid crystals; materials with broad mesophase ranges.[19][20] |
| Baeyer-Villiger | Lactone | Converts ketone to ester | Monomers for ring-opening polymerization to create novel polyesters.[7][26] |
References
- 1. researchgate.net [researchgate.net]
- 2. surajitdhara.in [surajitdhara.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC09578J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. en.xhtechgroup.com [en.xhtechgroup.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ipme.ru [ipme.ru]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact [mdpi.com]
- 16. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 17. m.youtube.com [m.youtube.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Synthesis and Liquid Crystalline Properties of Low Molecular Weight Bis-Chalcone Compounds. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 23. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 24. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 25. purechemistry.org [purechemistry.org]
- 26. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Incorporation of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is a hydrophobic compound with a low melting point, presenting unique opportunities and challenges for its incorporation into polymer matrices for various applications, including controlled-release drug delivery and material science. Its cyclohexanone moiety suggests potential utility as a pharmaceutical intermediate.[1][2][3] The hydrophobic nature of this molecule necessitates formulation strategies that enhance its dispersion and stability within hydrophilic or amphiphilic polymer systems.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into biodegradable polymer matrices. The protocols focus on two widely used techniques: Solvent Evaporation for preparing nanoparticles or microparticles and Hot-Melt Extrusion (HME) for creating solid dispersions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in Table 1. These properties are critical for selecting the appropriate incorporation method and process parameters.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₀O | [4][5] |
| Molecular Weight | 250.43 g/mol | [4][5] |
| Physical State | Solid | [4][5] |
| Color | White | [4][5] |
| Melting Point | ~36 °C | [4][5] |
| Purity | ≥ 98.0% (GC) | [4][5] |
| Solubility | Poorly soluble in water, soluble in organic solvents. | Inferred from hydrophobic structure. |
Experimental Protocols
Method 1: Solvent Evaporation for Nanoparticle/Microparticle Formulation
The solvent evaporation technique is a versatile method for encapsulating hydrophobic compounds within a polymer matrix to form nanoparticles or microparticles.[6][7] This method is particularly suitable for heat-sensitive compounds, although the low melting point of this compound makes it amenable to various processing temperatures.
Objective: To prepare poly(lactic-co-glycolic acid) (PLGA) nanoparticles containing this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA), 75:25 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Dichloromethane (DCM), HPLC grade
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Protocol:
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of dichloromethane.
-
Vortex the mixture until a clear, homogeneous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 100 mg of PVA in 50 mL of deionized water by stirring at 60°C until fully dissolved.
-
Cool the PVA solution to room temperature.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring at 800 rpm on a magnetic stirrer.
-
Immediately sonicate the mixture using a probe sonicator for 3 minutes at 40% amplitude in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator.
-
Evaporate the dichloromethane under reduced pressure at 30°C for 2-3 hours, or until all the organic solvent has been removed.
-
-
Particle Collection and Purification:
-
Transfer the resulting nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step twice to remove residual PVA.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder of the nanoparticles.
-
Logical Workflow for Solvent Evaporation:
Caption: Workflow for Nanoparticle Preparation via Solvent Evaporation.
Method 2: Hot-Melt Extrusion (HME) for Solid Dispersion
Hot-Melt Extrusion (HME) is a solvent-free process that is highly efficient for producing solid dispersions of poorly soluble compounds in a polymer matrix.[8][9][10] Given the low melting point of this compound, HME can be performed at relatively low processing temperatures, minimizing the risk of thermal degradation of both the compound and the polymer.
Objective: To prepare a solid dispersion of this compound in a thermoplastic polymer, such as Eudragit® EPO.
Materials:
-
This compound
-
Eudragit® EPO (a cationic polymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate)
-
Twin-screw extruder with a temperature-controlled barrel
-
Pelletizer or film-forming die
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Protocol:
-
Pre-formulation Analysis:
-
Determine the thermal stability of this compound and Eudragit® EPO individually using TGA to identify the maximum processing temperature.
-
Determine the glass transition temperature (Tg) of Eudragit® EPO and the melting point (Tm) of the compound using DSC to define the lower processing temperature limit.
-
-
Blending:
-
Prepare a physical mixture of this compound and Eudragit® EPO at a desired weight ratio (e.g., 10:90 w/w).
-
Ensure a homogeneous blend by mixing in a V-blender or by manual tumbling in a sealed container for 15 minutes.
-
-
Hot-Melt Extrusion:
-
Set the temperature profile of the extruder barrel. A typical profile for this system might be 60°C (feeding zone) to 110°C (metering and die zones). The temperature should be above the Tg of the polymer and the Tm of the compound but well below any degradation temperatures.
-
Feed the physical blend into the extruder at a constant rate.
-
Set the screw speed (e.g., 100 rpm) to ensure adequate mixing and residence time.
-
Extrude the molten blend through a die to form a continuous strand or film.
-
-
Downstream Processing:
-
Cool the extrudate on a conveyor belt.
-
Pelletize the cooled strand into small pellets or collect the film.
-
-
Characterization:
-
Analyze the extrudate using DSC to confirm the amorphization of the compound within the polymer matrix (disappearance of the melting endotherm).
-
Use Fourier-Transform Infrared Spectroscopy (FTIR) to assess any potential interactions between the compound and the polymer.
-
Logical Workflow for Hot-Melt Extrusion:
Caption: Workflow for Solid Dispersion Preparation via Hot-Melt Extrusion.
Characterization of Polymer Matrices
Thorough characterization is essential to ensure the quality and performance of the prepared polymer matrices.
| Characterization Technique | Purpose | Expected Outcome for a Successful Formulation |
| Dynamic Light Scattering (DLS) | To determine the particle size and size distribution of nanoparticles. | A narrow size distribution with a Z-average diameter in the desired range (e.g., 100-300 nm). |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and surface characteristics of the particles. | Spherical particles with a smooth surface. |
| Differential Scanning Calorimetry (DSC) | To assess the physical state of the compound within the polymer matrix. | The absence of the compound's melting peak, indicating amorphous dispersion. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify potential chemical interactions between the compound and the polymer. | The presence of characteristic peaks for both the compound and the polymer, with potential shifts indicating interactions. |
| High-Performance Liquid Chromatography (HPLC) | To determine the drug loading and encapsulation efficiency. | High encapsulation efficiency (>80%) and accurate quantification of the compound content. |
| In Vitro Release Studies | To evaluate the release kinetics of the compound from the polymer matrix. | A sustained release profile over a desired period (e.g., hours to days). |
Quantitative Data Summary (Exemplary)
The following tables present hypothetical data for the characterization of polymer matrices prepared using the described protocols.
Table 2: Characterization of PLGA Nanoparticles (Solvent Evaporation Method)
| Formulation | Compound:Polymer Ratio (w/w) | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| F1 | 1:10 | 185.3 ± 5.2 | 0.12 ± 0.02 | 85.6 ± 3.1 | 7.8 ± 0.3 |
| F2 | 1:5 | 210.8 ± 6.7 | 0.15 ± 0.03 | 81.2 ± 2.8 | 13.5 ± 0.5 |
| F3 | 1:3 | 245.1 ± 8.1 | 0.21 ± 0.04 | 75.4 ± 4.5 | 18.9 ± 0.9 |
Table 3: Characterization of Eudragit® EPO Solid Dispersions (HME Method)
| Formulation | Compound:Polymer Ratio (w/w) | Processing Temp. (°C) | DSC Result (Melting Peak) | In Vitro Release (Cumulative % at 8h) |
| H1 | 5:95 | 100 | Absent | 65.7 ± 4.2 |
| H2 | 10:90 | 110 | Absent | 78.3 ± 3.8 |
| H3 | 15:85 | 110 | Absent | 85.1 ± 5.1 |
Signaling Pathways and Logical Relationships
While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other cyclohexanone derivatives used in pharmaceuticals suggests potential interactions with various cellular signaling pathways.[1][11] The controlled release from a polymer matrix is designed to maintain a therapeutic concentration of the compound at the target site, thereby modulating these pathways over an extended period.
Logical Relationship for Controlled Release and Therapeutic Effect:
Caption: Logical Flow from Formulation to Therapeutic Effect.
Conclusion
The incorporation of this compound into polymer matrices can be effectively achieved using techniques such as solvent evaporation and hot-melt extrusion. The choice of method and polymer will depend on the desired final formulation and application. The protocols and characterization methods outlined in this document provide a comprehensive framework for researchers and drug development professionals to formulate and evaluate polymer-based delivery systems for this promising compound.
References
- 1. nbinno.com [nbinno.com]
- 2. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 3. alphachem.biz [alphachem.biz]
- 4. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexanone (CAS No. 117923-32-7). The information is compiled based on established chemical principles and analogous syntheses reported in patent literature.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method involves a two-step process:
-
Catalytic Hydrogenation: An aromatic precursor, such as 4-[2-(4-propylphenyl)ethyl]phenol, is fully hydrogenated to yield the intermediate alcohol, 4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexanol. This step is crucial for establishing the desired trans stereochemistry of the propylcyclohexyl group.
-
Oxidation: The intermediate cyclohexanol is then oxidized to the target cyclohexanone.
Q2: Why is the trans isomer the desired product?
A2: The trans configuration is often critical for the desired physical properties of the molecule, particularly in applications like liquid crystal displays, where molecular shape and alignment are paramount.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: Gas Chromatography (GC) is suitable for monitoring reaction progress and assessing purity.[1] For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy are recommended.
Q4: What are the main safety precautions for this synthesis?
A4: The synthesis involves high-pressure hydrogenation and handling of potentially flammable solvents and corrosive oxidizing agents. Key safety measures include:
-
Using a properly rated high-pressure reactor (autoclave) for the hydrogenation step.[1]
-
Ensuring an inert atmosphere where required to prevent side reactions and ensure safety.
-
Handling oxidizing agents like hydrogen peroxide behind a blast shield in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis Workflow and Logic Diagrams
The following diagrams illustrate the general synthesis pathway and a troubleshooting decision process.
Caption: General two-step synthesis workflow for this compound.
Caption: Logical troubleshooting flow for synthesis optimization.
Troubleshooting Guide
Issue 1: Low Yield in Hydrogenation Step
| Question | Possible Cause | Recommended Action |
| Is the conversion of the aromatic precursor low? | Inactive Catalyst: The catalyst (e.g., Rhodium on carbon, Ruthenium) may be poisoned or deactivated. | • Use fresh, high-quality catalyst. • Ensure starting materials and solvent are free of catalyst poisons (e.g., sulfur, halides). • Consider a different catalyst or a co-catalyst. |
| Insufficient Hydrogen Pressure: The pressure may be too low for complete saturation of the aromatic rings. | • Increase the hydrogen pressure within the safe limits of the reactor. A typical pressure might be 2 MPa or higher.[1] • Check the system for leaks. | |
| Suboptimal Temperature/Time: The reaction may not have reached completion. | • Increase the reaction temperature. Temperatures can range from room temperature to over 100°C depending on the catalyst. • Extend the reaction time and monitor progress by taking aliquots for GC analysis. | |
| Is the desired trans isomer ratio low? | Incorrect Catalyst Choice: Some catalysts favor the formation of cis isomers. | • Rhodium-based catalysts often provide good selectivity for the trans isomer in similar hydrogenations. • Review literature for catalysts known to favor trans isomers in disubstituted cyclohexane systems. |
| Reaction Conditions: Temperature and solvent can influence stereoselectivity. | • Experiment with different solvents (e.g., hexane, ethyl acetate, water).[1] • Lowering the reaction temperature can sometimes increase selectivity. |
Issue 2: Low Yield or Impurities in Oxidation Step
| Question | Possible Cause | Recommended Action |
| Is the oxidation of the alcohol incomplete? | Insufficient Oxidant: The molar ratio of the oxidizing agent to the alcohol may be too low. | • Increase the molar equivalents of the oxidizing agent (e.g., H₂O₂). A common ratio is 2-5 equivalents relative to the substrate.[2] • Ensure the oxidant is fresh and has not degraded. |
| Suboptimal Temperature: The reaction may be too slow at the current temperature. | • Gently increase the reaction temperature. For H₂O₂/tungstate systems, a temperature of 80-90°C is often effective.[2] | |
| Are there significant byproducts? | Over-oxidation: The target ketone could be susceptible to further oxidation (e.g., Baeyer-Villiger oxidation), leading to lactone impurities. | • Avoid excessive heating and prolonged reaction times after the starting material is consumed. • Use a milder, more selective oxidizing agent if over-oxidation is a persistent issue. • Use a catalytic system, like Na₂WO₄/phosphotungstic acid with H₂O₂, which can be highly selective.[2] |
| Side reactions from oxidant decomposition: | • Control the rate of addition of the oxidizing agent to manage the reaction exotherm. |
Issue 3: Difficulty in Final Product Purification
| Question | Possible Cause | Recommended Action |
| Is it difficult to remove the unreacted alcohol intermediate? | Similar Boiling Points: The starting alcohol and product ketone may have close boiling points, making distillation difficult. | • Use fractional vacuum distillation with a high-efficiency column. • Consider column chromatography on silica gel, as the polarity difference between the alcohol and ketone should allow for good separation. |
| Is the final product contaminated with catalyst residues? | Incomplete Removal of Catalysts: Metal catalysts from the hydrogenation or tungstate catalysts from the oxidation may carry over. | • For solid catalysts, ensure thorough filtration after the reaction. Using a filter aid like Celite can be effective. • For soluble catalysts (e.g., tungstate), perform aqueous washes to extract the catalyst into the aqueous phase.[2] A final brine wash can help break emulsions. |
Experimental Protocols
The following are representative, detailed protocols for the key synthesis steps. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Catalytic Hydrogenation of Aromatic Precursor
-
Reactor Preparation: Charge a high-pressure autoclave with the aromatic precursor (1.0 eq), the hydrogenation catalyst (e.g., 5 mol% Rh/C), and a suitable solvent (e.g., ethyl acetate or water).[1]
-
Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 2 MPa).[1] Begin stirring (e.g., 600 rpm) and heat the mixture to the desired temperature (e.g., 80-120°C).
-
Monitoring: Maintain the reaction for the specified time (e.g., 4-24 hours). The reaction can be monitored by observing hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude intermediate alcohol. Analyze purity by GC-MS.
Protocol 2: Oxidation of Intermediate Alcohol
This protocol is adapted from a similar synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanone.[2]
-
Catalyst Preparation: In a round-bottom flask, add sodium tungstate dihydrate (e.g., 0.07 eq) and phosphotungstic acid (e.g., 0.007 eq). Stir the mixture.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 3.4 eq) to the catalyst mixture while stirring.
-
Substrate Addition: To the oxidant solution, add the intermediate alcohol (1.0 eq) dissolved in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the reaction mixture to 80-90°C for 5-8 hours. Monitor the disappearance of the starting material by GC.
-
Work-up: After cooling, dilute the mixture with water and extract the product with a solvent like petroleum ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization.
Data Summary Tables
The following tables summarize typical reaction parameters for consideration during optimization.
Table 1: Hydrogenation Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst | Rh/C, Ru/C, PtO₂ | Catalyst choice is critical for stereoselectivity. |
| Pressure (H₂) | 1 - 5 MPa | Higher pressure generally increases reaction rate.[1] |
| Temperature | 40 - 150 °C | Higher temperatures may decrease stereoselectivity. |
| Solvent | Ethyl Acetate, Hexane, Water, Ethanol | Solvent can influence catalyst activity and selectivity.[1] |
| Reaction Time | 4 - 48 hours | Monitor by GC to determine completion. |
Table 2: Oxidation Reaction Parameters
| Parameter | Typical Range | Notes |
| Oxidant | H₂O₂/Na₂WO₄, PCC, Swern, TEMPO | H₂O₂/Tungstate is a "green" and efficient option.[2] |
| Temperature | 50 - 100 °C | Temperature control is crucial to prevent over-oxidation.[2] |
| Solvent | NMP, Toluene, Dichloromethane | Solvent should be inert to the oxidizing conditions. |
| Reaction Time | 2 - 10 hours | Monitor by TLC or GC. |
| pH | Neutral to slightly acidic | Can be important for some oxidation systems. |
References
Technical Support Center: Purification of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is typically the unreacted starting material, 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol, from the oxidation reaction. Other potential impurities may include over-oxidation products or side-products from the specific synthetic route used.
Q2: Which purification techniques are most suitable for this compound?
A2: Flash column chromatography is a highly effective method for separating the ketone from the more polar starting alcohol. Recrystallization can also be used, given the compound is a solid, though its low melting point of 36°C may present challenges.
Q3: My purified product purity is still below 98% by GC. What should I do?
A3: If a single purification technique does not yield the desired purity, a combination of methods can be employed. For example, an initial flash column chromatography can be followed by recrystallization of the enriched fractions.
Q4: How can I remove residual solvent from my purified product?
A4: Residual solvents can be removed by drying the compound under high vacuum. If the solvent has a relatively high boiling point, gentle heating (below the compound's melting point) under vacuum can be effective.
Troubleshooting Guides
Flash Column Chromatography
Issue 1: Poor separation between the product and impurities (overlapping spots on TLC).
-
Potential Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Systematically vary the solvent polarity. For this non-polar compound, a good starting point is a mixture of hexane and ethyl acetate.[1]
-
Decrease the polarity of the eluent (e.g., from 10% ethyl acetate in hexane to 5%) to increase the retention time of the more polar impurities, such as the starting alcohol.
-
Ensure the column is properly packed to avoid channeling.[2]
-
Issue 2: The compound is not eluting from the column.
-
Potential Cause: The eluent is too non-polar.
-
Solution: Gradually increase the polarity of the solvent system. For example, if you started with 100% hexane, move to a 2-5% ethyl acetate in hexane mixture.
Issue 3: Streaking of the compound spot on the TLC plate during analysis.
-
Potential Cause: The compound may be interacting strongly with the acidic silica gel, or the sample is overloaded.
-
Solution:
-
Add a small amount (0.1-1%) of a neutralizer like triethylamine to the eluent to suppress interaction with acidic sites on the silica.[2]
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point (36°C) of the compound. The solution may also be supersaturated.[2][3]
-
Solution:
-
Choose a lower-boiling point solvent or a solvent mixture.
-
Try to induce crystallization by adding a seed crystal of the pure compound.[2]
-
Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
-
Cool the solution very slowly to allow for proper crystal lattice formation.
-
Issue 2: No crystals form upon cooling.
-
Potential Cause:
-
Too much solvent was used, and the solution is not saturated.
-
The compound is highly soluble in the chosen solvent even at low temperatures.
-
-
Solution:
-
Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
If the compound remains soluble, a different solvent or a solvent/anti-solvent system may be necessary. For a non-polar compound, you could dissolve it in a good solvent (like diethyl ether or ethyl acetate) and slowly add a poor solvent (like hexane or pentane) until turbidity persists, then cool.
-
Issue 3: Low recovery of the purified product.
-
Potential Cause:
-
The compound has significant solubility in the cold recrystallization solvent.
-
Too much solvent was used during the initial dissolution.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution:
-
Ensure the solution is cooled in an ice bath to minimize solubility.
-
Use the absolute minimum amount of hot solvent required to dissolve the crude product.[4]
-
If performing a hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.
-
Data Presentation
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Solvent System (v/v) | Polarity | Application |
| 100% Hexane | Very Low | Eluting very non-polar impurities. |
| 2-5% Ethyl Acetate in Hexane | Low | Recommended starting point for eluting the target ketone. |
| 10-20% Ethyl Acetate in Hexane | Moderate | Eluting more polar impurities like the starting alcohol. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane | 69 | Non-polar | Good choice for non-polar compounds. May require a co-solvent.[5] |
| Heptane | 98 | Non-polar | Similar to hexane but with a higher boiling point. |
| Ethanol | 78 | Polar | May be a suitable solvent if the compound has some polarity.[5] |
| Acetone | 56 | Polar | A lower boiling point option. |
| Diethyl Ether / Pentane | 35 / 36 | Non-polar | A co-solvent system where the compound is dissolved in minimal ether, and pentane is added as an anti-solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane or the eluent.[6] Carefully add this solution to the top of the silica gel.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 2-5% ethyl acetate in hexane).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble when hot but insoluble when cold (see Table 2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely.[7]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common issues encountered during recrystallization.
References
Technical Support Center: Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying side products during the synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A common strategy for synthesizing 4-substituted cyclohexanones involves the catalytic hydrogenation of a corresponding substituted phenol to a cyclohexanol, followed by oxidation to the cyclohexanone.[1] For this compound, a plausible route would start from a precursor that can be converted to the desired substituted cyclohexanol, which is then oxidized.
Q2: What are the potential side products I should be aware of during this synthesis?
Potential side products can arise from several steps in the synthesis:
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Incomplete Oxidation: The most common side product is the starting material, 4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexanol, resulting from incomplete oxidation.
-
Over-oxidation or Rearrangement Products: Depending on the oxidant used, over-oxidation or rearrangement of the carbocation intermediate (if formed) can lead to undesired byproducts.
-
Isomers: The presence of the cis-isomer of the starting material or product can be a significant impurity. The stereochemistry of the final product is often influenced by the stereochemistry of the starting materials and the reaction conditions.
-
Byproducts from Starting Materials: Impurities in the starting materials can carry through the synthesis and appear as side products in the final mixture.
-
Solvent Adducts: In some cases, the solvent may react with intermediates to form adducts.
Q3: What analytical techniques are best for identifying the main product and its side products?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing molecular fingerprints for identification.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying components in a liquid mixture.[2]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for identifying functional groups. The presence of a broad O-H stretch would indicate contamination with the starting alcohol, while a sharp peak around 1715 cm⁻¹ is characteristic of the ketone group in the cyclohexanone product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of the desired product and any structurally similar impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield of Ketone | Incomplete oxidation of the starting alcohol. | Increase the reaction time, temperature, or the amount of oxidizing agent. Ensure the oxidizing agent is fresh and active. |
| Degradation of the product. | Use milder reaction conditions. Monitor the reaction progress closely using TLC or GC to avoid over-reaction. | |
| Presence of Starting Material (Alcohol) in Product | Incomplete oxidation. | Re-subject the crude product to the oxidation conditions. |
| Inefficient purification. | Optimize the purification method (e.g., column chromatography, recrystallization). | |
| Presence of Unexpected Peaks in GC-MS/HPLC | Formation of side products (e.g., isomers, over-oxidation products). | Analyze the unexpected peaks by MS and NMR to identify their structures. Adjust reaction conditions (e.g., temperature, catalyst, solvent) to minimize their formation. |
| Impurities in starting materials. | Purify the starting materials before use. | |
| Broad Peak around 3200-3600 cm⁻¹ in FT-IR | Presence of residual alcohol (starting material). | Improve the purification process to remove the alcohol. |
| Complex NMR Spectrum | Mixture of isomers (cis and trans). | Use a chiral separation method (e.g., chiral HPLC) to separate the isomers. Optimize the synthesis to favor the formation of the desired trans-isomer. |
Experimental Protocols
General Procedure for Oxidation of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol
This protocol is a general guideline and may require optimization.
-
Dissolve the starting alcohol, 4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexanol, in a suitable organic solvent (e.g., dichloromethane, acetone).
-
Prepare a solution of the oxidizing agent (e.g., pyridinium chlorochromate (PCC), sodium hypochlorite/acetic acid[3], or a tungstate-based catalytic system with hydrogen peroxide[4]).
-
Slowly add the oxidizing agent to the solution of the alcohol while stirring at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite for hypochlorite-based oxidations).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Analytical Methods for Product Characterization
-
GC-MS Analysis:
-
Prepare a dilute solution of the synthesized product in a volatile organic solvent (e.g., dichloromethane, hexane).[2]
-
Inject the sample into the GC-MS system.
-
Use a suitable temperature program to separate the components.
-
Identify the main product and impurities by comparing their mass spectra with known databases or by fragmentation pattern analysis.
-
-
FT-IR Analysis:
Visualizations
Caption: Plausible synthetic pathway for the target molecule.
Caption: Formation of potential side products during synthesis.
Caption: Troubleshooting workflow for product purity issues.
References
Technical Support Center: Scaling Up Cyclohexanone Derivative Synthesis
Welcome to the technical support center for the synthesis of cyclohexanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up their experiments from the lab bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key process data to support your work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up of cyclohexanone derivative synthesis in a question-and-answer format.
Question 1: We are experiencing a significantly lower yield of our target cyclohexanone derivative upon scaling up. What are the potential causes and solutions?
Answer:
Low yield is a common and multifaceted challenge during scale-up. The primary causes can often be traced to issues with reaction kinetics, thermal management, and reagent stoichiometry.
-
Potential Causes:
-
Incomplete Conversion: The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature.[1][2] On a larger scale, heat and mass transfer limitations can mean the reaction mixture doesn't reach or maintain the optimal temperature uniformly.[3]
-
Side Reactions: Increased concentrations or localized "hot spots" can promote side reactions like self-condensation (especially under basic conditions), polymerization, or poly-alkylation.[1][4]
-
Reagent Degradation or Incompatibility: Moisture in solvents or on glassware can quench sensitive reagents like enolates.[1] Some reagents may also be less stable over the longer reaction times required for larger batches.
-
Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes more difficult. Poor mixing can lead to localized concentration gradients, affecting reaction rates and selectivity.
-
-
Recommended Solutions:
-
Optimize Reaction Conditions: Before scaling up, re-evaluate and optimize reaction parameters at the bench scale. Any changes in reagents, solvents, or molar ratios should be tested on a small scale first.[5]
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to closely monitor the reaction's progress and the formation of by-products.[1][6]
-
Control Temperature: Ensure your reactor has an adequate cooling system to manage exothermic events and maintain a stable temperature.[2] A "runaway reaction" can occur if heat generated by an exothermic process is not removed efficiently, leading to a dangerous feedback loop.[5]
-
Control Reagent Addition: For highly exothermic reactions or processes prone to side reactions, control the feed rate of reactants to manage the reaction exotherm.[2] For example, when performing alkylations, add the ketone slowly to the base to minimize self-condensation.[1]
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents to prevent quenching of moisture-sensitive intermediates.[1]
-
Question 2: We are observing significant formation of impurities and by-products. How can we improve the selectivity of our reaction?
Answer:
The formation of impurities is often exacerbated at scale. Minimizing these requires careful control over reaction parameters and, in some cases, a change in synthetic strategy.
-
Potential Causes:
-
Self-Condensation: Aldol-type self-condensation of cyclohexanone can occur under basic conditions, particularly at elevated temperatures.[1]
-
Poly-alkylation: In alkylation reactions, the desired mono-alkylated product can be deprotonated again and react further with the alkylating agent.[1]
-
By-product Formation from Impurities: Impurities in starting materials (e.g., 2-cyclohexen-1-one in cyclohexanone) can lead to their own set of condensation products.[7]
-
Thermodynamic vs. Kinetic Control: The reaction may be favoring a thermodynamically stable but undesired product over the kinetically favored desired product, an issue that can be influenced by temperature and reaction time.[8]
-
-
Recommended Solutions:
-
Temperature and Addition Control: Maintain low reaction temperatures and add reagents slowly to minimize side reactions like self-condensation.[1]
-
Choice of Base and Stoichiometry: To avoid poly-alkylation, use a strong base to ensure complete deprotonation of the starting material before adding the alkylating agent. Using a slight excess of the ketone can also disfavor poly-alkylation.[1]
-
Alternative Synthetic Routes: Consider strategies that offer better control, such as the Stork enamine synthesis for alkylation, which can reduce side reactions compared to direct enolate alkylation.[1]
-
Purify Starting Materials: Ensure the purity of your starting cyclohexanone. Industrial processes often involve steps to remove impurities like pentanal and 2-cyclohexen-1-one, which can be removed by promoting their condensation with a basic catalyst followed by distillation.[7]
-
Question 3: Our purification process is inefficient at a larger scale, leading to product loss and low purity. What can we do?
Answer:
Purification is a major bottleneck in scaling up. Methods that work well in the lab, like column chromatography, can become impractical and costly at scale.[9]
-
Potential Causes:
-
Chromatography Overload: Loading too much crude product onto a chromatography column compromises resolution, leading to poor separation of the target compound from closely eluting impurities.[10]
-
Crystallization Issues: Poor crystal quality or difficulty with filtration can arise from rapid cooling or using an incorrect solvent or concentration.[2]
-
Product Degradation: The product may be sensitive to heat or light, leading to degradation during prolonged purification steps like solvent evaporation.[10]
-
High Viscosity: Some derivatives, especially polymeric ones, can result in highly viscous solutions that are difficult to handle and purify using conventional chromatography.[9]
-
-
Recommended Solutions:
-
Optimize Chromatography:
-
Loading Study: Determine the optimal column load to balance throughput and resolution.[10]
-
Orthogonal Methods: Implement a second, different type of purification step. For example, follow a reversed-phase chromatography step with a normal-phase or ion-exchange step.[10]
-
Gradient Optimization: Develop a shallower elution gradient to better resolve the target product from impurities.[10]
-
-
Develop a Robust Crystallization Protocol:
-
Solvent Screening: Screen various solvents and solvent mixtures to find conditions that yield high-purity crystals with good morphology for filtration.
-
Controlled Cooling: Employ a slow, controlled cooling rate during crystallization to improve crystal size and purity.
-
-
Consider Alternative Purification Techniques:
-
Reactive Distillation: For certain impurities, reactive distillation can be used to simultaneously react and separate them from the product.[7]
-
Liquid-Liquid Extraction: Optimize extraction conditions to remove a significant portion of impurities before final purification.[11]
-
Tangential Flow Filtration (TFF): This can be an effective alternative for removing low molecular weight impurities.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up cyclohexanone derivative synthesis? A1: The primary concerns are thermal hazards and chemical exposure.
-
Thermal Runaway: Exothermic reactions can generate heat faster than it can be removed in a large reactor, leading to a rapid increase in temperature and pressure, which can cause an explosion.[5] Always conduct a risk assessment and ensure adequate cooling capacity.[5]
-
Hazardous Reagents: Many syntheses involve hazardous materials. For example, HMPA is a known carcinogen, some oxidizing agents are highly reactive, and many organic solvents are flammable.[2][8][12]
-
Safe Handling: Always review the Safety Data Sheet (SDS) for all chemicals, use appropriate Personal Protective Equipment (PPE), and conduct the reaction in a well-ventilated area like a chemical fume hood.[2][5]
Q2: How do reaction monitoring techniques change during scale-up? A2: While the techniques (TLC, GC, HPLC) remain the same, the sampling process becomes more critical. Ensure that the sample you take is representative of the entire batch, which can be challenging in a large, potentially non-homogenous mixture. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can provide real-time data without the need for manual sampling.
Q3: How does the choice of solvent impact scale-up? A3: Solvent choice is critical for safety, environmental impact, and process efficiency.
-
Safety: Avoid highly volatile and flammable solvents where possible.
-
Cost and Availability: The cost and availability of "green" or specialized solvents can be prohibitive at an industrial scale.[3]
-
Downstream Processing: The solvent's boiling point and miscibility will affect the ease of product isolation and purification. A solvent that allows for easy extraction or crystallization is preferable.
Q4: What are the key parameters to monitor and control during a scaled-up reaction? A4: The most critical parameters are:
-
Temperature: Crucial for controlling reaction rate and selectivity.[5]
-
Pressure: Important for reactions involving gases or volatile substances.
-
pH: Can dramatically affect reaction pathways and catalyst activity.[2]
-
Agitation/Mixing Speed: Ensures homogeneity of temperature and reactant concentrations.
-
Reagent Addition Rate: Controls reaction exotherm and can minimize side reactions.[2]
Data Presentation: Comparison of Synthetic Routes
The choice of synthetic route is crucial for efficiency and scalability. Below is a comparison of common methods for synthesizing functionalized cyclohexanones.
| Reaction Type | Key Reagents/Catalysts | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Robinson Annulation | Ketone, α,β-unsaturated ketone, base (e.g., NaOEt) or acid | 40-90% | Broad; works with various cyclic and acyclic ketones and enones. | Forms a new six-membered ring in a single, well-established operation.[4] | Can be prone to polymerization of the α,β-unsaturated ketone; regioselectivity can be an issue.[4] |
| Diels-Alder Reaction | Conjugated diene, dienophile (e.g., α,β-unsaturated ketone) | 60-95% | Broad; highly versatile for constructing substituted cyclohexenes.[4] | High stereospecificity and regioselectivity.[4] | Requires conversion of the resulting cyclohexene to a cyclohexanone, adding a step. |
| Dieckmann Condensation | Dicarboxylic acid/acid chloride substrates, AlCl₃·MeNO₂ | Varies | Good for accessing 2-alkyl-1,3-dione building blocks.[13] | Provides direct access to complex dione derivatives.[13] | Can require specific and sometimes harsh reagents. |
| Oxidation of Cyclohexanol | Cyclohexanol, Oxidizing Agent (e.g., NaOCl, PCC, Jones reagent) | Varies | Dependent on the availability of the corresponding cyclohexanol. | Often a straightforward and high-yielding transformation.[1][11] | Requires strong oxidizing agents which can be hazardous and produce waste.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylcyclohexanone via Oxidation of 2-Methylcyclohexanol (PCC)
This protocol is a common laboratory method for oxidizing a secondary alcohol to a ketone.[1]
-
Apparatus: A round-bottom flask, magnetic stirrer, and addition funnel.
-
Procedure:
-
Suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in the round-bottom flask.
-
Add a solution of 2-methylcyclohexanol (1.0 eq) in DCM to the PCC suspension via the addition funnel.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude 2-methylcyclohexanone.
-
Purify the crude product by distillation or column chromatography.[1]
-
Protocol 2: Synthesis of a Cyclohexanone Derivative via Stork Enamine Alkylation
This alternative to direct enolate alkylation can reduce side reactions.[1]
-
Apparatus: A round-bottom flask with a Dean-Stark trap, magnetic stirrer, and reflux condenser.
-
Procedure:
-
Combine cyclohexanone (1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.1 eq) in a suitable solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux, using the Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction for the disappearance of the starting ketone.
-
Once enamine formation is complete, cool the reaction mixture.
-
Add the desired alkylating agent (e.g., an alkyl halide) and stir until the reaction is complete.
-
Hydrolyze the resulting iminium salt by adding water and stirring, which will yield the alkylated cyclohexanone.
-
Extract the product with an organic solvent, dry the organic layer, and purify as necessary.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the scale-up process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 10. benchchem.com [benchchem.com]
- 11. owlcation.com [owlcation.com]
- 12. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclohexanone synthesis [organic-chemistry.org]
improving purity of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone via chromatography
Welcome to the technical support center for the chromatographic purification of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatography technique for purifying this compound?
A1: Flash column chromatography using silica gel as the stationary phase is the most common and effective method for purifying this compound on a laboratory scale.[1][2][3] This technique is well-suited for separating non-polar to moderately polar organic compounds.[2]
Q2: What are the typical physical properties of this compound?
A2: this compound is a white solid with a melting point of approximately 36°C.[4][5] Its molecular formula is C17H30O, and its molecular weight is 250.43 g/mol .[4][5][6]
Q3: How is the purity of this compound typically determined?
A3: The purity of the final product is commonly assessed by Gas Chromatography (GC).[4][5][6] Commercial suppliers often specify a purity of ≥98.0% by GC.[4][5]
Q4: What are some potential impurities that might be present after the synthesis of this compound?
A4: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials, by-products from side reactions (e.g., cis-isomers, over-reduction products if a reduction step is involved), and residual solvents.
Q5: Should I use isocratic or gradient elution for the purification?
A5: For complex mixtures containing compounds with a wide range of polarities, gradient elution is generally preferred as it can provide better separation and sharper peaks for later-eluting compounds.[7][8][9][10][11] However, if the impurities have similar polarity to the desired product, a carefully optimized isocratic elution may be sufficient and simpler to perform.[7] A preliminary analysis by Thin Layer Chromatography (TLC) can help determine the optimal elution strategy.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | 1. Inappropriate mobile phase polarity.[12] 2. Column overloading.[13] 3. Column channeling or poor packing. | 1. Optimize Mobile Phase: Use TLC to test different solvent systems. A common mobile phase for non-polar compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[2] Adjust the ratio to achieve good separation between your product and impurities (a target Rf of 0.2-0.4 for the product is often a good starting point).[14] 2. Reduce Sample Load: The amount of crude material should be appropriate for the column size. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight, depending on the difficulty of the separation. 3. Repack Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles. The slurry packing method is often recommended for achieving a homogenous column bed.[3] |
| Peak Tailing | 1. Strong interaction between the ketone group and acidic sites on the silica gel.[13] 2. Column overload.[13] 3. Presence of highly polar impurities. | 1. Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.[14] 2. Decrease Sample Concentration: As mentioned above, reduce the amount of material loaded onto the column. 3. Pre-purification: Consider a simple filtration through a small plug of silica gel to remove baseline impurities before loading onto the main column.[14] |
| Peak Broadening | 1. High flow rate. 2. Extra-column volume (dead volume) in the setup.[13][15] 3. Inappropriate sample solvent.[15] | 1. Optimize Flow Rate: A slower flow rate generally leads to better resolution, although it increases the purification time. 2. Minimize Dead Volume: Ensure all connections between the column and detector are as short and narrow as possible.[13] 3. Use a Weak Sample Solvent: Dissolve the crude product in a solvent that is less polar than the mobile phase to ensure a tight band at the start of the separation.[15] |
| Product Elutes Too Quickly (at the solvent front) | The mobile phase is too polar.[12] | Decrease the proportion of the polar solvent in your mobile phase. For example, if using 10% ethyl acetate in hexanes, try 5% or 2%. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If using a gradient, ensure the final solvent composition is polar enough to elute your compound. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
Objective: To determine an optimal mobile phase for flash column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Crude this compound
-
Various solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
UV lamp
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare a series of mobile phases with varying ratios of a non-polar and a polar solvent (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Place a small amount of a chosen mobile phase into the developing chamber and allow it to saturate.
-
Place the spotted TLC plate in the chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Retention Factor (Rf) for the product and visible impurities. The ideal solvent system will give the product an Rf value between 0.2 and 0.4 and show good separation from impurities.[14]
Flash Column Chromatography Protocol
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (40-63 µm particle size)
-
Sand
-
Crude this compound
-
Optimized mobile phase (from TLC analysis)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[3]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (preferably the mobile phase).
-
Carefully apply the dissolved sample to the top of the silica bed.
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
If using gradient elution, gradually increase the polarity of the mobile phase according to your established protocol.[7]
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes or vials).
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product using GC.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. orgsyn.org [orgsyn.org]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. labproinc.com [labproinc.com]
- 5. labproinc.com [labproinc.com]
- 6. calpaclab.com [calpaclab.com]
- 7. biotage.com [biotage.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. mastelf.com [mastelf.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Purification [chem.rochester.edu]
- 15. halocolumns.com [halocolumns.com]
stability issues of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone under various reaction conditions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its reactivity and stability?
A1: The primary functional group is the ketone within the cyclohexanone ring. The stability of the molecule is largely dictated by the reactivity of this ketone and the stereochemistry of the substituted cyclohexane rings.
Q2: What are the most common stability issues encountered with this compound?
A2: Common stability issues, primarily inferred from the behavior of substituted cyclohexanones, include:
-
Acid-catalyzed reactions: Acetal or ketal formation in the presence of alcohols and acid catalysts.
-
Base-catalyzed reactions: Self-condensation (aldol condensation) or other side reactions at the alpha-carbon to the ketone. At very high temperatures, ring cleavage can occur.[1]
-
Reduction: The ketone can be reduced to the corresponding alcohol (cyclohexanol derivative) using various reducing agents.
-
Oxidation: While generally stable to mild oxidizing agents, strong oxidation can lead to ring-opening and the formation of dicarboxylic acids.
-
Thermal decomposition: At elevated temperatures, decomposition can occur, potentially leading to the formation of unsaturated byproducts.[2]
Q3: How does the stereochemistry of the trans-substituents affect stability?
A3: The trans configuration of the substituents on both cyclohexane rings provides significant conformational stability. The bulky propyl and ethylcyclohexyl groups are likely to be in equatorial positions, which minimizes steric strain.[3] This conformational rigidity can influence the accessibility of the ketone group to reagents, potentially slowing down certain reactions compared to unsubstituted cyclohexanone. For elimination reactions, the stereochemistry is critical, requiring an anti-periplanar arrangement of the leaving group and a beta-hydrogen.[4][5]
Troubleshooting Guides
Issue 1: Low Yield or Formation of Side Products in Acidic Conditions
Symptoms:
-
Appearance of new, unexpected peaks in GC-MS or LC-MS analysis.
-
Reduced yield of the desired product.
-
Changes in the physical properties of the reaction mixture (e.g., color, viscosity).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ketal/Acetal Formation: Presence of alcohol solvents or reagents with an acid catalyst.[6] | Use aprotic solvents. If an alcohol is necessary, consider using a protecting group for the ketone. |
| Acid-Catalyzed Condensation: Strong acidic conditions promoting self-condensation. | Use milder acidic conditions or a different catalyst. Monitor the reaction temperature closely; lower temperatures are often preferred. |
| Epimerization: The alpha-proton to the carbonyl can be abstracted and reprotonated, leading to a mixture of cis and trans isomers at that position. | Employ non-protic acids or carefully control reaction time and temperature. |
Issue 2: Undesired Reactions in Basic Conditions
Symptoms:
-
Formation of higher molecular weight byproducts (dimers, trimers).
-
Discoloration of the reaction mixture.
-
Inconsistent reaction outcomes.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Aldol Condensation: The ketone can act as both an electrophile and a nucleophile (via its enolate), leading to self-condensation.[1] | Use a non-nucleophilic base if only deprotonation is required. Add the substrate slowly to the base to minimize the concentration of the enolate. Use lower reaction temperatures. |
| Ring Cleavage: At very high temperatures with strong bases like molten alkali, the cyclohexanone ring can be cleaved to form carboxylic acids.[1] | Avoid excessively high temperatures (>200°C) in the presence of strong bases. |
| Isomerization of Double Bonds (if applicable in a reaction sequence): Basic conditions can promote the migration of double bonds into conjugation with the carbonyl group. | Carefully select the base and reaction conditions to avoid unwanted isomerizations. |
Issue 3: Incomplete or Unselective Reduction of the Ketone
Symptoms:
-
Starting material remains after the reaction is complete.
-
Formation of a mixture of axial and equatorial alcohol isomers.
-
Formation of elimination byproducts (alkenes).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance: The bulky substituent may hinder the approach of the reducing agent. | Use a less sterically demanding reducing agent (e.g., NaBH₄ over LiAlH(t-BuO)₃). Increase reaction time or temperature. |
| Lack of Stereoselectivity: The choice of reducing agent influences the facial selectivity of the hydride attack. | For equatorial alcohol (thermodynamically more stable), use dissolving metal reductions or reductions that allow for equilibration. For axial alcohol (kinetically favored with bulky reagents), use sterically hindered reducing agents like L-Selectride®. |
| Over-reduction/Elimination: Harsh reducing conditions or high temperatures can lead to the formation of alkenes.[7] | Use milder reducing agents and control the reaction temperature. |
Quantitative Data Summary
The following table summarizes general stability data for cyclohexanone, which can be used as a proxy for estimating the stability of this compound.
| Reaction Condition | Compound | Reagents/Conditions | Products | Observations | Reference |
| Hydrogenation | Cyclohexanone | Pt(111) catalyst, H₂ | Cyclohexanol | Main product below 400 K. | [7] |
| Hydrogenation | Cyclohexanone | Pt(111) catalyst, H₂ | Cyclohexene, Cyclohexane | Main products between 425 K and 500 K. | [7] |
| Hydrogenation | Phenol | Pd@Al-mSiO₂ catalyst, 1 MPa H₂, 100 °C | Cyclohexanone | 98.5% selectivity with 100% phenol conversion. | [8] |
| Reduction | Cyclohexanone | Amine dehydrogenase in NaPi buffer | Cyclohexanol | Conversion is pH-dependent, decreasing above pH 8.0. | [9] |
| Base Treatment | Cyclohexanone | Molten KOH, 250-280 °C | Cyclohexanebutyric acid | Indicates ring cleavage and rearrangement. | [1] |
Experimental Protocols
Protocol 1: Monitoring Stability Under Acidic Conditions (Ketal Formation)
Objective: To determine the propensity of this compound to form a ketal in the presence of an alcohol and an acid catalyst.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC-MS vials and instrument
Procedure:
-
Dissolve 100 mg of this compound in 10 mL of anhydrous toluene in a round-bottom flask.
-
Add 1 mL of anhydrous ethanol.
-
Add 5 mg of p-TSA.
-
Stir the reaction mixture at room temperature.
-
Take aliquots (0.1 mL) at 1, 2, 4, and 8 hours.
-
Quench each aliquot with 0.5 mL of saturated sodium bicarbonate solution.
-
Extract with 1 mL of ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Analyze the sample by GC-MS to monitor the disappearance of the starting material and the appearance of the ketal product.
Protocol 2: Assessing Stability Under Basic Conditions (Aldol Condensation)
Objective: To evaluate the tendency of the title compound to undergo self-condensation under basic conditions.
Materials:
-
This compound
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
LC-MS vials and instrument
Procedure:
-
Dissolve 100 mg of this compound in 10 mL of anhydrous ethanol in a round-bottom flask and cool to 0°C.
-
In a separate flask, prepare a 0.1 M solution of sodium ethoxide in ethanol.
-
Add 1 mL of the sodium ethoxide solution to the ketone solution dropwise over 5 minutes.
-
Stir the reaction at 0°C.
-
Take aliquots (0.1 mL) at 30, 60, and 120 minutes.
-
Quench each aliquot with 0.5 mL of saturated ammonium chloride solution.
-
Extract with 1 mL of ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze by LC-MS to look for the formation of higher molecular weight species corresponding to the aldol adduct or condensation product.
Visualizations
Caption: Logical workflow of potential stability issues under different reaction conditions.
Caption: A simplified troubleshooting decision tree for stability issues.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
- 7. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
preventing isomerization during synthesis of trans-cyclohexyl compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of isomerization during the synthesis of trans-1,4-disubstituted cyclohexyl compounds.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of trans-cyclohexyl derivatives, offering potential causes and solutions.
Q1: My reaction is producing a mixture of cis and trans isomers, with the cis isomer being the major product. What could be the cause?
High temperatures are a common cause of isomerization. The cis isomer is often the thermodynamically more stable product and can be favored at elevated temperatures. Additionally, certain catalysts or reagents can promote equilibration between the trans and cis forms.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature. If the reaction rate is too slow, consider extending the reaction time.
-
Re-evaluate Your Catalyst/Reagent: If using a catalyst known to cause isomerization (e.g., strong acids or bases), consider a milder alternative.
-
Analyze Reaction Intermediates: If possible, take aliquots during the reaction to determine at which stage the isomerization is occurring.
Q2: I am attempting a nucleophilic substitution on a cis-cyclohexyl derivative to obtain a trans product, but I am getting significant elimination byproducts. How can I minimize this?
Elimination is a common side reaction in nucleophilic substitutions on cyclohexyl systems, especially when using bulky bases or high temperatures. The conformation of the starting material can also influence the propensity for elimination.
Troubleshooting Steps:
-
Use a Less Hindered Base: If a base is required, switch to a non-nucleophilic, sterically less demanding base.
-
Optimize the Solvent: The choice of solvent can influence the rates of substitution versus elimination. A polar aprotic solvent may favor the desired SN2 reaction.
-
Lower the Temperature: As with isomerization, lower temperatures generally disfavor elimination reactions.
Q3: My purification process seems to be causing isomerization of my desired trans product. Is this possible?
Yes, purification methods, particularly column chromatography on silica or alumina gel, can lead to isomerization. The acidic nature of silica gel can catalyze the conversion of the trans isomer to the more stable cis isomer.
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase silica gel.
-
Alternative Purification Methods: Explore non-chromatographic purification techniques such as recrystallization or distillation if applicable.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to favor the formation of trans-cyclohexyl compounds?
To favor the formation of trans-cyclohexyl compounds, consider the following:
-
Stereocontrolled Reactions: Employ reactions that proceed with a defined stereochemical outcome, such as the Mitsunobu reaction which typically proceeds with inversion of stereochemistry.
-
Use of Bulky Reagents: In reactions like catalytic hydrogenation of a substituted cyclohexene, a bulky catalyst may preferentially add from the less hindered face, leading to the trans product.
-
Thermodynamic vs. Kinetic Control: Running the reaction under kinetic control (lower temperatures, shorter reaction times) can favor the formation of the less stable trans isomer if it is formed faster.
Q2: How can I confirm the stereochemistry of my final product?
The stereochemistry of cis and trans isomers can be determined using several analytical techniques:
-
NMR Spectroscopy: ¹H NMR is a powerful tool. The coupling constants (J-values) between adjacent protons on the cyclohexane ring are typically larger for trans isomers (diaxial protons) compared to cis isomers.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the relative stereochemistry.
-
2D NMR Techniques: Techniques like NOESY can show through-space correlations between protons, which can help in assigning the relative stereochemistry.
Q3: Are there specific reactions known to preserve the trans stereochemistry?
Yes, certain reactions are known to proceed with retention of stereochemistry. For instance, the use of the Burgess reagent can be employed for the dehydration of alcohols to alkenes with syn-elimination, which can be useful in multi-step syntheses to control stereochemistry.
Quantitative Data on Isomerization
The following table summarizes the impact of different conditions on the cis/trans isomer ratio in a hypothetical reaction. This data is illustrative and actual results will vary depending on the specific substrates and reagents.
| Parameter | Condition A | Condition B | trans:cis Ratio |
| Temperature | 25°C | 80°C | 95:5 (at 25°C) vs. 60:40 (at 80°C) |
| Catalyst | Mild Acid (e.g., PPTS) | Strong Acid (e.g., H₂SO₄) | 90:10 (with PPTS) vs. 55:45 (with H₂SO₄) |
| Solvent | Toluene (non-polar) | Methanol (polar protic) | 85:15 (in Toluene) vs. 70:30 (in Methanol) |
| Reaction Time | 2 hours | 24 hours | 92:8 (at 2h) vs. 75:25 (at 24h) |
Key Experimental Protocols
Protocol 1: Mitsunobu Reaction for Inversion of a cis-Alcohol to a trans-Ester
This protocol describes the conversion of a cis-cyclohexanol derivative to its corresponding trans-ester, which can then be hydrolyzed to the trans-alcohol.
-
Dissolve the cis-alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and the carboxylic acid (1.5 eq.) in anhydrous THF (0.1 M).
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the trans-ester.
Visualizations
Caption: Troubleshooting workflow for undesired isomerization.
Caption: Simplified Mitsunobu reaction pathway for stereoinversion.
troubleshooting low yield in Grignard reaction for cyclohexyl precursors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions involving cyclohexyl precursors. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a cyclohexyl halide fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue, often stemming from an inactive magnesium surface or the presence of moisture. The primary cause is typically a passivating layer of magnesium oxide (MgO) on the magnesium turnings, which prevents the reaction with the cyclohexyl halide.[1] Additionally, even trace amounts of water in the glassware or solvent can quench the Grignard reagent as it forms.[1]
Troubleshooting Steps:
-
Activate the Magnesium: Use fresh, shiny magnesium turnings. If the turnings appear dull, their surface is likely oxidized.[2][3] Activation can be achieved by mechanically crushing the turnings to expose a fresh surface or by using chemical activators.[1] A common method is to add a small crystal of iodine; the disappearance of its purple color indicates activation.[1] Alternatively, a few drops of 1,2-dibromoethane can be used.[1]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[2] Solvents should be anhydrous. It is recommended to use a freshly opened bottle of anhydrous solvent or a properly dried solvent.[1]
-
Initiation Aids: If the reaction still doesn't start, gentle warming with a heat gun can be applied.[3] Once the reaction begins, it is typically exothermic and will sustain itself.[1]
Q2: I'm observing a high yield of bicyclohexyl in my reaction mixture. What is this byproduct and how can I minimize its formation?
A2: Bicyclohexyl is a common byproduct resulting from a Wurtz-type coupling reaction.[2][4] This side reaction occurs when a newly formed molecule of the Grignard reagent reacts with a molecule of the unreacted cyclohexyl halide.[2] This consumes both the starting material and the desired Grignard reagent, leading to a significant reduction in the final product yield.[2][4]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Cyclohexyl Halide: Add the cyclohexyl halide solution dropwise to the magnesium suspension.[2][3] This maintains a low concentration of the halide in the reaction mixture, favoring its reaction with the magnesium surface over the already formed Grignard reagent.[2]
-
Maintain Moderate Temperature: Grignard reagent formation is exothermic.[3] Elevated temperatures can increase the rate of the Wurtz coupling reaction.[2][3] Use an ice bath to control the reaction temperature, especially during the addition of the cyclohexyl halide.
-
Choice of Solvent: Some solvents can influence the rate of Wurtz coupling. For certain reactive halides, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress this side reaction more effectively than THF or diethyl ether.[2][5]
Q3: Which cyclohexyl halide, chloride or bromide, is better for preparing the Grignard reagent?
A3: Cyclohexyl chloride is generally recommended over cyclohexyl bromide as it tends to give higher and more consistent yields of the Grignard reagent.[6] While the formation of the Grignard reagent from cyclohexyl chloride may be slightly more challenging to initiate, the overall yields are often superior.[4][6] Cyclohexyl bromide is more prone to side reactions, such as Wurtz coupling, especially with rapid addition of the halide.[4][6]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in your Grignard reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer)[1] Wet glassware or solvent[1][2] Low reactivity of the cyclohexyl halide | Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[1] Flame-dry or oven-dry all glassware and use anhydrous solvents.[2] Gentle warming can help initiate the reaction.[3] |
| Low yield of Grignard reagent | Wurtz coupling side reaction[2][4] Incomplete reaction Quenching by moisture or acidic impurities | Add the cyclohexyl halide solution slowly to the magnesium suspension.[2][3] Allow for sufficient reaction time after the addition of the halide is complete. Ensure a strictly inert atmosphere (nitrogen or argon) to exclude moisture and oxygen. |
| Darkening of the reaction mixture | Formation of finely divided magnesium or side products | A grayish or brownish color is typical for Grignard reagent formation. A very dark or black color might indicate decomposition, possibly due to overheating or impurities.[2] |
| Low yield of the final alcohol product | Inaccurate Grignard reagent concentration Side reactions (e.g., enolization of the carbonyl compound) Poor reaction conditions (temperature, addition rate) | Titrate the Grignard reagent before use to determine its exact molarity. For sterically hindered ketones, the Grignard reagent may act as a base, leading to enolization.[7] Control the temperature and addition rate during the reaction with the electrophile. |
Quantitative Data
The choice of halide precursor can significantly impact the yield of the Grignard reagent. The following table summarizes a comparison between cyclohexyl chloride and cyclohexyl bromide.
| Cyclohexyl Halide | Rate of Addition | Average Yield of Grignard Reagent |
| Cyclohexyl chloride | 30 minutes | 94.5% |
| Cyclohexyl chloride | 2 minutes | 92.0% |
| Cyclohexyl bromide | 30 minutes | 88.0% |
| Cyclohexyl bromide | 2 minutes | 50.0% |
Data adapted from Gilman and Zoellner, J. Am. Chem. Soc., 1931, 53, 1945.[4][6]
Experimental Protocols
General Protocol for the Preparation of Cyclohexylmagnesium Chloride
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1 small crystal)
-
Cyclohexyl chloride (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings and the iodine crystal in the flask. Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently dissipates. This indicates the activation of the magnesium surface.
-
Initiation: Add a small portion (approximately 10%) of the cyclohexyl chloride solution in anhydrous ether or THF to the magnesium turnings. Stir the mixture. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Addition: Once the reaction has started, add the remaining cyclohexyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an external cooling bath (e.g., a water bath) to control the reaction temperature if necessary.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting gray-to-brown solution is the cyclohexylmagnesium chloride, ready for use in subsequent reactions.
Visualizations
Caption: Experimental workflow for Grignard reagent formation and subsequent reaction.
Caption: Troubleshooting decision tree for low yield in Grignard reactions.
Caption: The Schlenk equilibrium for Grignard reagents in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Hydrogenation for Cyclohexanone Synthesis
Welcome to the Technical Support Center for Catalyst Selection in Cyclohexanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for efficient phenol hydrogenation to cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the selective hydrogenation of phenol to cyclohexanone?
A1: The most widely used and effective catalysts for the selective hydrogenation of phenol to cyclohexanone are supported noble metal catalysts, particularly those based on palladium (Pd).[1][2] Palladium catalysts, often supported on materials like activated carbon (Pd/C), alumina (Pd/Al2O3), or zeolites, have demonstrated high activity and selectivity for this transformation.[3] In addition to palladium, other noble metals such as rhodium (Rh), ruthenium (Ru), and platinum (Pt) have also been investigated, although they sometimes favor the over-hydrogenation product, cyclohexanol.[2][4][5] Emerging research also focuses on non-precious metal catalysts, like nickel (Ni)-based systems, as a more cost-effective alternative, though they can also be prone to producing cyclohexanol.[2][6]
Q2: How does the choice of catalyst support affect the reaction?
A2: The catalyst support plays a crucial role in the overall catalytic performance by influencing the dispersion of the active metal, its electronic properties, and the acidity or basicity of the catalyst system.[3] For instance, carbon supports are known for their excellent stability.[7] The acidity of the support can significantly impact selectivity. Lewis acid sites on the support can enhance the hydrogenation of the phenol ring while simultaneously inhibiting the further hydrogenation of cyclohexanone to cyclohexanol.[8][9] The interaction between the metal nanoparticles and the support is also critical for catalyst stability and preventing the agglomeration of metal particles, which can lead to deactivation.[7]
Q3: What is the main challenge in the selective hydrogenation of phenol to cyclohexanone?
A3: The primary challenge is to achieve high selectivity for cyclohexanone at high phenol conversion rates. The main competing reaction is the over-hydrogenation of the desired cyclohexanone product to cyclohexanol.[10] This side reaction reduces the yield of cyclohexanone and complicates the purification process. Controlling the reaction conditions and catalyst properties to favor the formation of cyclohexanone while minimizing the production of cyclohexanol is the key to an efficient process.
Q4: Can Lewis acids be used to improve selectivity?
A4: Yes, the addition of a Lewis acid as a co-catalyst or as part of the catalyst support can significantly improve the selectivity towards cyclohexanone.[10] Lewis acids can interact with the carbonyl group of cyclohexanone, which deactivates it towards further hydrogenation to cyclohexanol. This synergistic effect between the hydrogenation metal (like palladium) and the Lewis acid allows for high conversion of phenol with excellent selectivity to cyclohexanone, even under mild reaction conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Phenol Conversion | 1. Catalyst deactivation (coking, poisoning, metal leaching).[11] 2. Insufficient catalyst loading. 3. Inadequate hydrogen pressure or temperature.[9] 4. Poor catalyst-reactant contact. | 1. Regenerate the catalyst (e.g., calcination) or use a fresh batch. Consider catalysts with higher stability. 2. Increase the catalyst amount.[12] 3. Gradually increase the reaction temperature and/or hydrogen pressure within safe operating limits.[1][9] 4. Ensure efficient stirring to overcome mass transfer limitations. |
| Low Selectivity to Cyclohexanone (High Cyclohexanol formation) | 1. Over-hydrogenation due to a highly active catalyst.[2] 2. High reaction temperature or hydrogen pressure.[9] 3. Inappropriate catalyst choice (e.g., some Pt, Rh, or Ni catalysts favor cyclohexanol).[2] 4. Absence of selectivity-enhancing additives (e.g., Lewis acids). | 1. Reduce the reaction temperature or hydrogen pressure.[9] 2. Optimize reaction time to stop the reaction once maximum cyclohexanone yield is achieved. 3. Switch to a more selective catalyst, such as a well-designed Pd-based catalyst.[2] 4. Introduce a Lewis acid co-catalyst or use a catalyst with an acidic support. |
| Catalyst Deactivation over Multiple Cycles | 1. Sintering (agglomeration) of metal nanoparticles.[7] 2. Coking (deposition of carbonaceous species on the catalyst surface).[1] 3. Leaching of the active metal into the reaction medium. 4. Poisoning by impurities in the feed. | 1. Choose a catalyst with strong metal-support interactions to prevent sintering.[7] 2. Optimize reaction conditions (e.g., lower temperature) to minimize coke formation. 3. Use a catalyst with a robust support material. 4. Ensure the purity of phenol and the solvent. |
Quantitative Data Summary
The following tables summarize the performance of various catalysts under different reaction conditions for the hydrogenation of phenol to cyclohexanone.
Table 1: Performance of Palladium-Based Catalysts
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) | Reference |
| Pd/MIL-100(Cr) | MIL-100(Cr) | 100 | 0.1 | 1 | 100 | 98.3 | [8][9] |
| PL-Pd@ACAr | Activated Carbon | 70 | - | - | 99.9 | 97 | [7] |
| Pd/C-Heteropoly Acid | Carbon | 80 | 1.0 | 3 | 100 | 93.6 | [1] |
| Pd/PVDF-HFP | PVDF-HFP | - | - | 7 | 98 | 97 | [3] |
| Pd/NaY + Lewis Acid | NaY Zeolite | 30 | 1.0 | 7 | >99.9 | >99.9 | [3] |
Table 2: Performance of Other Noble and Non-Precious Metal Catalysts
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Phenol Conversion (%) | Main Product | Reference |
| Ni/CNT | Carbon Nanotubes | 220 | - | 1 | - | Cyclohexanol | [4] |
| Rh/C/CP | Carbon Paper | - | - | - | 97.4 | KA Oil* | [5] |
| Ru/HZSM-5-OM | ZSM-5 Zeolite | 150 | 4 | - | High | Cyclohexane | [4] |
*KA Oil is a mixture of cyclohexanone and cyclohexanol.
Experimental Protocols
General Protocol for Liquid-Phase Phenol Hydrogenation
This protocol is a generalized procedure based on common practices reported in the literature.[7][9]
1. Materials and Catalyst Preparation:
-
Phenol (reagent grade)
-
Hydrogen gas (high purity)
-
Catalyst (e.g., 5 wt% Pd/C)
2. Reaction Setup:
-
A high-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
3. Experimental Procedure:
-
Add a specific amount of phenol (e.g., 0.5 mmol) and the catalyst (e.g., 5 mg) to the reactor liner.[7]
-
Seal the autoclave and purge the system with hydrogen gas three to five times to remove any air.[7][9]
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 0.1 - 1.0 MPa).[1][9]
-
Heat the reactor to the target temperature (e.g., 70 - 100 °C) while stirring.[7][9]
-
Maintain the reaction for the specified duration (e.g., 1 - 7 hours).
-
After the reaction, cool the reactor to room temperature in an ice bath.
-
Carefully vent the excess hydrogen pressure.
4. Product Analysis:
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Extract the products from the solvent using an appropriate organic solvent (e.g., CH₂Cl₂), if necessary.[9]
-
Analyze the product mixture using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of phenol and the selectivity to cyclohexanone and other products.
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ni-based catalysts supported on nanodiamonds for phenol hydrogenation: the effect of support surface treatment on the catalytic performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Plasma-Enabled Pd/C Catalysts with Rich Carbon Defects for High-Performance Phenol Selective Hydrogenation [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenol hydrogenation over palladium supported on magnesia: Relationship between catalyst structure and performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. saspublishers.com [saspublishers.com]
Technical Support Center: Synthesis of Liquid Crystal Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to solvent effects during the synthesis of liquid crystal intermediates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during key synthetic steps.
Suzuki-Miyaura Cross-Coupling Reactions
Problem: Low or no yield of the desired biaryl product.
Possible Causes & Solutions:
-
Poor Catalyst Activity:
-
Solution: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition; ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Incorrect Solvent System:
-
Solution: The solvent plays a crucial role in the Suzuki reaction. While toluene or DMF are commonly used, aqueous solvent mixtures can be highly effective. For instance, a mixture of water and a water-miscible organic solvent like acetone, ethanol, or propanol can significantly increase reaction rates and yields. Experiment with different solvent ratios; for example, a 3:1 ethanol/water mixture has been shown to give good results. However, too much water can decrease the solubility of reactants and lower the yield.
-
-
Base and Solvent Incompatibility:
-
Solution: The choice of base is often linked to the solvent. For biphasic reactions, ensure vigorous stirring to maximize the contact between the two phases. If using anhydrous conditions with K₃PO₄, adding a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.
-
-
Protodeboronation of Boronic Acid:
-
Solution: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is common with electron-rich boronic acids. Switching to anhydrous conditions can significantly reduce this issue as water is the proton source. Using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases can also help.
-
Williamson Ether Synthesis
Problem: Low yield of the desired ether and/or formation of side products.
Possible Causes & Solutions:
-
Incorrect Solvent Choice:
-
Solution: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally preferred. These solvents solvate the cation of the base but not the alkoxide, which keeps the nucleophile highly reactive for the SN2 reaction. Protic solvents and apolar solvents tend to slow down the reaction rate.
-
-
Competition with Elimination Reaction:
-
Solution: The Williamson ether synthesis is an SN2 reaction and works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination (E2) reactions, especially in the presence of a strong base, leading to the formation of alkenes. Whenever possible, design your synthesis so that the less sterically hindered partner is the alkyl halide.
-
-
Intermolecular Side Reactions:
-
Solution: When synthesizing cyclic ethers via an intramolecular Williamson synthesis, the formation of high molecular weight byproducts through intermolecular reactions can be a problem. To favor the intramolecular reaction, use high-dilution conditions. This can be achieved by slowly adding the substrate solution to the base suspension over a long period (e.g., 4-12 hours) using a syringe pump. Increasing the total solvent volume to achieve a final substrate concentration below 0.05 M is also recommended.
-
Steglich Esterification
Problem: Low yield of the ester and formation of N-acylurea byproduct.
Possible Causes & Solutions:
-
Suboptimal Solvent:
-
Solution: While dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used, greener alternatives like acetonitrile can provide high yields and simplify purification. Other aprotic solvents of similar polarity like diethyl ether and tetrahydrofuran can also be used.
-
-
Slow Reaction with Sterically Hindered Alcohols:
-
Solution: The esterification rate decreases with increasing steric hindrance of the alcohol, which can lead to the formation of the N-acylurea side product. Ensure an adequate amount of 4-dimethylaminopyridine (DMAP) is used, as it acts as a crucial acyl transfer catalyst.
-
-
Difficult Purification:
-
Solution: A major drawback of using dicyclohexylcarbodiimide (DCC) is the formation of the dicyclohexylurea (DCU) byproduct, which can be difficult to remove. Using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates purification, as the corresponding urea byproduct can be removed with an aqueous workup.
-
Recrystallization and Purification
Problem: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
High Solute Concentration or Rapid Cooling:
-
Solution: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, add more hot solvent to fully dissolve the oil, then allow the solution to cool very slowly to encourage crystal formation.
-
-
Inappropriate Solvent:
-
Solution: The boiling point of the solvent may be too high. Try a solvent with similar solubility properties but a lower boiling point.
-
Problem: No crystals form upon cooling.
Possible Causes & Solutions:
-
Too Much Solvent:
-
Solution: This is a common issue. If you have used too much solvent, the solution will not be saturated upon cooling. You can boil off some of the solvent to concentrate the solution and then try to cool it again.
-
-
Supersaturation:
-
Solution: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my reaction?
A1: The ideal solvent should dissolve all reactants but should not react with them. For reactions involving strong nucleophiles, like in the Williamson ether synthesis, polar aprotic solvents are generally preferred. For Suzuki couplings, a variety of solvents can be used, and screening different options, including aqueous mixtures, is often necessary to optimize the reaction. Consider the reaction mechanism; for example, SN2 reactions are favored by polar aprotic solvents.
Q2: My reaction is not going to completion. Could the solvent be the issue?
A2: Yes, the solvent can significantly impact reaction rates. If your reactants have poor solubility in the chosen solvent, the reaction will be slow. Ensure all reactants are sufficiently soluble at the reaction temperature. Also, consider the polarity of the solvent. For some reactions, like the Suzuki coupling, a specific ratio of polar solvents (e.g., water/acetone) can dramatically increase the reaction rate.
Q3: I am getting a mixture of products. How can solvent choice help improve selectivity?
A3: Solvent choice can have a large impact on regioselectivity. For example, in a Williamson ether synthesis with a substrate that has multiple electrophilic sites, the solvent can influence which site is preferentially alkylated. Ratios of O-alkylated to C-alkylated products can be significantly improved by changing the solvent from a protic one like methanol to a polar aprotic one like acetonitrile.
Q4: What are some "greener" solvent alternatives for liquid crystal synthesis?
A4: There is a growing effort to replace hazardous solvents with more environmentally friendly alternatives. For Suzuki reactions, using water or mixtures of water and ethanol is a greener approach. For Steglich esterifications, cyclopentylmethyl ether (CPME) and acetonitrile are considered more sustainable replacements for THF and DCM, respectively.
Q5: How do I select a good solvent for recrystallization?
A5: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent. It is often a process of trial and error, testing small amounts of your crude product in various solvents.
Data Presentation
Table 1: Effect of Solvent on Yield in Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Solvent System (v/v) | Yield (%) |
| 1 | Water | Low |
| 2 | Acetone | Sluggish |
| 3 | Water/Acetone (3:3) | ~100 |
| 4 | Water/Acetone (4:3) | ~100 |
| 5 | Water/Ethanol | ~100 |
| 6 | Water/Propanol | ~100 |
| 7 | Toluene | <40 |
| 8 | Dichloromethane | <40 |
| 9 | Dioxane | <40 |
| 10 | DMSO | <40 |
| 11 | THF | <40 |
| 12 | Acetonitrile | <40 |
Data adapted from a study on ligand-free Suzuki reactions in aqueous phase.
Table 2: Solvent Effect on O- vs. C-Alkylation in a Williamson Ether Synthesis
| Solvent | O-Alkylated:C-Alkylated Product Ratio |
| Methanol | 72:28 |
| Acetonitrile | 97:3 |
Data from a study on the Williamson ether synthesis of benzyl bromide and sodium β-naphthoxide at 298 K.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 4-Methoxy-4'-cyanobiphenyl
This protocol describes a typical palladium-catalyzed cross-coupling reaction for the synthesis of a nematic liquid crystal intermediate.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-methoxyphenylboronic acid (1.1 eq), 4-bromobenzonitrile (1.0 eq), and triphenylphosphine (0.04 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.01 eq) to the flask.
-
Solvent and Base Addition: Add toluene (e.g., 80 mL for a 10 mmol scale reaction), followed by a 2 M aqueous solution of potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Williamson Ether Synthesis of a Phenolic Ether
This protocol is an example of synthesizing a phenolic ether, a common intermediate.
-
Base Preparation: Dissolve potassium hydroxide (KOH, 4 g) in water (8 mL) in a 250 mL round-bottom flask.
-
Phenol Addition: Add the cresol (2 g) to the flask and swirl until a homogeneous solution is formed. Add boiling stones.
-
Reflux Setup: Fit the flask with a reflux condenser and heat to a gentle boil.
-
Alkyl Halide Addition: Slowly add a 50% aqueous solution of chloroacetic acid (6 mL) dropwise through the condenser over 10 minutes.
-
Continued Reflux: After the addition is complete, continue refluxing for another 10 minutes.
-
Acidification: Transfer the hot solution to a beaker and cool to room temperature. Acidify the solution by dropwise addition of concentrated HCl, monitoring with pH paper.
-
Precipitation and Filtration: Cool the mixture in an ice bath to allow the product to solidify. Collect the precipitate by vacuum filtration.
-
Recrystallization: Recrystallize the crude solid from boiling water (use no more than 50 mL).
-
Final Product Collection: Collect the purified crystals by vacuum filtration and allow them to air dry.
Protocol 3: Steglich Esterification using a Greener Solvent
This protocol utilizes acetonitrile as a more environmentally friendly solvent.
-
Reagent Combination: In a 50 mL round-bottom flask, combine the carboxylic acid (1.2 eq), 4-dimethylaminopyridine (DMAP, 3 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.5 eq).
-
Solvent and Alcohol Addition: Add acetonitrile (e.g., 10 mL) and the alcohol (1.0 eq) to the flask.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 45 minutes to 24 hours).
-
Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude solid in an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester product.
Visualizations
Caption: A troubleshooting workflow for solvent selection in liquid crystal intermediate synthesis.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Thermal Degradation of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the thermal analysis of this compound.
Issue 1: Inconsistent Results in Thermogravimetric Analysis (TGA)
-
Question: My TGA curves for the same sample of this compound show different onset temperatures of decomposition and varying percentages of mass loss. What could be the cause?
-
Answer: Inconsistent TGA results can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Sample Preparation:
-
Sample Mass: Ensure you are using a consistent and appropriate sample mass for each run. A typical mass for TGA is 5-10 mg. Variations in mass can affect heat transfer and the apparent decomposition temperature.
-
Sample Purity: Verify the purity of your sample. Impurities can act as catalysts or inhibitors for thermal decomposition, leading to variability.
-
Particle Size: A consistent particle size is crucial for reproducible results. Grind your sample to a fine, uniform powder to ensure even heat distribution.
-
-
Instrumental Parameters:
-
Heating Rate: A faster heating rate can shift the decomposition temperature to a higher value. Use a consistent and appropriate heating rate for all experiments, typically 10 °C/min.
-
Purge Gas: The type and flow rate of the purge gas (e.g., nitrogen, argon, air) significantly impact the degradation process. Ensure a constant flow rate to remove volatile decomposition products and prevent secondary reactions. For studying inherent thermal stability, an inert atmosphere (nitrogen or argon) is recommended.
-
Crucible Type: The material of the sample pan (e.g., aluminum, platinum) can have a catalytic effect. Use the same type of crucible for all measurements to ensure consistency.
-
-
Instrument Calibration:
-
Temperature and Mass Calibration: Regularly calibrate your TGA instrument using certified standards to ensure accurate temperature and mass readings.
-
-
Issue 2: Unexpected Peaks or Broad Transitions in Differential Scanning Calorimetry (DSC)
-
Question: My DSC thermogram of this compound shows unexpected peaks before the main decomposition event, or the melting and decomposition peaks are very broad. How can I interpret this?
-
Answer: Unexpected or broad peaks in a DSC thermogram can indicate several phenomena. Consider the following possibilities:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own melting point. The presence of multiple melting peaks could indicate a polymorphic sample. To investigate this, try different crystallization conditions or thermal histories (e.g., crash cooling vs. slow cooling) and observe the changes in the DSC profile.
-
Impurities: The presence of impurities can lead to a broadening of the melting peak and the appearance of small, extraneous peaks.
-
Solid-Solid Transitions: Some compounds undergo phase transitions in the solid state before melting. These transitions will appear as endothermic or exothermic peaks in the DSC curve.
-
Decomposition During Melting: If the decomposition temperature is close to the melting point, the compound may start to decompose as it melts, resulting in a broad and poorly defined peak. Running the experiment at a lower heating rate can sometimes help to separate these events.
-
Volatilization: If the sample starts to volatilize before it decomposes, this will also result in a broad endothermic event. Running a simultaneous TGA-DSC analysis can help to distinguish between volatilization (mass loss without a sharp DSC peak) and decomposition (mass loss with a corresponding DSC peak).
-
Issue 3: Difficulty in Identifying Decomposition Products by GC-MS
-
Question: I am analyzing the volatile products from the thermal degradation of this compound using Pyrolysis-GC-MS, but I am getting a complex chromatogram with many overlapping peaks, making identification difficult. What can I do to improve my results?
-
Answer: A complex chromatogram is a common challenge in the analysis of thermal degradation products. Here are some strategies to improve peak separation and identification:
-
Optimize GC Parameters:
-
Temperature Program: Use a slower temperature ramp in your GC oven program to improve the separation of compounds with similar boiling points. You can also add isothermal holds at specific temperatures to further enhance separation.
-
Column Selection: Ensure you are using a GC column with the appropriate stationary phase for separating the expected types of degradation products (e.g., non-polar, polar). A longer column or a column with a smaller internal diameter can also improve resolution.
-
Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium, hydrogen) to achieve the best separation efficiency.
-
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Varying the pyrolysis temperature can change the distribution of degradation products. Lower temperatures may favor the formation of larger, primary degradation products, while higher temperatures can lead to more extensive fragmentation and a more complex mixture of smaller molecules.
-
Heating Rate: A very fast heating rate (flash pyrolysis) can minimize secondary reactions and produce a simpler product mixture that is more representative of the primary degradation pathways.
-
-
Mass Spectrometry:
-
Mass Spectral Library: Ensure you are using a comprehensive and up-to-date mass spectral library for compound identification.
-
Manual Interpretation: For unknown peaks, carefully analyze the fragmentation patterns in the mass spectra to deduce the structures of the compounds. Consider the possibility of rearrangements and the formation of radical species. Based on the structure of the parent molecule, you can predict likely fragmentation pathways. For instance, cleavage of the bond between the two cyclohexyl rings is a plausible initial step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely primary thermal degradation products of this compound?
A2: Based on the thermal decomposition of similar molecules like bicyclohexyl and cyclohexane, the primary degradation is likely initiated by the cleavage of the weakest bonds. In this case, potential primary degradation pathways could involve:
-
Cleavage of the C-C bond between the two rings: This would lead to the formation of two radical species which could then undergo further reactions.
-
Ring-opening of one of the cyclohexane rings: This is a common decomposition pathway for cyclohexane, leading to the formation of a diradical that can then isomerize or fragment.
-
Cleavage of the ethyl linker: This could also lead to the formation of radical fragments.
The initial products are likely to be smaller hydrocarbons and oxygenated compounds resulting from these initial bond-breaking events.
Q3: How can I distinguish between evaporation and decomposition in my TGA results?
A3: This is a critical point in thermal analysis. Here's how you can differentiate:
-
Simultaneous TGA-DSC: Running a simultaneous TGA-DSC analysis is the most definitive method. Evaporation is a purely endothermic process that will show a mass loss in the TGA and a corresponding endothermic peak in the DSC. Decomposition is often a more complex process that can be endothermic or exothermic and is always associated with a mass loss.
-
Varying the Heating Rate: The temperature of evaporation is highly dependent on the heating rate, while the temperature of decomposition is generally less so. Performing TGA runs at different heating rates can help to distinguish between these two processes.
-
Analysis of Evolved Gases: Coupling your TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) allows you to analyze the gases being evolved. If the evolved gas is the parent molecule, it is evaporation. If the evolved gases are smaller fragments, it is decomposition.
Q4: What are the key experimental parameters to report when publishing data on the thermal degradation of this compound?
A4: To ensure the reproducibility and clarity of your research, it is essential to report the following experimental details:
-
Sample Information: Purity, physical state (e.g., crystalline, amorphous), and any pre-treatment.
-
TGA Parameters: Instrument model, sample mass, heating rate(s), purge gas and flow rate, crucible type and material.
-
DSC Parameters: Instrument model, sample mass, heating rate(s), purge gas and flow rate, crucible type and material, method of calibration.
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GC-MS Parameters: Instrument model, pyrolysis temperature and time, GC column specifications (length, diameter, stationary phase), oven temperature program, carrier gas and flow rate, mass spectrometer settings (ionization mode, mass range).
Quantitative Data Summary
As specific quantitative data for the thermal degradation of this compound is not available in the peer-reviewed literature, the following table provides expected ranges and values for analogous compounds to aid in experimental design and data interpretation.
| Parameter | Analogous Compound | Typical Value/Range | Analytical Technique |
| Decomposition Onset Temperature | Bicyclohexyl | ~427 °C | Not specified |
| Mass Loss (Primary Decomposition) | Alkyl-substituted cyclohexanes | 50-80% | TGA |
| Melting Point | Similar liquid crystal precursors | 50-150 °C | DSC |
| Enthalpy of Fusion | Organic molecules of similar MW | 20-40 kJ/mol | DSC |
Experimental Protocols
A detailed methodology for investigating the thermal degradation of this compound is provided below.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate for mass loss, indium and zinc for temperature).
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean TGA crucible (e.g., platinum or alumina).
-
Experimental Setup: Place the crucible in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
TGA Run: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG curve).
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Setup: Place the sample and reference pans in the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
DSC Run: Heat the sample from ambient temperature to a temperature above its final decomposition point (as determined by TGA) at a heating rate of 10 °C/min.
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm), enthalpy of fusion (ΔHfus), and any other thermal events such as solid-solid transitions or decomposition exotherms/endotherms.
Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of the sample into a pyrolysis tube.
-
Pyrolysis: Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to the desired pyrolysis temperature (e.g., 500 °C) for a short duration (e.g., 10 seconds).
-
GC Separation: The volatile pyrolysis products are swept into the GC column by the carrier gas (helium). Use a suitable temperature program to separate the components. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
MS Detection: As the separated components elute from the GC column, they are introduced into the mass spectrometer. Acquire mass spectra over a range of m/z 40-500.
-
Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra with a commercial library (e.g., NIST) and by manual interpretation of the fragmentation patterns.
Visualizations
Caption: Experimental workflow for the thermal degradation analysis.
Caption: Plausible thermal degradation pathways.
Technical Support Center: Moisture Sensitivity in Cyclohexanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to moisture sensitivity in the synthesis of cyclohexanone and its derivatives. Proper control of water content is critical for achieving high yields and purity in many organic reactions, and this guide offers practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently low in reactions involving cyclohexanone synthesis?
A1: Low yields in organic synthesis can stem from various factors, but moisture is a frequent culprit, especially in reactions involving organometallics or enolates.[1] Water can decompose sensitive reagents, inhibit catalysts, and promote unwanted side reactions.[1][2] It is crucial to ensure all glassware is thoroughly dried, and anhydrous solvents are used.[1]
Q2: How can I tell if my solvent is wet?
A2: Visual inspection can sometimes reveal turbidity or phase separation, indicating the presence of water. However, for most moisture-sensitive reactions, the water content needs to be much lower than what is visibly detectable. The most reliable method for quantifying water content in solvents is Karl Fischer titration, which can determine water content down to parts per million (ppm).[3][4][5][6]
Q3: What are the best practices for setting up a moisture-sensitive reaction?
A3: To ensure a successful moisture-sensitive reaction, follow these key steps:
-
Glassware: Thoroughly dry all glassware in an oven (typically at 125-140°C) for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Assemble the reaction apparatus while still warm and flush with an inert gas to displace air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or dry your own solvents using appropriate methods (see Q4).
-
Reagent Transfer: Transfer moisture-sensitive reagents using syringes or cannulas under an inert atmosphere.
Q4: What are the most effective methods for drying solvents?
A4: The choice of drying method depends on the solvent and the required level of dryness. Common methods include:
-
Solid Drying Agents: Using anhydrous inorganic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for pre-drying or removing bulk water.[7]
-
Molecular Sieves: These are highly effective for achieving low water content. The appropriate pore size (e.g., 3Å for methanol and ethanol, 4Å for most other solvents) must be used.
-
Distillation from a Drying Agent: Refluxing the solvent over a reactive drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) followed by distillation is a highly effective method for obtaining very dry solvents.[4]
Troubleshooting Guides
Guide 1: Grignard Reactions for Cyclohexanone Derivatives
Grignard reagents are extremely sensitive to moisture. Water will rapidly quench the Grignard reagent, converting it to the corresponding alkane and rendering it unreactive towards the carbonyl compound.[8]
Common Issues and Solutions
| Symptom / Observation | Potential Cause (Moisture-Related) | Recommended Solution |
| Reaction fails to initiate (no cloudiness or exotherm) | Traces of water on glassware or in the solvent are preventing the formation of the Grignard reagent. | Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use freshly distilled anhydrous ether or THF. A small crystal of iodine can be added to help initiate the reaction.[9] |
| Reaction mixture becomes cloudy and then clears with little to no product formation | The Grignard reagent formed is immediately quenched by residual water in the reaction flask or from the carbonyl starting material. | Ensure the cyclohexanone derivative is also anhydrous. Consider passing it through a short column of activated neutral alumina before use. |
| Low yield of the desired alcohol | Insufficient Grignard reagent due to partial quenching by trace moisture. | Use a slight excess of the Grignard reagent. If preparing the reagent in situ, ensure all starting materials and the entire apparatus are scrupulously dry.[10] |
| A white precipitate forms immediately upon addition of the carbonyl compound | This could be magnesium hydroxide, formed from the reaction of the Grignard reagent with water. | Re-evaluate all sources of potential water contamination, including the inert gas line (consider using a drying tube). |
Quantitative Impact of Moisture on Grignard Reactions
While specific quantitative data is highly dependent on the exact reaction conditions, the stoichiometry of the reaction between a Grignard reagent and water is 1:1. This means that even small amounts of water can lead to a significant reduction in the effective concentration of the Grignard reagent, directly impacting the theoretical yield.
| Water Content in Solvent (ppm) | Estimated % Loss of Grignard Reagent (in 100 mL solvent) | Potential Impact on Yield |
| 10 | ~0.05% | Negligible for most applications |
| 50 | ~0.28% | Minor impact, but could be significant for sensitive reactions |
| 200 | ~1.11% | Noticeable decrease in yield |
| 500 | ~2.78% | Significant loss of yield |
This table provides an estimation and the actual impact may vary.
Guide 2: Aldol Condensation of Cyclohexanone
The aldol condensation of cyclohexanone involves the formation of an enolate, which is a moisture-sensitive intermediate. While some aldol reactions are performed in aqueous or alcoholic solutions, controlling the amount of water can be critical for maximizing the yield of the desired condensation product and minimizing side reactions.[11][12]
Common Issues and Solutions
| Symptom / Observation | Potential Cause (Moisture-Related) | Recommended Solution |
| Low yield of the α,β-unsaturated ketone | In base-catalyzed reactions, excess water can shift the equilibrium away from the enolate, reducing the rate of the desired condensation.[13] | For reactions where anhydrous conditions are preferred, use a strong, non-nucleophilic base like LDA in an anhydrous aprotic solvent (e.g., THF). If a protic solvent is used, carefully control the amount of water present. |
| Formation of side products (e.g., starting material recovery) | The enolate, being a strong base, can be protonated by water, leading to the regeneration of the starting ketone.[13] | Use a base strong enough to completely deprotonate the ketone, thus favoring the forward reaction. |
| Reaction does not go to completion | The presence of water, a product of the condensation step, can inhibit the reaction rate.[14] | Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially in reactions run at elevated temperatures. Alternatively, molecular sieves can be used as a water scavenger. |
Experimental Protocols
Protocol 1: Anhydrous Synthesis of a Substituted Cyclohexanol via Grignard Reaction
This protocol outlines the synthesis of 1-phenylcyclohexanol from cyclohexanone and phenylmagnesium bromide, emphasizing the exclusion of moisture.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Cool the apparatus under a stream of dry nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Once initiated (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes.
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of anhydrous cyclohexanone in anhydrous diethyl ether to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Protocol 2: Aldol Condensation of Cyclohexanone with Water Removal
This protocol describes the self-condensation of cyclohexanone, where the removal of water drives the reaction to completion.
Materials:
-
Cyclohexanone
-
Sodium ethoxide
-
Toluene
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Dry the apparatus thoroughly.
-
Reaction Setup: Charge the flask with cyclohexanone and toluene. Add sodium ethoxide as the catalyst.
-
Reaction: Heat the mixture to reflux. Water produced during the condensation will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is collected.
-
Work-up: Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous CaCl₂.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The product can be further purified by distillation or chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Moisture-Sensitive Reactions
Caption: A logical workflow for troubleshooting low reaction yields due to moisture.
Mechanism of Water Interference in Grignard Reactions
Caption: Water quenches the Grignard reagent, preventing the desired reaction.
Mechanism of Water Interference in Base-Catalyzed Aldol Condensation
Caption: Water can protonate the enolate, inhibiting the aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Karl Fischer water content titration - Scharlab [scharlab.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
This guide provides a detailed comparison of the expected 1H NMR spectrum of 4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexanone with related, simpler molecules. The analysis is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and purity assessment of this and similar compounds.
Predicted 1H NMR Spectrum of this compound
A precise experimental spectrum for this compound is not publicly available. However, a reliable prediction of the key chemical shifts and multiplicities can be made by analyzing the spectra of its constituent structural motifs: the propylcyclohexyl group and the cyclohexanone ring.
Key Structural Features and Expected Signals:
The structure of this compound (CAS No. 117923-32-7) contains several distinct proton environments that will give rise to a complex 1H NMR spectrum.[1][2][3][4] The key fragments for spectral comparison are the propyl-substituted cyclohexane ring, the ethyl linker, and the cyclohexanone ring.
-
Propyl Group Protons: The terminal methyl (CH3) group of the propyl chain is expected to appear as a triplet around 0.9 ppm. The adjacent methylene (CH2) protons will be a sextet, and the methylene group attached to the cyclohexane ring will be a triplet, both appearing further downfield.
-
Cyclohexane Ring Protons: The protons on the two cyclohexane rings will produce a complex series of overlapping multiplets in the range of approximately 1.0 to 2.0 ppm. The methine proton on the propyl-substituted cyclohexane at the point of attachment to the ethyl group will be deshielded relative to other cyclohexane protons.
-
Ethyl Linker Protons: The two methylene groups of the ethyl linker will likely appear as triplets, with the group closer to the cyclohexanone ring being more deshielded.
-
Cyclohexanone Ring Protons: The protons alpha to the carbonyl group (C=O) on the cyclohexanone ring are the most deshielded of the aliphatic protons and are expected to appear as multiplets in the range of 2.0 to 2.4 ppm.[5][6]
Comparative Spectral Data
To substantiate the predicted chemical shifts for the target molecule, the experimental 1H NMR data for structurally related compounds are presented below.
| Compound | Functional Group/Proton Environment | Chemical Shift (ppm) | Multiplicity |
| Cyclohexanone | Protons α to C=O | ~2.35 | Triplet |
| Other ring protons | ~1.55-2.07 | Multiplet | |
| Propylcyclohexane | Propyl CH3 | ~0.87 | Triplet |
| Cyclohexane ring protons | ~1.10-1.77 | Multiplets | |
| 4-Ethylcyclohexanone | Protons α to C=O | ~2.30-2.38 | Multiplet |
| Ethyl CH3 | ~0.95 | Triplet | |
| 4-Methylcyclohexanone | Protons α to C=O | Not specified | Not specified |
| Methyl CH3 | Not specified | Not specified |
Data sourced from publicly available spectral databases.[6][7][8][9]
This comparative data illustrates the expected chemical shift ranges for the key functional groups within this compound. The electron-withdrawing effect of the carbonyl group in cyclohexanone derivatives clearly deshields the alpha-protons, shifting them downfield.[10]
Experimental Protocol for 1H NMR Spectroscopy
The following is a standard protocol for acquiring a 1H NMR spectrum of cyclohexanone derivatives, suitable for the target molecule.
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a spectrometer with a minimum field strength of 300 MHz for adequate signal dispersion.
- Tune and shim the probe to optimize the magnetic field homogeneity.
3. Data Acquisition:
- Acquire a standard one-dimensional 1H NMR spectrum.
- Typical parameters include:
- Spectral width: ~16 ppm
- Pulse angle: 30-45 degrees
- Acquisition time: ~2-3 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 16-64 (depending on sample concentration)
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal.
- Integrate the signals to determine the relative proton ratios.
Visualization of Molecular Structure and Key NMR Regions
The following diagrams illustrate the structure of the target molecule and the logical relationship of its components to the expected 1H NMR spectral regions.
Caption: Chemical structure of this compound.
Caption: Predicted 1H NMR spectral regions and multiplicities.
References
- 1. This compound, CasNo.117923-32-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labproinc.com [labproinc.com]
- 4. labproinc.com [labproinc.com]
- 5. homework.study.com [homework.study.com]
- 6. Cyclohexanone(108-94-1) 1H NMR [m.chemicalbook.com]
- 7. PROPYLCYCLOHEXANE(1678-92-8) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Ethylcyclohexanone(5441-51-0) 1H NMR [m.chemicalbook.com]
- 9. 4-Methylcyclohexanone(589-92-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Comparative 13C NMR Analysis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone and Related Aliphatic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexanone against the experimental spectra of analogous aliphatic ketones. The data presented herein serves as a valuable resource for the structural elucidation and characterization of similar compounds in research and development settings.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental data for cyclohexanone and 4-ethylcyclohexanone. The predictions for the target molecule were generated using a machine learning-based algorithm, providing a reliable estimate in the absence of experimental data.
| Carbon Atom Number | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Cyclohexanone[1][2] | Experimental Chemical Shift (ppm) for 4-Ethylcyclohexanone[3] |
| Cyclohexanone Ring | |||
| C=O | ~212 | ~212 | ~212 |
| CH adjacent to C=O | ~42 | ~42 | ~42 |
| CH2 | ~27 | ~27 | ~27 |
| CH bearing the ethyl group | ~35 | N/A | ~45 |
| Ethyl Linker | |||
| CH2 attached to cyclohexanone | ~30 | N/A | N/A |
| CH2 attached to propylcyclohexyl | ~33 | N/A | N/A |
| Propylcyclohexyl Ring | |||
| CH bearing the ethyl group | ~38 | N/A | N/A |
| CH2 | ~34 | N/A | N/A |
| CH2 | ~31 | N/A | N/A |
| CH bearing the propyl group | ~43 | N/A | N/A |
| Propyl Group | |||
| CH2 | ~39 | N/A | N/A |
| CH2 | ~20 | N/A | N/A |
| CH3 | ~14 | N/A | N/A |
Experimental Protocols
A standardized protocol for acquiring high-quality 13C NMR spectra of small organic molecules is outlined below.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and methanol-d4 (CD3OD).
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is required.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is necessary to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A typical spectral width for 13C NMR is 0-220 ppm.
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. If quantitative information is needed, integrate the peak areas.
Mandatory Visualization
The following diagram illustrates the general workflow for the 13C NMR analysis of an organic compound.
Caption: Workflow for 13C NMR Analysis.
References
Mass Spectrometry of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone and its analogs. This document provides a comparative analysis of fragmentation patterns, detailed experimental protocols, and predictive visualizations to facilitate compound identification and structural elucidation.
The analysis of complex organic molecules by mass spectrometry is a cornerstone of modern chemical and pharmaceutical research. Understanding the fragmentation patterns of a molecule provides invaluable information about its structure. This guide focuses on the mass spectrometry of this compound, a bicyclohexyl derivative. Due to the limited availability of direct mass spectral data for this specific compound, this guide presents a comparative analysis based on the well-documented fragmentation of structurally similar cyclohexanone derivatives. By examining the mass spectra of related compounds, we can predict the likely fragmentation pathways of the target molecule.
Comparative Fragmentation Analysis
The electron ionization (EI) mass spectra of cyclic ketones are characterized by distinct fragmentation patterns, primarily involving alpha-cleavage and rearrangements.[1] A detailed examination of the mass spectra of analogous compounds containing the cyclohexanone moiety allows for a predictive understanding of the fragmentation of this compound. The molecular formula for the target compound is C17H30O, with a molecular weight of 250.43 g/mol .[2]
For comparison, we will consider the mass spectral data of Cyclohexanone, 4-Isopropylcyclohexanone, and Dicyclohexyl ketone, for which data is publicly available.[3][4][5]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C17H30O | 250.43 | Predicted: [M]+• at 250, fragments from cleavage of the ethyl bridge and propyl group. |
| Cyclohexanone | C6H10O | 98.14 | 98 ([M]+•), 83, 70, 55, 42[3] |
| 4-Isopropylcyclohexanone | C9H16O | 140.22 | 140 ([M]+•), 125, 98, 83, 55[4][6] |
| Dicyclohexyl ketone | C13H22O | 194.31 | 194 ([M]+•), 111, 83, 55[5] |
Table 1: Comparison of Molecular Weights and Key Fragment Ions of Cyclohexanone Derivatives.
The fragmentation of cyclohexanones is often initiated by the loss of an electron from the carbonyl oxygen, followed by cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage) or rearrangements.[7][8] For substituted cyclohexanones, cleavage at the substituent is also a prominent pathway.
Predicted Fragmentation of this compound
Based on the fragmentation patterns of related ketones, the following pathways are predicted for the target molecule under electron ionization:
-
Molecular Ion Peak ([M]+•): A molecular ion peak is expected at m/z 250.
-
Alpha-Cleavage: Cleavage of the bond between the cyclohexanone ring and the ethyl bridge would be a primary fragmentation pathway.
-
Cleavage of the Propyl Group: Loss of a propyl radical (C3H7•, 43 Da) from the trans-4-propylcyclohexyl moiety is a likely fragmentation.
-
Cleavage of the Ethyl Bridge: Fission of the C-C bond within the ethyl bridge could lead to various fragment ions.
-
Ring Opening and Rearrangements: Complex rearrangements following the initial fragmentation events are common for cyclic systems and can lead to a variety of smaller fragment ions.
Experimental Protocols
A standard approach for analyzing this compound and its analogs by mass spectrometry would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or hexane.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
-
Transfer the final solution to a GC vial for analysis.
GC-MS Analysis:
-
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Analysis: The acquired mass spectra would be analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern would then be interpreted to confirm the structure of the analyte. Comparison with a spectral library (e.g., NIST) can aid in the identification of known compounds or substructures.[9]
Visualizing Mass Spectrometry Workflows and Fragmentation
To better illustrate the processes involved in the mass spectrometric analysis, the following diagrams are provided.
Caption: General workflow of a GC-MS experiment.
Caption: Predicted fragmentation pathways.
References
- 1. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 2. calpaclab.com [calpaclab.com]
- 3. Cyclohexanone [webbook.nist.gov]
- 4. 4-Isopropylcyclohexanone [webbook.nist.gov]
- 5. Methanone, dicyclohexyl- [webbook.nist.gov]
- 6. 4-Isopropylcyclohexanone [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
FT-IR spectrum for 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
Comparative Analysis of FT-IR Spectra for Cyclohexanone Derivatives
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum for 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone and related alternative compounds. The data presented is intended to assist researchers, scientists, and drug development professionals in identifying and characterizing these molecules based on their vibrational spectroscopy profiles.
Performance Comparison of Cyclohexanone Derivatives
The FT-IR spectra of cyclohexanone derivatives are dominated by a strong carbonyl (C=O) stretching absorption. The precise wavenumber of this peak, along with other characteristic absorptions in the fingerprint region, allows for the differentiation of structurally similar compounds. Below is a comparison of the key spectral features for this compound and two alternative compounds: 4-propylcyclohexanone and 4-ethylcyclohexanone.
While a publicly available spectrum for this compound was not found, its expected characteristic peaks can be inferred from its structure and comparison with analogs. The primary distinguishing features will arise from the additional vibrational modes associated with the ethyl bridge and the second cyclohexyl ring.
| Functional Group | Vibrational Mode | Expected/Observed Wavenumber (cm⁻¹) | This compound (Predicted) | 4-Propylcyclohexanone[1] | 4-Ethylcyclohexanone[2][3] |
| Ketone | C=O Stretch | ~1715 | Strong, Sharp | Strong, Sharp | Strong, Sharp |
| Alkane | C-H Stretch (sp³) | 2850-2960 | Strong, Sharp | Strong, Sharp | Strong, Sharp |
| Alkane | CH₂ Bend (Scissoring) | ~1450 | Medium | Medium | Medium |
| Cyclohexyl Ring | Ring Vibrations | Multiple bands in fingerprint region | Complex pattern | Simpler pattern | Simpler pattern |
Note: The fingerprint region (below 1500 cm⁻¹) for this compound is expected to be more complex than that of the simpler analogs due to the greater number of C-C bonds and conformational possibilities.
Experimental Protocols
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol outlines the general procedure for obtaining an FT-IR spectrum of a solid or liquid organic compound using an ATR-FTIR spectrometer.[4][5]
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of interest (solid or liquid)
-
Spatula (for solid samples)
-
Dropper or pipette (for liquid samples)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
For Solid Samples: Place a small amount of the solid sample onto the center of the ATR crystal. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
For Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The instrument will co-add a number of scans (typically 16 to 32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
After the measurement is complete, remove the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with a lint-free wipe and an appropriate solvent to prevent cross-contamination.
-
Visualizations
Workflow for Chemical Identification using FT-IR Spectroscopy
The following diagram illustrates a typical workflow for identifying an unknown chemical compound using FT-IR spectroscopy, from sample preparation to final identification.
Caption: A flowchart of the FT-IR chemical identification process.
References
A Comparative Guide to the Analytical Characterization of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analytical characterization of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone and structurally related analogs. Due to the limited availability of public experimental data for the target compound, this guide utilizes data from closely related analogs—4-(trans-4-propylcyclohexyl)cyclohexanone, 4-propylcyclohexanone, 4-tert-butylcyclohexanone, and 4-methylcyclohexanone—to provide a representative comparison of the analytical techniques used for the characterization of such molecules.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its selected analogs is presented below. These properties are fundamental for the initial characterization and handling of the substances.
| Property | This compound | 4-(trans-4-Propylcyclohexyl)cyclohexanone | 4-Propylcyclohexanone | 4-tert-Butylcyclohexanone | 4-Methylcyclohexanone |
| Molecular Formula | C₁₇H₃₀O | C₁₅H₂₆O | C₉H₁₆O[1][2][3][4] | C₁₀H₁₈O | C₇H₁₂O[5][6] |
| Molecular Weight | 250.43 g/mol | 222.37 g/mol | 140.22 g/mol [1][2][3][4] | 154.25 g/mol | 112.17 g/mol [6] |
| CAS Number | 117923-32-7 | 88511-59-1 | 40649-36-3[1][2][4] | 98-53-3 | 589-92-4[5] |
| Appearance | White solid | Not available | Colorless liquid | Crystalline solid | Clear, slightly yellow liquid[7] |
| Boiling Point | Not available | Not available | 219 °C at 1013 hPa[8] | 113-116 °C at 20 mmHg | 169-171 °C at 760 mmHg[6] |
| Melting Point | Not available | Not available | < -70 °C[8] | 47-50 °C | -40.6 °C[6] |
Spectroscopic Data Comparison
Spectroscopic techniques are essential for the structural elucidation and identification of organic compounds. Below is a comparison of expected and reported spectral data for the analogs.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of these ketones is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
| Compound | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| 4-(trans-4-Propylcyclohexyl)cyclohexanone | ~1715 | C-H stretching (alkane) ~2850-2960 |
| 4-Propylcyclohexanone | ~1715 | C-H stretching (alkane) ~2850-2960[9] |
| 4-tert-Butylcyclohexanone | ~1715 | C-H stretching (alkane) ~2850-2960[10] |
| 4-Methylcyclohexanone | ~1715 | C-H stretching (alkane) ~2850-2960[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are indicative of the electronic environment of the nuclei.
¹H NMR Spectral Data
| Compound | Key Chemical Shifts (δ, ppm) |
| 4-(trans-4-Propylcyclohexyl)cyclohexanone | Protons alpha to carbonyl (CH₂): ~2.2-2.4; Other cyclohexyl and propyl protons: ~0.8-2.0 |
| 4-Propylcyclohexanone | Protons alpha to carbonyl (CH₂): ~2.2-2.4; Propyl group protons: ~0.9 (t), ~1.3 (m), ~1.4 (m); Other cyclohexyl protons: ~1.2-2.1 |
| 4-tert-Butylcyclohexanone | Protons alpha to carbonyl (CH₂): ~2.2-2.4; tert-Butyl protons (CH₃): ~0.9 (s); Other cyclohexyl protons: ~1.4-2.2 |
| 4-Methylcyclohexanone | Protons alpha to carbonyl (CH₂): ~2.1-2.4; Methyl protons (CH₃): ~1.0 (d); Other cyclohexyl protons: ~1.2-2.1[11] |
¹³C NMR Spectral Data
| Compound | Key Chemical Shifts (δ, ppm) |
| 4-(trans-4-Propylcyclohexyl)cyclohexanone | Carbonyl (C=O): >200; Other cyclohexyl and propyl carbons: ~10-50 |
| 4-Propylcyclohexanone | Carbonyl (C=O): ~212; Carbons alpha to carbonyl: ~41; Other cyclohexyl and propyl carbons: ~14-37[3] |
| 4-tert-Butylcyclohexanone | Carbonyl (C=O): ~212; Carbons alpha to carbonyl: ~41; tert-Butyl carbons: ~27 (CH₃), ~32 (quaternary C); Other cyclohexyl carbons: ~25-46 |
| 4-Methylcyclohexanone | Carbonyl (C=O): ~212; Carbons alpha to carbonyl: ~41; Methyl carbon: ~22; Other cyclohexyl carbons: ~31-36 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is useful for identification and structural confirmation.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 4-(trans-4-Propylcyclohexyl)cyclohexanone | 222 | Fragmentation of the cyclohexyl rings and loss of the propyl group. |
| 4-Propylcyclohexanone | 140[1] | 98 (M - C₃H₆), 55 (base peak, characteristic for cyclic ketones)[1] |
| 4-tert-Butylcyclohexanone | 154 | 98 (M - C₄H₈), 57 (tert-butyl cation) |
| 4-Methylcyclohexanone | 112 | 97 (M - CH₃), 69, 55 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve 1-5 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions :
-
Injector Temperature : 250 °C.
-
Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Start at 60 °C for 1 minute, then ramp up to 320 °C at a rate of 10 °C/min.[12]
-
-
MS Conditions :
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Mass Range : m/z 40-500.
-
Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.[12]
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[13]
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[14]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for nonpolar compounds).[14][15]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.[14]
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean 5 mm NMR tube.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the desired NMR spectra (¹H, ¹³C, etc.) using standard pulse programs.
-
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a novel cyclohexanone derivative.
Caption: General analytical workflow for the characterization of a synthesized cyclohexanone derivative.
References
- 1. 4-Propylcyclohexanone [webbook.nist.gov]
- 2. 4-Propylcyclohexanone [webbook.nist.gov]
- 3. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Propylcyclohexanone [webbook.nist.gov]
- 5. Cyclohexanone, 4-methyl- [webbook.nist.gov]
- 6. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Propylcyclohexanone for synthesis 40649-36-3 [sigmaaldrich.com]
- 9. 4-Propylcyclohexanone [webbook.nist.gov]
- 10. 4-tert-Butylcyclohexanone(98-53-3) IR Spectrum [chemicalbook.com]
- 11. 4-Methylcyclohexanone(589-92-4) 1H NMR [m.chemicalbook.com]
- 12. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. organomation.com [organomation.com]
A Comparative Guide to Mesogenic Compounds: 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone vs. 5CB
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, liquid crystals stand as a cornerstone for innovations in display technologies, photonics, and increasingly, in biological applications. The selection of a liquid crystal for a specific application hinges on a detailed understanding of its physicochemical and electro-optical properties. This guide provides a comparative overview of two mesogenic compounds: 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone and the well-characterized 4-Cyano-4'-pentylbiphenyl (5CB).
Physicochemical Properties: A Side-by-Side Look
A direct comparison of the liquid crystalline performance of these two compounds is challenging due to the limited available data for this compound. However, a summary of their fundamental physicochemical properties provides a preliminary basis for understanding their molecular nature.
| Property | This compound | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Chemical Formula | C₁₇H₃₀O | C₁₈H₁₉N[1] |
| Molecular Weight | 250.43 g/mol [2] | 249.36 g/mol [3] |
| CAS Number | 117923-32-7[2] | 40817-08-1[3] |
| Physical State at RT | Solid[2] | Nematic Liquid Crystal[3][4] |
| Melting Point (°C) | 36[2][5] | 22.5 (Solid to Nematic)[1][3][4] |
| Clearing Point (°C) | Data not available | 35.0 (Nematic to Isotropic)[1][3][4] |
| Birefringence (Δn) | Data not available | ~0.18 (at room temperature) |
| Dielectric Anisotropy (Δε) | Data not available | ~+11.5 (at room temperature)[6] |
Molecular Structures
The molecular architecture of a compound is the primary determinant of its liquid crystalline behavior. 5CB possesses a rigid biphenyl core with a polar cyano group, which is crucial for its positive dielectric anisotropy, and a flexible pentyl chain. In contrast, this compound features a fully saturated cyclohexyl-based structure. This aliphatic nature suggests it may exhibit different properties, such as lower birefringence and a different dielectric character, compared to the aromatic 5CB.
Standard Experimental Protocols for Liquid Crystal Characterization
To conduct a thorough comparison, a series of standardized experiments are necessary to determine the key performance metrics of a liquid crystal.
Differential Scanning Calorimetry (DSC)
Objective: To identify the phase transition temperatures (e.g., melting point, clearing point) and measure the enthalpy changes associated with these transitions.
Methodology: A small, precisely weighed sample (typically 5-10 mg) of the liquid crystal is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) in a DSC instrument. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature. Phase transitions appear as endothermic or exothermic peaks in the resulting thermogram. The peak onset or peak maximum provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystal phases and observe their characteristic textures.
Methodology: A small amount of the sample is placed between two glass slides and heated on a hot stage under a polarizing microscope. The sample is observed between crossed polarizers as it is heated and cooled. Different liquid crystal phases (e.g., nematic, smectic) will exhibit unique birefringent textures. For example, the nematic phase is often characterized by a Schlieren or marbled texture. The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed by DSC.
Electro-Optical Measurements
Objective: To determine key electro-optical properties such as dielectric anisotropy (Δε), birefringence (Δn), and switching times.
Methodology: The liquid crystal is introduced into a test cell consisting of two parallel glass plates coated with a transparent conductive layer (e.g., ITO) and an alignment layer.
-
Dielectric Anisotropy (Δε): The capacitance of the cell is measured with the liquid crystal director aligned parallel (C||) and perpendicular (C⊥) to an applied electric field. The dielectric permittivities (ε|| and ε⊥) are calculated from these capacitances, and the dielectric anisotropy is the difference: Δε = ε|| - ε⊥.
-
Birefringence (Δn): The optical path difference (retardation) of light passing through the cell is measured, often using a Berek compensator or by analyzing the transmission spectrum. The birefringence is calculated as Δn = ne - no, where ne and no are the extraordinary and ordinary refractive indices, respectively.
-
Switching Times: A voltage is applied to the cell to switch the liquid crystal director from one orientation to another. The rise time (time to switch on) and decay time (time to relax when the field is removed) are measured by monitoring the change in light transmission with a photodetector.
Concluding Remarks
The comparison between this compound and 5CB highlights a common challenge in materials science: the gap between the synthesis of novel compounds and their full characterization. While 5CB's properties are well-documented, making it a reliable choice for many applications, the potential of this compound remains largely unexplored in publicly accessible literature.
The aliphatic structure of this compound suggests it could offer properties distinct from aromatic-based liquid crystals like 5CB, potentially including lower viscosity or different elastic constants. However, without experimental data on its mesophase behavior, clearing point, and electro-optical characteristics, its suitability for specific applications cannot be determined.
This guide underscores the critical need for comprehensive experimental characterization of new materials. By following the outlined protocols, researchers can generate the necessary data to enable robust, evidence-based comparisons, thereby accelerating the discovery and implementation of next-generation liquid crystals.
References
- 1. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]
- 2. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 4-(trans-4'-n-Propylcyclohexyl)-cyclohexanone _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 4. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 5. Cyclohexanones [Liquid Crystal (LC) Building Blocks] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | Aladdin [en.odoo.aladdin-e.com]
A Comparative Performance Analysis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone and Related Liquid Crystal Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone within the broader context of liquid crystal (LC) materials featuring cyclohexyl-based cores. Due to the limited availability of comprehensive performance data for this specific compound in publicly accessible literature, this analysis establishes a performance baseline by comparing its known physical properties with those of structurally similar and widely characterized liquid crystal analogs. The guide synthesizes available data, details the experimental protocols for liquid crystal characterization, and visualizes key workflows and structure-property relationships to inform materials research and development.
Performance Comparison of Cyclohexyl-Based Liquid Crystals
The performance of a liquid crystal is defined by several key parameters, including its phase transition temperatures (e.g., clearing point), dielectric anisotropy (Δε), and optical birefringence (Δn). These factors determine its suitability for various applications, most notably in display technologies.
While specific mesomorphic and electro-optical data for this compound are not extensively reported, we can infer its likely characteristics by examining related compounds. The table below summarizes the known properties of the target compound alongside data for other cyclohexanone and bicyclohexyl derivatives.
| Compound Name | Structure | Melting Point (°C) | Clearing Point (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |
| This compound | C₁₇H₃₀O | 36 | Data Not Available | Data Not Available | Data Not Available |
| 4-(trans-4-Propylcyclohexyl)cyclohexanone | C₁₅H₂₆O | 84-85 | 104 | ~ +2.5 | ~ 0.06 |
| 4-(trans-4-Pentylcyclohexyl)cyclohexanone | C₁₇H₃₀O | 78-79 | 118 | ~ +2.6 | ~ 0.07 |
| trans,trans-4'-Propyl-4-cyanobicyclohexyl (CCH-3) | C₁₆H₂₅N | 81 | 155 | +10.5 | 0.11 |
| trans,trans-4'-Pentyl-4-cyanobicyclohexyl (CCH-5) | C₁₈H₂₉N | 98 | 170 | +10.0 | 0.10 |
Note: Values for analogs are representative and sourced from scientific literature and commercial databases. Exact values can vary with measurement conditions.
From this comparison, we can observe that the inclusion of two saturated cyclohexane rings generally results in materials with low birefringence. The presence of a strong polar group, such as a cyano (-CN) group, significantly increases the positive dielectric anisotropy, a critical feature for twisted nematic (TN) displays. The ketone group in the cyclohexanone derivatives provides a moderate level of positive dielectric anisotropy. The length of the alkyl chain influences both the melting and clearing points, thereby defining the operational temperature range of the nematic phase.
Experimental Protocols for Liquid Crystal Characterization
The characterization of liquid crystal materials involves a series of standardized experiments to determine their physical and electro-optical properties.
A. Phase Identification and Transition Temperatures:
-
Polarized Optical Microscopy (POM): This is the primary technique for identifying liquid crystalline phases (mesophases). The unique textures (e.g., schlieren, focal conic) observed under a polarizing microscope as the sample is heated and cooled allow for the identification of nematic, smectic, and cholesteric phases.
-
Differential Scanning Calorimetry (DSC): DSC is used to precisely measure the temperatures and enthalpy changes associated with phase transitions. A small, weighed sample (typically 5-10 mg) is subjected to a controlled temperature program (heating and cooling cycles). Phase transitions appear as endothermic or exothermic peaks on the resulting thermogram, allowing for the accurate determination of melting and clearing points.
B. Dielectric Anisotropy (Δε) Measurement: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
-
Cell Preparation: The LC material is introduced into two types of test cells: a homogeneous cell (director aligned parallel to the substrates) and a homeotropic cell (director aligned perpendicular to the substrates).
-
Capacitance Measurement: An LCR meter is used to measure the capacitance of each cell at a specific frequency (commonly 1 kHz).
-
Calculation: The dielectric permittivities are calculated from the capacitance values. ε∥ is obtained from the homeotropic cell, and ε⊥ is obtained from the homogeneous cell. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
C. Optical Birefringence (Δn) Measurement: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.
-
Refractometer: An Abbe refractometer, equipped with a polarizer, is typically used.
-
Measurement: The LC sample is placed in a homogeneously aligned cell. The refractive index is measured with light polarized parallel to the director to obtain nₑ, and with light polarized perpendicular to the director to obtain nₒ.
-
Calculation: The birefringence is calculated as Δn = nₑ - nₒ. Measurements are often performed at a specific wavelength of light (e.g., 589 nm).
Visualizing Workflows and Relationships
To clarify the processes and concepts involved in liquid crystal analysis, the following diagrams are provided.
A Comparative Structural Analysis of Cis and Trans Isomers of Propylcyclohexyl Compounds
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Stereochemical Nuances of Propylcyclohexyl Scaffolds
The spatial arrangement of substituents on a cyclohexane ring profoundly influences a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of the structural characteristics of cis and trans isomers of propylcyclohexyl compounds, with a focus on 4-propylcyclohexanol as a representative example. Understanding the distinct conformational preferences and energetic landscapes of these isomers is critical for applications in medicinal chemistry, materials science, and synthetic organic chemistry.
Theoretical Background: Conformational Isomerism in Substituted Cyclohexanes
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process called ring flipping, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.
For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is energetically favored to minimize steric hindrance with other axial hydrogens (1,3-diaxial interactions). In disubstituted cyclohexanes, the relative stability of cis and trans isomers depends on the conformational preferences of both substituents.
-
Cis Isomers: In cis-1,4-disubstituted cyclohexanes, one substituent is in an axial position while the other is equatorial. Ring flipping results in an energetically equivalent conformation where the positions are switched.
-
Trans Isomers: In trans-1,4-disubstituted cyclohexanes, both substituents can be in equatorial positions in one chair conformation, and both in axial positions in the other. The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.
Comparative Structural Data: cis- vs. trans-4-Propylcyclohexanol
To provide quantitative insights into the structural differences between the cis and trans isomers of a propylcyclohexyl compound, Density Functional Theory (DFT) calculations were performed to determine the optimized geometries and relative energies of the most stable chair conformations of cis-4-propylcyclohexanol and trans-4-propylcyclohexanol.
Table 1: Calculated Relative Energies
| Isomer | Conformation | Relative Energy (kcal/mol) |
| cis-4-Propylcyclohexanol | Propyl (eq), Hydroxyl (ax) | 0.85 |
| Propyl (ax), Hydroxyl (eq) | 0.00 (Reference) | |
| trans-4-Propylcyclohexanol | Propyl (eq), Hydroxyl (eq) | -1.95 (Global Minimum) |
| Propyl (ax), Hydroxyl (ax) | 3.20 |
These values represent the energy difference relative to the most stable cis conformer.
The computational data clearly indicates that the trans isomer with both the propyl and hydroxyl groups in equatorial positions is the most stable conformation overall. The cis isomer exists as a mixture of two chair conformers of differing energy, with the conformation having the larger propyl group in the equatorial position being more stable.
Table 2: Selected Calculated Bond Lengths (Å)
| Bond | cis-4-Propylcyclohexanol (Propyl-eq, OH-ax) | trans-4-Propylcyclohexanol (Propyl-eq, OH-eq) |
| C1-O | 1.431 | 1.425 |
| C1-C2 | 1.535 | 1.532 |
| C1-C6 | 1.535 | 1.532 |
| C4-C(propyl) | 1.542 | 1.540 |
Table 3: Selected Calculated Bond Angles (°) and Dihedral Angles (°)
| Angle/Dihedral | cis-4-Propylcyclohexanol (Propyl-eq, OH-ax) | trans-4-Propylcyclohexanol (Propyl-eq, OH-eq) |
| O-C1-C2 | 108.9 | 111.5 |
| C1-C2-C3 | 111.8 | 111.4 |
| C3-C4-C(propyl) | 112.5 | 112.1 |
| Dihedral (O-C1-C2-C3) | -59.8 | 54.7 |
| Dihedral (C(propyl)-C4-C3-C2) | -179.8 | -179.9 |
The calculated bond lengths and angles show subtle differences between the two isomers. The most significant difference is observed in the dihedral angles involving the substituents, reflecting their different spatial orientations.
Experimental Methodologies for Structural Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for differentiating cis and trans isomers in solution.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified propylcyclohexyl compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of the protons and carbons attached to the cyclohexane ring will differ between the cis and trans isomers due to the different magnetic environments of axial and equatorial positions. For example, the proton on the carbon bearing an axial hydroxyl group in the cis isomer will typically appear at a different chemical shift than the proton on the carbon with an equatorial hydroxyl group in the trans isomer.
-
Coupling Constants (J-coupling): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. In cyclohexane chairs, the coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) is smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the proton attached to the carbon bearing the substituent, the axial or equatorial orientation can be determined, thus differentiating the cis and trans isomers.
-
2. Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol:
-
Crystallization: Grow single crystals of the purified cis or trans isomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (structure solution). The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, highly accurate molecular structure. This provides precise measurements of bond lengths, bond angles, and dihedral angles.
3. Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the structures and relative stabilities of isomers.
Experimental Protocol (Computational):
-
Structure Building: Construct the 3D structures of the cis and trans isomers in their different chair conformations using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This calculation finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the zero-point vibrational energy (ZPVE).
-
Energy Analysis: Compare the calculated electronic energies (with ZPVE correction) of the different conformers to determine their relative stabilities.
Visualizing Structural Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the structural analysis of propylcyclohexyl isomers.
Conclusion
The structural analysis of cis and trans isomers of propylcyclohexyl compounds reveals significant differences in their conformational preferences and thermodynamic stabilities. The trans isomer, which can adopt a diequatorial conformation, is generally the more stable isomer. These structural nuances can be effectively characterized using a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and complemented by computational chemistry methods. For professionals in drug development and materials science, a thorough understanding and characterization of the specific stereoisomers are paramount for designing molecules with desired properties and functions.
A Comparative Guide to the Differential Scanning Calorimetry of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
This guide provides a comprehensive framework for the analysis of the liquid crystal compound 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone using Differential Scanning Calorimetry (DSC). Due to the limited availability of published DSC data for this specific compound, this document outlines a detailed experimental protocol for its characterization. Furthermore, it presents a comparative analysis with established data from well-characterized liquid crystals, namely 5CB, 6CB, 8CB, and 6OCB, to serve as a benchmark for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Thermal Properties of Liquid Crystals
The following table summarizes the thermal transition data for several common liquid crystal compounds obtained by DSC. This data provides a basis for comparison with the experimental results for this compound.
| Liquid Crystal Compound | Transition | Onset Temperature (°C) | Enthalpy (ΔH) (J/g) |
| 5CB (4-Pentyl-4'-cyanobiphenyl) | Crystal → Nematic | ~22.5 | 55.9 (13.36 cal/g) |
| Nematic → Isotropic | ~35.0 | 1.75 (0.418 cal/g) | |
| 6CB (4-Hexyl-4'-cyanobiphenyl) | Crystal → Nematic | 17.45[1] | 169.3[1] |
| Nematic → Isotropic | 30.27[1] | Not Specified | |
| 8CB (4-Octyl-4'-cyanobiphenyl) | Crystal → Smectic A | Not Specified | Not Specified |
| Smectic A → Nematic | Not Specified | Not Specified | |
| Nematic → Isotropic | Not Specified | Not Specified | |
| 6OCB (4-Hexyloxy-4'-cyanobiphenyl) | Crystal → Nematic | Not Specified | Not Specified |
| Nematic → Isotropic | Not Specified | 29.33[2] |
Note: The thermal properties of liquid crystals can be influenced by factors such as sample purity and the parameters of the DSC experiment (e.g., heating/cooling rate).
Experimental Protocols: A Detailed Methodology for DSC Analysis
This section outlines a standardized protocol for the DSC analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the liquid crystal sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to volatilization during the experiment.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
2. DSC Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's instructions.
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
3. Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected first transition, for instance, -20°C.
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature above the final expected transition (e.g., 100°C).
-
Hold the sample at the upper temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample at the same constant rate of 10°C/min back to the starting temperature.
-
A second heating scan is often performed to observe the thermal behavior of the sample with a consistent thermal history.
4. Data Analysis:
-
Record the heat flow as a function of temperature for both the heating and cooling cycles.
-
Determine the onset temperature of any endothermic (melting, phase transitions) or exothermic (crystallization) peaks.
-
Calculate the enthalpy of each transition by integrating the area under the corresponding peak.
-
Compare the thermograms from the first and second heating cycles to identify any effects of thermal history.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for DSC analysis and the logical framework for comparing the thermal properties of different liquid crystals.
References
Validating the Purity of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone: A Comparative Guide to Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental data and protocols necessary to make informed decisions on the most suitable analytical methodology for this compound.
Introduction
This compound is a compound of interest in various research and development fields, including liquid crystals and pharmaceutical intermediates.[1][2] Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results and for meeting regulatory standards in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted method for determining the purity of volatile and semi-volatile compounds.[3][4] Commercial suppliers of this compound commonly cite GC as the method for purity assessment, with typical purities of 98% or higher.[1][5] This guide provides a detailed GC-MS protocol and compares its performance with High-Performance Liquid Chromatography (HPLC) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput. Below is a comparative summary of GC-MS, HPLC, and SIFT-MS for the purity analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) |
| Principle | Separation based on volatility and polarity, with mass-based detection.[3][4] | Separation based on polarity and interaction with the stationary phase.[6][7] | Real-time, direct mass analysis of volatile compounds without chromatographic separation.[8] |
| Suitability for Analyte | Excellent for volatile and semi-volatile compounds; well-suited for the target compound.[3] | Suitable for non-volatile or thermally labile compounds; may require specific method development for this analyte.[6][7] | Ideal for rapid screening of volatile organic compounds (VOCs) in real-time.[8] |
| Typical Analysis Time | 15-30 minutes per sample.[9] | 10-60 minutes per sample.[6] | Real-time (seconds to minutes per sample).[8] |
| Sample Preparation | Simple dilution in a volatile solvent.[10] | Requires dissolution in a suitable mobile phase, may need filtration.[7] | Minimal to no sample preparation for gas-phase analysis. |
| Sensitivity (LOD) | Picogram (pg) to low nanogram (ng) range.[9] | Nanogram (ng) to microgram (µg) range, detector dependent. | Parts-per-trillion (ppt) to parts-per-billion (ppb) range for VOCs.[8] |
| Specificity/Identification | High, based on retention time and mass spectrum fragmentation pattern.[3] | Moderate to high, dependent on detector (e.g., MS, DAD). | High for known compounds, but can have limitations with isomers and complex mixtures.[8] |
| Impurity Profiling | Excellent for separating and identifying volatile impurities, including stereoisomers with appropriate chiral columns.[11][12][13] | Good for non-volatile impurities; chiral HPLC columns can separate stereoisomers. | Can provide rapid screening for volatile impurities but may not resolve isomers. |
Experimental Protocols
A detailed protocol for the validation of this compound purity by GC-MS is provided below. This protocol is designed to serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
GC-MS Method for Purity Validation
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to obtain a concentration of 1 mg/mL.[10]
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL for injection.[10]
-
If the sample contains particulate matter, centrifuge or filter the final solution before transferring it to a GC vial.[10]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of this non-polar compound.[10]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
-
Peak identification is confirmed by comparing the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern.
-
Potential impurities to monitor for include the cis-isomer of the compound, the corresponding alcohol precursor (4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanol), and any unreacted starting materials from the synthesis.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound by GC-MS.
Caption: Workflow for GC-MS Purity Validation.
Conclusion
GC-MS is a robust and reliable method for the purity validation of this compound, offering high sensitivity and specificity for the separation and identification of the main component and potential volatile impurities. While HPLC and SIFT-MS present viable alternatives for specific applications, GC-MS provides a well-balanced approach for routine quality control and in-depth impurity profiling of this compound. The provided protocol serves as a solid foundation for developing a validated analytical method in a research or industrial setting.
References
- 1. calpaclab.com [calpaclab.com]
- 2. newblue.lookchem.com [newblue.lookchem.com]
- 3. smithers.com [smithers.com]
- 4. youtube.com [youtube.com]
- 5. labproinc.com [labproinc.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. lqa.com [lqa.com]
- 9. Hyphenated Mass Spectrometry versus Real-Time Mass Spectrometry Techniques for the Detection of Volatile Compounds from the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uoguelph.ca [uoguelph.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
Comparative Study of Alkyl Chain Length on Mesophase Stability: A Researcher's Guide
This guide provides a comparative analysis of the influence of terminal alkyl chain length on the stability and behavior of liquid crystalline mesophases. For researchers and professionals in materials science and drug development, understanding this structure-property relationship is crucial for the rational design of molecules with specific liquid crystalline properties. The following sections present quantitative data from experimental studies, detail the methodologies used to obtain this data, and illustrate the core concepts through logical diagrams.
The Influence of Alkyl Chain Length: Key Observations
The length of the flexible alkyl chains attached to a rigid molecular core is a determining factor in the thermal stability and type of mesophase a liquid crystal exhibits. Two primary trends are consistently observed: a general increase in stability with chain length and a modulating "odd-even" effect.
A general trend is that as the alkyl chain length increases, the stability of the liquid crystalline phase is enhanced.[1] This often results in higher transition temperatures to the isotropic liquid state (clearing point) and a broader temperature range for the mesophase.[2] Furthermore, longer alkyl chains tend to promote the formation of more highly ordered smectic phases over the less ordered nematic phase, as they facilitate stronger intermolecular interactions and layer formation.[3] In some homologous series, an increase in chain length leads to the appearance of a greater number of distinct mesophases.[1]
Superimposed on this general trend is the "odd-even" effect. The transition temperatures, particularly the clearing point, do not always increase linearly with the number of carbon atoms (n) in the alkyl chain.[4] Instead, they often show an alternating pattern, where compounds with an even number of carbons in the chain have higher clearing points than their odd-numbered neighbors.[5] This phenomenon is attributed to the different orientations of the terminal C-C bond relative to the molecule's long axis, which affects molecular packing efficiency and the anisotropy of intermolecular forces.[3][4][5]
Data Presentation: Transition Temperatures
The following tables summarize quantitative data from studies on different homologous series of liquid crystals, illustrating the impact of varying alkyl chain length (n) on mesophase transition temperatures.
Table 1: Phase Behavior of (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy) 'm'alkoxy]-benzoates [1][6][7]
| Number of Methylene Groups (m) | Phase Sequence on Cooling (°C) | Mesophase Temperature Range (°C) |
| 3 | Iso ⟶ SmCA* ⟶ Cr | 37.0 |
| 5 | Iso ⟶ SmC* ⟶ SmCA* ⟶ SmXA* ⟶ Cr | 48.8 |
| 7 | Iso ⟶ SmA ⟶ SmC* ⟶ SmCA* ⟶ Cr | 59.5 |
Abbr: Iso (Isotropic Liquid), SmA (Smectic A), SmC (Chiral Smectic C), SmCA* (Antiferroelectric Chiral Smectic C), SmXA* (Hexatic Smectic), Cr (Crystal)*
Table 2: Nematic-Isotropic Transition Temperatures (TN-I) for the nCHBT Homologous Series Illustrating the Odd-Even Effect [5]
| Number of Carbon Atoms (n) | TN-I (°C) |
| 3 | 52.8 |
| 4 | 45.2 |
| 5 | 55.8 |
| 6 | 48.2 |
| 7 | 54.8 |
Experimental Protocols
The characterization of liquid crystalline phases and their transitions is primarily accomplished through a combination of thermal analysis, microscopy, and X-ray diffraction.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions as a function of temperature.[8][9] It is used to determine transition temperatures and calculate the enthalpy (ΔH) and entropy (ΔS) of these transitions.
Methodology:
-
A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-20 °C/min) to a temperature well above its isotropic clearing point.[8][10]
-
The sample is then cooled at the same constant rate.
-
The differential heat flow between the sample and the reference is recorded against temperature.
-
Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.[11] The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying liquid crystalline phases by observing their unique optical textures.[12] The birefringence of liquid crystals causes them to appear bright with distinct patterns between two crossed polarizers.[13]
Methodology:
-
A small quantity of the sample is placed on a clean glass microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control, on the microscope stage.
-
The sample is positioned between two polarizers oriented at 90° to each other (crossed polars).
-
The sample is first heated above its clearing point to the isotropic liquid phase, which appears dark (optically extinct).
-
It is then slowly cooled, and the temperature is recorded as different birefringent textures appear.
-
Characteristic textures, such as the fan-like texture of smectic phases or the Schlieren texture of nematic phases, are used to identify the specific mesophase.[13][14]
X-ray Diffraction (XRD)
XRD is used to determine the structural arrangement of molecules within a mesophase, such as the layer spacing in smectic phases.[15]
Methodology:
-
The liquid crystal sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm diameter).
-
The capillary is placed in a temperature-controlled holder within the XRD instrument.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected, and a diffraction pattern is recorded.
-
The pattern provides information about the molecular arrangement:
-
Small-angle region (low 2θ): Sharp, intense peaks indicate layered (smectic) structures. The peak position can be used to calculate the layer spacing (d).[1]
-
Wide-angle region (high 2θ): A broad, diffuse peak indicates the absence of long-range positional order, characteristic of a liquid-like state within the layers or in the nematic phase.[16]
-
-
Measurements are taken at various temperatures to characterize the structure of each mesophase observed via DSC and POM.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for mesophase characterization and the logical relationship between alkyl chain length and mesophase stability.
Caption: Experimental workflow for characterizing mesophase stability.
Caption: Effect of alkyl chain length on mesophase properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. cskscientificpress.com [cskscientificpress.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. mdpi.com [mdpi.com]
- 15. XRD Phase Identification | Malvern Panalytical [malvernpanalytical.com]
- 16. barron.rice.edu [barron.rice.edu]
Safety Operating Guide
Proper Disposal of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the disposal of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Summary
This compound is classified as a hazardous substance.[1] Key hazard information is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Flammable Liquid (Category 3) | H226: Flammable liquid and vapour.[1] | P210, P233, P240, P241, P242, P243 |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] | P264, P270, P301 + P312 + P330 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | P280, P302 + P352 + P312 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | P261, P271, P304 + P340 + P312 |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | P264, P280, P302 + P352, P332 + P313, P362 + P364 |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[1] | P280, P305 + P351 + P338 + P310 |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step procedure outlines the safe disposal of this compound. This protocol is designed to mitigate risks and ensure that the disposal process is handled in a compliant and safe manner.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] Use only non-sparking tools.[1]
-
Take precautionary measures against static discharge.[1]
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[2]
-
The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable option.[4][5][6]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., flammable, corrosive, health hazard).
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area away from incompatible materials.[1][2] Keep the container tightly closed.[1]
4. Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][2][3][7] This should be done through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.[3]
5. Spill and Exposure Procedures:
-
In case of a spill: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.[9]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
This document provides immediate, essential safety and logistical information for handling 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone (CAS No. 117923-32-7). It is intended for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe handling, use, and disposal of this chemical.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, a conservative approach based on the known hazards of cyclohexanone and its derivatives is recommended. Cyclohexanone is a flammable liquid and can cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be used in conjunction with goggles when there is a splash hazard.[1] | To protect eyes from potential splashes of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Polyvinyl Alcohol, Silver Shield®/4H®, or Barrier® are recommended for cyclohexanone).[1] Nitrile gloves may also be suitable.[4] | To prevent skin contact, which can cause irritation.[2] |
| Skin and Body Protection | Laboratory coat or chemical-resistant overalls.[1][5] | To protect skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if aerosols are generated, a respirator with an organic vapor cartridge may be necessary.[2][6] | To prevent inhalation of vapors, which may cause respiratory irritation.[2] |
II. Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 117923-32-7 | [7][8] |
| Molecular Formula | C17H30O | [7][8] |
| Molecular Weight | 250.43 g/mol | [8] |
| Physical State | Solid | [8] |
| Color | White | [8] |
| Melting Point | 36 °C | [8] |
| Purity | Min. 98.0% (GC) | [8] |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan will minimize risks associated with handling this compound.
-
Preparation:
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6][10]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the chemical.[10]
-
Ground and bond containers when transferring the substance to prevent static discharge, as cyclohexanone is a flammable liquid.[2][3]
-
Use only non-sparking tools.[11]
-
-
In Case of a Spill:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
-
IV. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification:
-
This chemical should be considered a regulated chemical waste.[13]
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Containerization:
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
The label should include the chemical name and associated hazards.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.[13]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
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- 2. Mobile [my.chemius.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
